molecular formula C21H43NO B3116272 N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide CAS No. 215394-03-9

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide

Cat. No.: B3116272
CAS No.: 215394-03-9
M. Wt: 325.6 g/mol
InChI Key: ODFOPGYFSLHCQS-UHFFFAOYSA-N
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Description

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C21H43NO and its molecular weight is 325.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO/c1-8-12-14-18(10-3)16-22(20(23)21(5,6)7)17-19(11-4)15-13-9-2/h18-19H,8-17H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFOPGYFSLHCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of Sterically Hindered Amides in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide

N,N-disubstituted amides are a cornerstone of organic chemistry, with wide-ranging applications from pharmaceuticals to materials science.[1][2] Their inherent stability, a result of the resonance delocalization of the nitrogen lone pair into the carbonyl group, makes them a robust and reliable functional group.[3] This guide focuses on a particularly intriguing member of this class: N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide. The defining characteristic of this molecule is the significant steric hindrance around the amide bond, imparted by the two bulky 2-ethylhexyl groups on the nitrogen atom and the tert-butyl group of the pivaloyl moiety.[4][5] This steric congestion profoundly influences the compound's physical properties and reactivity, making it a subject of interest for researchers in drug development and materials science. This guide provides a comprehensive overview of its synthesis, putative properties, and potential applications, grounded in the established principles of amide chemistry.

Molecular Identity and Physicochemical Properties

CAS Number: 215394-03-9[6]

Table 1: Predicted Physicochemical Properties of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide and its Precursors

PropertyN,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide (Predicted)Bis(2-ethylhexyl)amine2,2-dimethylpropanoyl chloride
Molecular Formula C21H43NOC16H35N[7]C5H9ClO[8]
Molecular Weight 325.58 g/mol 241.46 g/mol [7][9]120.58 g/mol [8][10]
Appearance Colorless to yellowish liquidClear colorless liquid with a slight ammonia-like odor[9][11][12]Colorless liquid[8]
Boiling Point High boiling point, likely >300 °C at atmospheric pressure~281 °C at 760 mmHg[9]105.5 °C[8]
Density ~0.85-0.90 g/mL0.805 g/mL at 25 °C[11][13]0.985 g/mL[8]
Solubility Insoluble in water; soluble in organic solventsInsoluble in water[11]Reacts with water
Refractive Index ~1.45-1.461.443 at 20 °C[11][13]1.412[8]

The bulky and nonpolar 2-ethylhexyl and tert-butyl groups are expected to render N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide highly lipophilic and virtually insoluble in water. Its high molecular weight and the strong intermolecular forces characteristic of amides suggest a high boiling point and a liquid state at room temperature.

Synthesis of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide: A Detailed Protocol

The most direct and widely employed method for the synthesis of N,N-disubstituted amides is the acylation of a secondary amine with an acyl chloride.[14] This reaction is typically rapid and high-yielding. The synthesis of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide is achieved through the reaction of bis(2-ethylhexyl)amine with 2,2-dimethylpropanoyl chloride (pivaloyl chloride).

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Bis(2-ethylhexyl)amine Bis(2-ethylhexyl)amine Reaction_Vessel Reaction Mixture Bis(2-ethylhexyl)amine->Reaction_Vessel Pivaloyl_chloride 2,2-dimethylpropanoyl chloride Pivaloyl_chloride->Reaction_Vessel Solvent Anhydrous DCM Solvent->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Temperature 0°C to RT Temperature->Reaction_Vessel Quenching Aqueous Quench Reaction_Vessel->Quenching Reaction Completion Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide Purification->Product

Caption: Workflow for the synthesis of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide.

Experimental Protocol

Materials:

  • Bis(2-ethylhexyl)amine (CAS: 106-20-7)[11]

  • 2,2-dimethylpropanoyl chloride (Pivaloyl chloride) (CAS: 3282-30-2)[8]

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add bis(2-ethylhexyl)amine (1.0 equivalent) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution. The triethylamine acts as a scavenger for the hydrochloric acid byproduct.[15]

  • Acylation: Slowly add 2,2-dimethylpropanoyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide.

Spectroscopic Characterization

While specific spectra for N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide are not widely published, the expected spectral characteristics can be predicted based on the functional groups present.

Infrared (IR) Spectroscopy:

The IR spectrum of a tertiary amide is characterized by a strong carbonyl (C=O) stretching vibration.[16] For N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide, this peak is expected in the range of 1630-1680 cm⁻¹. Unlike primary and secondary amides, there will be no N-H stretching or bending vibrations.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will be complex due to the numerous aliphatic protons in the 2-ethylhexyl groups. The tert-butyl group will appear as a sharp singlet at approximately 1.0-1.3 ppm. The protons of the ethyl and hexyl chains will exhibit complex multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic resonance for the carbonyl carbon in the range of 170-180 ppm. The quaternary carbon of the tert-butyl group will appear around 38-42 ppm, and the methyl carbons of the tert-butyl group will be in the 27-30 ppm range. The various carbons of the 2-ethylhexyl groups will give rise to a series of signals in the aliphatic region of the spectrum.

Applications and Significance in Research and Development

The unique structural features of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide suggest several potential areas of application, particularly where high lipophilicity, steric bulk, and chemical stability are desirable.

  • Drug Development: The amide bond is a fundamental component of many pharmaceuticals.[14] However, it can be susceptible to enzymatic degradation. The significant steric hindrance in N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide could enhance metabolic stability by shielding the amide bond from proteolytic enzymes.[14] This makes sterically hindered amides interesting motifs for the design of long-acting therapeutics.

  • Materials Science: The bulky alkyl groups can influence the physical properties of polymers and other materials. Such compounds can act as plasticizers, lubricants, or components of specialty coatings due to their expected high boiling point and thermal stability.

  • Solvent Extraction: N,N-disubstituted amides with long alkyl chains have been investigated as extractants for metal ions in hydrometallurgical processes.[17] The lipophilic nature of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide makes it a candidate for such applications, potentially for the selective extraction of metal ions from aqueous solutions.

Applications cluster_applications Potential Applications Core_Compound N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide Drug_Development Drug Development Core_Compound->Drug_Development Steric Shielding Materials_Science Materials Science Core_Compound->Materials_Science Bulky Alkyl Groups Solvent_Extraction Solvent Extraction Core_Compound->Solvent_Extraction High Lipophilicity Metabolic_Stability Metabolic_Stability Drug_Development->Metabolic_Stability Leads to Plasticizers_Lubricants Plasticizers_Lubricants Materials_Science->Plasticizers_Lubricants Can act as Metal_Ion_Separation Metal_Ion_Separation Solvent_Extraction->Metal_Ion_Separation Used for

Caption: Potential applications stemming from the core structure of the compound.

Safety and Toxicological Profile

Specific toxicological data for N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide is not available. However, general precautions for handling N,N-disubstituted amides should be observed. Many amides can be absorbed through the skin, and inhalation of vapors should be avoided.[1] It is recommended that individuals handling this compound use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.[1] The toxicity of amides can vary widely depending on their specific structure.[18] Given the lack of specific data, this compound should be handled with care, assuming it may have irritant properties.

Conclusion

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide represents a fascinating example of a sterically hindered N,N-disubstituted amide. While specific experimental data remains scarce, a comprehensive understanding of its synthesis, and likely physicochemical and spectroscopic properties can be established through the application of fundamental principles of organic chemistry. Its unique combination of a stable amide core with bulky, lipophilic substituents makes it a compound of interest for further investigation in the fields of medicinal chemistry and materials science. The detailed synthetic protocol provided herein offers a clear pathway for researchers to access this intriguing molecule for further study.

References

  • China Bis(2-ethylhexyl)amine CAS 106-20-7 factory and manufacturers | Unilong. (URL: [Link])

  • Pivaloyl chloride - Wikipedia. (URL: [Link])

  • Bis(2-ethylhexyl)amine | C16H35N | CID 7791 - PubChem. (URL: [Link])

  • Identification of reactive toxicants: structure-activity relationships for amides - PubMed. (URL: [Link])

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (URL: [Link])

  • 24.1: Structural, Physical, and Spectral Characteristics of Amides - Chemistry LibreTexts. (URL: [Link])

  • CN1491932A - Process for preparing chloro pivaloyl chloride - Google P
  • Densitometric and spectroscopic investigation of interactions of selected N-substituted amides and acetonitrile | Request PDF - ResearchGate. (URL: [Link])

  • INFRARED INTENSITY STUDIES OF A SERIES OF N,N-DISUBSTITUTED AMIDES | The Journal of Physical Chemistry - ACS Publications. (URL: [Link])

  • The Synthesis of Sterically Hindered Amides - CHIMIA. (URL: [Link])

  • US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl ...
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides - PMC. (URL: [Link])

  • The synthesis of sterically hindered amides - PubMed. (URL: [Link])

  • Butanamide, N,N-bis(2-ethylhexyl)- | C20H41NO - PubChem - NIH. (URL: [Link])

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (URL: [Link])

  • Amides - ILO Encyclopaedia. (URL: [Link])

  • Pentanamide, N,N-bis(2-ethylhexyl)- - Chemical & Physical Properties by Cheméo. (URL: [Link])

  • N,n-bis(2-ethylhexyl)-2-methylpropanamide - PubChemLite. (URL: [Link])

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC. (URL: [Link])

  • N,N-disubstituted amides Definition - Organic Chemistry... - Fiveable. (URL: [Link])

  • Principles of Drug Action 1, Spring 2005, Amides. (URL: [Link])

Sources

Introduction: The Versatility of Diethyl Malonate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Diethyl Malonate Derivatives in Drug Discovery

Diethyl malonate and its derivatives represent a cornerstone in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development. The reactivity of the central methylene group, flanked by two electron-withdrawing ester functionalities, provides a versatile platform for the construction of a wide array of carbocyclic and heterocyclic structures that are prevalent in pharmacologically active molecules. This guide will delve into the core chemical properties, synthesis, and applications of diethyl malonate derivatives, with a particular focus on their role in the synthesis of barbiturates and other therapeutic agents. We will explore the fundamental principles that make these compounds invaluable tools for the modern medicinal chemist.

Physicochemical Properties of Diethyl Malonate

A thorough understanding of the physicochemical properties of the parent compound, diethyl malonate, is essential for its effective application in synthesis. These properties dictate reaction conditions, purification strategies, and potential metabolic pathways of its derivatives.

PropertyValue
IUPAC Name Diethyl propanedioate
CAS Number 105-53-3
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Appearance Colorless liquid
Boiling Point 199.3 °C
Melting Point -50 °C
Solubility in Water 2.08 g/100 mL at 20 °C
Acidity (pKa) ~13

The relatively low pKa of the α-hydrogen is a key feature, allowing for easy deprotonation and subsequent alkylation or acylation, which is the foundation of malonic ester synthesis.

The Chemical Structure of Diethyl Malonate

The structure of diethyl malonate is characterized by a central methylene group activated by two adjacent ethyl ester groups. This arrangement is crucial for its reactivity.

Malonic_Ester_Synthesis start Diethyl Malonate enolate Enolate Formation (Base, e.g., NaOEt) start->enolate alkylation Alkylation (Alkyl Halide, R-X) enolate->alkylation hydrolysis Saponification (NaOH, H₂O) alkylation->hydrolysis acidification Acidification (H₃O⁺) hydrolysis->acidification decarboxylation Decarboxylation (Heat) acidification->decarboxylation product Carboxylic Acid (R-CH₂-COOH) decarboxylation->product

Caption: Workflow of the malonic ester synthesis.

Application in Drug Development: Synthesis of Barbiturates

A prominent application of diethyl malonate derivatives in medicinal chemistry is the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.

The synthesis involves the condensation of a disubstituted diethyl malonate with urea, in the presence of a strong base like sodium ethoxide. The two substituents on the malonic ester determine the properties of the resulting barbiturate.

Signaling Pathway of Barbiturates

Barbiturates exert their effects by potentiating the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA(_A) receptor. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.

Barbiturate_Pathway Barbiturates Barbiturates GABA_A GABA_A Receptor Barbiturates->GABA_A Chloride_Channel Chloride Ion Channel (Opens for longer) GABA_A->Chloride_Channel GABA GABA GABA->GABA_A Chloride_Influx Increased Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (D2EHDMPA): A Comprehensive Technical Guide to Branched Alkyl Monoamides in Actinide Separation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the highly specialized field of hydrometallurgy and nuclear fuel cycle chemistry, the separation of actinides from spent nuclear fuel is a critical challenge. Historically, the Plutonium Uranium Reduction Extraction (PUREX) process has relied on tri-n-butyl phosphate (TBP) as the primary extractant. However, TBP presents significant operational bottlenecks, including the co-extraction of Uranium(VI) and Plutonium(IV), which necessitates the use of hazardous reducing agents (e.g., hydrazine) to achieve separation, and the generation of non-incinerable, phosphate-based secondary solid waste upon radiolytic degradation[1].

To overcome these limitations, advanced aqueous reprocessing frameworks—such as the ARTIST (Amide-based Radio-resources Treatment with Interim Storage of Transuranics) process—have pivoted toward Branched Alkyl Monoamides (BAMAs). At the forefront of this chemical evolution is N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide , commonly referred to by its synonym D2EHDMPA or N,N-bis(2-ethylhexyl)pivalamide . This whitepaper provides an in-depth mechanistic and operational analysis of D2EHDMPA, designed for researchers and process engineers developing next-generation solvent extraction systems.

Nomenclature & Physicochemical Identity

Because D2EHDMPA is a highly specialized ligand, it is frequently referenced across literature and patent databases under various synonyms. The table below consolidates its core chemical identity to ensure precise material sourcing and analytical tracking.

PropertyDescription
IUPAC Name N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide
Common Synonyms N,N-di(2-ethylhexyl)pivalamide; D2EHDMPA; DEHDMPA
CAS Registry Number 215394-03-9[2]
Molecular Formula C21H43NO[2]
Molecular Weight 325.57 g/mol [2]
Structural Class Branched Alkyl Monoamide (BAMA)

Mechanistic Causality: The Steric Exclusion Principle

The defining advantage of D2EHDMPA over traditional extractants is its ability to selectively isolate U(VI) without accumulating Pu(IV) or Np(VI), entirely eliminating the need for redox control. This selectivity is not driven by electronic affinity, but by precise steric engineering .

The Causality of Coordination

Actinide extraction via monoamides relies on the coordination of the metal cation to the carbonyl oxygen of the amide.

  • Tetravalent Actinides (e.g., Pu(IV), Th(IV)): These ions require a large primary coordination sphere. In a nitric acid medium, they are heavily solvated by multiple nitrate (

    
    ) anions.
    
  • Hexavalent Actinides (e.g., U(VI)): Uranium exists as the linear uranyl ion (

    
    ), which presents a fundamentally different geometric profile.
    

D2EHDMPA features a massive steric bulk due to the pivaloyl group (2,2-dimethylpropanoyl) attached to the carbonyl carbon, combined with two bulky 2-ethylhexyl chains on the nitrogen atom[2]. When D2EHDMPA attempts to coordinate with Pu(IV), the steric clash between the ligand's branched alkyl groups and the nitrate ions already bound to the Pu(IV) core prevents the carbonyl oxygen from entering the primary coordination sphere[3].

Conversely, the linear geometry of the uranyl ion allows the carbonyl oxygen of D2EHDMPA to bypass this steric hindrance and successfully coordinate. Extended X-ray Absorption Fine Structure (EXAFS) measurements confirm this, revealing a highly stable U-O (amide) bond distance of 2.31 Å for the U(VI)-D2EHDMPA complex[3].

StericMechanism Molecule D2EHDMPA Molecule (Pivaloyl & 2-Ethylhexyl Groups) Steric High Steric Hindrance at Carbonyl Oxygen Molecule->Steric Uranium Uranyl Ion [UO2]2+ Linear Geometry Steric->Uranium Allows access Plutonium Plutonium Pu(IV) High Coordination Requirement Steric->Plutonium Blocks access Extract Successful Coordination (Extracted to Organic Phase) Uranium->Extract Reject Coordination Blocked (Remains in Aqueous Phase) Plutonium->Reject

Fig 1. Mechanistic pathway of U(VI) vs Pu(IV) selectivity via steric hindrance.

Process Engineering: The CHON Principle

Beyond selectivity, D2EHDMPA is highly valued for its adherence to the CHON principle —meaning the molecule is composed exclusively of Carbon, Hydrogen, Oxygen, and Nitrogen[1]. In industrial applications, extractants undergo slow radiolytic and hydrolytic degradation. While TBP degrades into phosphoric acids that require complex alkaline washing and generate solid radioactive waste, D2EHDMPA degradation products can be completely incinerated into benign gases (


, 

,

), drastically reducing the ecological footprint and cost of waste management[1].

Self-Validating Experimental Protocol: Counter-Current Extraction

To operationalize D2EHDMPA, researchers utilize counter-current multi-stage extraction. The following protocol outlines a self-validating workflow for the selective separation of U(VI) from a mixed actinide stream.

Phase 1: Reagent Preparation & Baseline Validation
  • Organic Solvent Formulation: Dissolve high-purity D2EHDMPA in an aliphatic diluent (e.g., n-dodecane) to achieve a 1.0 M concentration.

    • Validation: Analyze the solvent via

      
      -NMR and GC-MS prior to use to ensure the absence of acidic degradation products (like carboxylic acids) that could non-selectively bind Pu(IV).
      
  • Aqueous Feed Preparation: Prepare a 3.0–4.0 M

    
     solution containing U(VI), Pu(IV), Np(VI), and simulated fission products (e.g., Ru, Zr, Mo, Nd)[4].
    
    • Validation: Confirm the initial oxidation states using UV-Vis-NIR absorption spectrophotometry (ensuring Pu remains strictly as Pu(IV)).

Phase 2: Extraction Workflow
  • Mixer-Settler Operation: Introduce the organic and aqueous phases into a counter-current mixer-settler cascade. Maintain an Organic-to-Aqueous (O/A) flow ratio optimized for mass transfer (typically 1:1). D2EHDMPA will selectively extract U(VI)[4].

  • Scrubbing: Route the loaded organic phase through a scrubbing bank using 0.5 M

    
    . This step washes out any mechanically entrained or weakly coordinated Pu(IV) and fission products, pushing them back into the aqueous raffinate.
    
  • Stripping (Back-Extraction): Back-extract the U(VI) from the organic phase using very dilute nitric acid (0.01 M

    
    ). The low nitrate concentration shifts the chemical equilibrium, releasing U(VI) into the aqueous product stream.
    
Phase 3: System Validation
  • Analytical Quantification: Sample the final U(VI) product stream and the aqueous raffinate. Analyze using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Alpha Spectrometry. Calculate the Distribution Ratio (

    
    ) and Decontamination Factor (
    
    
    
    ) to validate the steric exclusion efficiency.

ExtractionWorkflow Feed Spent Fuel Dissolution (3-4 M HNO3) Mixer Mixer-Settler Extraction Stage Feed->Mixer Solvent Organic Solvent (D2EHDMPA) Solvent->Mixer Raffinate Aqueous Raffinate (Pu, Np, FPs) Mixer->Raffinate Steric Exclusion LoadedOrg Loaded Organic Phase (U(VI) Complex) Mixer->LoadedOrg Selective Extraction Scrub Scrubbing Stage (Dilute HNO3) LoadedOrg->Scrub Strip Stripping Stage (Very Dilute HNO3) Scrub->Strip Product Purified U(VI) Product Strip->Product

Fig 2. Continuous counter-current solvent extraction workflow using D2EHDMPA.

Quantitative Performance Metrics

The efficacy of D2EHDMPA is demonstrated by its extreme selectivity. In continuous multi-stage separation tests using mixer-settlers, the following metrics are standard benchmarks for a successfully validated system[4]:

ParameterValue / MetricExperimental Condition
U(VI) Extraction Ratio 99.6%[4]3.0–4.0 M

, 1.0 M D2EHDMPA
Pu(IV) Extraction Ratio 0.1%[4]3.0–4.0 M

, 1.0 M D2EHDMPA
Pu Decontamination Factor (DF) 990[4]Evaluated in the back-extracted U fraction
U(VI) Back-Extraction ~ 95.0%[4]0.01 M

stripping phase

Conclusion

N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (D2EHDMPA) represents a paradigm shift in solvent extraction chemistry. By leveraging the physical geometry of molecules rather than relying on complex redox chemistry, it provides a highly elegant, self-sustaining method for isolating Uranium(VI). Its complete incinerability and high decontamination factors make it a cornerstone molecule for the future of sustainable, advanced aqueous reprocessing.

References

  • Japan Atomic Energy Agency (JAEA) - Continuous multi-stage separation test of selective U extraction with mono-amide extractant of D2EHDMPA. Morita, Y., et al. URL: [Link]

  • OECD Nuclear Energy Agency (NEA) / ResearchGate - State-of-the-art report on the Progress in Nuclear Fuel Cycle Chemistry (2018). URL:[Link]

  • Paul Scherrer Institut (PSI) Indico - Actinide XAS 2014: In situ XAFS measurement of uranyl-amide complexes. URL: [Link]

  • International Atomic Energy Agency (IAEA) - Study on selective separation of uranium by N,N-dialkyl-amide in ARTIST process. URL: [Link]

Sources

Advanced Branched Monoamide Extractants for Actinide Partitioning: Mechanistic Causality and Process Implementation

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Imperative for Branched Monoamides

For decades, the PUREX (Plutonium Uranium Reduction Extraction) process has relied on tributyl phosphate (TBP) to separate uranium and plutonium from spent nuclear fuel. However, TBP suffers from critical operational vulnerabilities: its radiolytic and hydrolytic degradation yields dibutyl phosphoric acid (HDBP) and monobutyl phosphoric acid (H2MBP). These degradation products strongly complex with tetravalent actinides (e.g., Pu(IV)) and fission products (e.g., Zr(IV)), leading to intractable crud formation, third-phase precipitation, and the severe risk of exothermic "red oil" explosions.

To overcome these limitations, the radiochemical community has pivoted toward N,N-dialkylamides (monoamides) . The causality behind this shift is rooted in the CHON principle (molecules composed entirely of Carbon, Hydrogen, Oxygen, and Nitrogen). Unlike organophosphates, monoamides are completely incinerable, generating no secondary solid waste. Furthermore, their radiolytic degradation yields benign secondary amines and carboxylic acids that do not significantly interfere with actinide extraction equilibria (1).

Within the monoamide family, branched monoamides —such as N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA)—have emerged as the premier candidates for the Grouped Actinide Extraction (GANEX) process, specifically for the selective recovery of hexavalent uranium prior to minor actinide partitioning.

Mechanistic Causality: Steric Hindrance and Oxidation State Selectivity

The defining characteristic of branched monoamides is their ability to discriminate between actinide oxidation states—specifically isolating hexavalent actinides (An(VI)) from tetravalent actinides (An(IV)).

This selectivity is not driven by electronic affinity, but by steric causality . In straight-chain monoamides like N,N-di-(2-ethylhexyl)butyramide (DEHBA), the carbonyl oxygen is relatively exposed, allowing both the linear uranyl ion (


) and the spherical Pu(IV) ion to coordinate effectively. However, introducing an alkyl branch at the alpha-carbon (e.g., the isobutyl group in DEHiBA) creates immense steric bulk around the coordination site.

Because tetravalent actinides like Pu(IV) and Np(IV) possess a highly charged, spherical geometry, they require coordination with multiple extractant molecules (typically 2 to 3) in a tightly packed primary coordination sphere. The steric bulk of the isobutyl group physically prevents this dense packing. Conversely, the hexavalent uranium ion exists as a linear dioxo cation (


). The equatorial plane of this linear structure remains accessible enough to coordinate with the sterically hindered carbonyl oxygen of DEHiBA (2).

MechanisticLogic A Branched Monoamide (e.g., DEHiBA) B Carbonyl Oxygen Donor Site A->B provides C Isobutyl Branching (Steric Bulk) A->C features D Hexavalent Actinides [Linear UO2 2+] B->D coordinates with E Tetravalent Actinides [Spherical Pu(IV)] B->E attempts to bind C->D permits linear geometry C->E sterically blocks spherical ions

Fig 1. Logical relationship demonstrating how steric bulk dictates actinide oxidation state selectivity.

Quantitative Performance Profiles

The structural variations in monoamides directly dictate their distribution ratios (


) and separation factors (

). Recent flowsheet tests demonstrate that increasing DEHiBA concentration to 1.5 M substantially increases U(VI) extraction while maintaining effective rejection of tetravalent actinides and fission products like Zr(IV) (3).

For trivalent actinides (Am(III), Cm(III)), alternative monoamides like N,N-dioctyl hydroxyacetamide (DOHyA) are utilized in combination with acidic extractants (e.g., HDEHP) to achieve synergistic extraction from high-level liquid waste (4).

Table 1: Comparative Extraction Data for Key Monoamides
Extractant SystemAlkyl StructureTarget ActinideRejected SpeciesKey Separation FactorOptimal Acidity
DEHiBA (1.0 - 1.5 M)Isobutyl (Branched)U(VI)Pu(IV), Np(IV), Zr(IV)

3 - 4 M HNO

DEHBA (1.0 M)n-Butyl (Linear)U(VI), Pu(IV)Am(III)

4 - 5 M HNO

DOHyA + HDEHP HydroxyacetamideAm(III), Eu(III)Fission ProductsSynergistic

3 M HNO

Note: While DEHiBA effectively rejects Zr(IV), technetium (Tc) co-extraction with U(VI) is notably higher than in TBP systems, requiring targeted scrubbing stages.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocol for the solvent extraction of U(VI) using DEHiBA is designed as a self-validating system . It incorporates kinetic checks, orthogonal analytical validation, and strict mass-balance closure to eliminate false positives caused by third-phase formation or radiolytic reduction.

Workflow: Batch & Flowsheet Extraction of U(VI) via DEHiBA

Step 1: Phase Pre-Equilibration

  • Action: Contact 1.5 M DEHiBA in n-dodecane with an equal volume of blank 3.0 M HNO

    
     for 15 minutes.
    
  • Causality: Monoamides extract nitric acid. Pre-equilibration prevents a shift in aqueous acidity during the actual metal extraction, ensuring the distribution ratio (

    
    ) is measured at the target equilibrium pH.
    

Step 2: Radiotracer Spiking & Kinetic Contact

  • Action: Spike the aqueous phase with known activities of

    
    U, 
    
    
    
    Pu, and
    
    
    Am. Mix the organic and aqueous phases vigorously.
  • Validation Checkpoint 1 (Kinetic Independence): Perform parallel extractions at varying contact times (e.g., 15s, 30s, and 60s). Previous studies show that extended contact times can lead to the radiolytic reduction of highly oxidized actinides. If

    
    -values remain constant across these times, thermodynamic equilibrium is confirmed without redox degradation.
    

Step 3: Phase Separation & Centrifugation

  • Action: Centrifuge the biphasic mixture at 3000 rpm for 5 minutes.

  • Causality: Micro-emulsions can artificially inflate the apparent distribution ratio of rejected metals. Centrifugation guarantees absolute phase disengagement.

Step 4: Orthogonal Analysis & Mass Balance Closure

  • Action: Aliquot both the organic and aqueous phases. Analyze via Alpha Spectrometry and validate U(VI) concentrations using inline UV-Vis spectrophotometry (5).

  • Validation Checkpoint 2 (Mass Balance): Calculate

    
    . The sum must equal 
    
    
    
    . A deficit indicates actinide precipitation at the interface or adsorption to the vessel walls, invalidating the run.

Workflow Step1 Aqueous Feed Preparation (Dissolved Spent Fuel in HNO3) Step3 Counter-Current Extraction (Centrifugal Contactors) Step1->Step3 Aqueous Phase Step2 Solvent Equilibration (1.5 M DEHiBA in n-dodecane) Step2->Step3 Organic Phase Step4 Organic Phase (U(VI) Loaded) Step3->Step4 Extracts U(VI) Step5 Aqueous Raffinate (Pu, MA, Fission Products) Step3->Step5 Rejects Pu/MA Step6 Scrubbing & Stripping (Dilute HNO3) Step4->Step6 Transfers to Strip Step7 Pure Uranium Product (Validated via UV-Vis) Step6->Step7 Final Recovery

Fig 2. Flowsheet architecture for the GANEX-1 cycle utilizing DEHiBA in centrifugal contactors.

Conclusion

Branched monoamides represent a paradigm shift in actinide partitioning. By leveraging the steric causality of branched alkyl chains, extractants like DEHiBA provide unparalleled selectivity for hexavalent uranium while adhering strictly to the CHON principle. This structural ingenuity eliminates the radiolytic crud formation associated with legacy TBP systems, paving the way for the sustainable recycling of Generation IV reactor fuels.

References

  • Selective Uranium Extraction by DEHiBA: Results of a Flowsheet Test in Centrifugal Contactors Taylor & Francis
  • Extraction of Neptunium, Plutonium, Americium, Zirconium and Technetium by Di-(2-ethylhexyl)-iso-butyramide (DEHiBA)
  • A comparison on the use of DEHBA or TBP as extracting agent for tetra- and hexavalent actinides in the CHALMEX Process ResearchG
  • Elucidation of the extraction of trivalent actinides using the DOHyA–HDEHP system: an experimental and theoretical approach RSC Publishing
  • Neptunium extraction by N,N-dialkylamides OSTI.GOV

Sources

DEHDMPA vs DEHBA molecular structure differences

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure Differences of N,N-di(2-ethylhexyl) Amide Extractants: A Comparative Analysis of DEHDMPA, DEHBA, and DEHiBA

A Note on Nomenclature: For clarity, this guide will address the molecular structures of three closely related N,N-di(2-ethylhexyl) amide compounds. The user query specified DEHDMPA and DEHBA. Search results have provided clear identification for N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) and N,N-di(2-ethylhexyl)butyramide (DEHBA). Additionally, a closely related and frequently compared compound, N,N-di(2-ethylhexyl)isobutyramide (DEHiBA), has been identified. To provide a comprehensive resource, this guide will compare the molecular structure of DEHDMPA with both DEHBA and DEHiBA.

Introduction

In the realm of advanced chemical separations, particularly within hydrometallurgical reprocessing of nuclear materials, the design and synthesis of selective extractants are of paramount importance. Among the promising candidates that have emerged as alternatives to traditional organophosphorus extractants like tributylphosphate (TBP) are the N,N-dialkyl amides.[1] These compounds exhibit greater selectivity for certain actinides, higher radiolytic stability, and produce more benign degradation products.[1] This guide provides a detailed technical examination of the molecular structure differences between three key N,N-di(2-ethylhexyl) amides: DEHDMPA, DEHBA, and DEHiBA, and the profound impact these structural nuances have on their physicochemical properties and applications in solvent extraction.

Core Molecular Structure Comparison

The fundamental difference between DEHDMPA, DEHBA, and DEHiBA lies in the structure of the acyl group attached to the nitrogen atom of the amide functionality. All three molecules share the same N,N-di(2-ethylhexyl)amine backbone, which consists of a central nitrogen atom bonded to two bulky, branched 2-ethylhexyl groups. These long, branched alkyl chains are crucial for ensuring high solubility in organic diluents such as n-dodecane and for minimizing the formation of a third phase during solvent extraction processes.[2]

The variation is found in the R-group of the R-C(O)N(CH₂CH(C₂H₅)C₄H₉)₂ structure:

  • DEHDMPA (N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide): The acyl group is derived from 2,2-dimethylpropanoic acid (pivalic acid). This results in a highly sterically hindered carbonyl group due to the presence of a quaternary carbon (a carbon atom bonded to four other carbon atoms) adjacent to the carbonyl carbon.

  • DEHBA (N,N-di(2-ethylhexyl)butyramide): The acyl group is a straight-chain butyl group derived from butyric acid. This structure offers a moderate level of steric hindrance around the carbonyl group.

  • DEHiBA (N,N-di(2-ethylhexyl)isobutyramide): The acyl group is an isopropyl group derived from isobutyric acid. This branched structure provides an intermediate level of steric hindrance, more than DEHBA but less than DEHDMPA.

Tabulated Molecular Properties
PropertyDEHDMPADEHBADEHiBA
Full Chemical Name N,N-di(2-ethylhexyl)-2,2-dimethylpropanamideN,N-di(2-ethylhexyl)butyramideN,N-di(2-ethylhexyl)isobutyramide
Abbreviation(s) DEHDMPA, D2EHDMPADEHBADEHiBA
Molecular Formula C₂₁H₄₃NOC₂₀H₄₁NOC₂₀H₄₁NO
Molecular Mass 325.581 g/mol [3]311.56 g/mol 311.56 g/mol
Acyl Group Structure tert-butyln-butylisopropyl
Visualizing the Structural Differences

The following diagrams, rendered using Graphviz (DOT language), illustrate the distinct steric environments around the carbonyl group of each molecule.

G cluster_DEHDMPA DEHDMPA cluster_DEHBA DEHBA cluster_DEHiBA DEHiBA N1 N C1_1 C=O N1->C1_1 R1_1 R N1->R1_1 R1_2 R N1->R1_2 C1_2 C C1_1->C1_2 C1_3 CH3 C1_2->C1_3 C1_4 CH3 C1_2->C1_4 C1_5 CH3 C1_2->C1_5 N2 N C2_1 C=O N2->C2_1 R2_1 R N2->R2_1 R2_2 R N2->R2_2 C2_2 CH2 C2_1->C2_2 C2_3 CH2 C2_2->C2_3 C2_4 CH3 C2_3->C2_4 N3 N C3_1 C=O N3->C3_1 R3_1 R N3->R3_1 R3_2 R N3->R3_2 C3_2 CH C3_1->C3_2 C3_3 CH3 C3_2->C3_3 C3_4 CH3 C3_2->C3_4

Simplified structures of DEHDMPA, DEHBA, and DEHiBA where 'R' represents the 2-ethylhexyl group.

Impact of Structural Differences on Physicochemical Properties and Reactivity

The seemingly minor variations in the acyl group structure have significant consequences for the physicochemical properties and, consequently, the extraction behavior of these amides.

Steric Hindrance and Metal Ion Coordination

The primary mechanism of metal extraction by these amides involves the coordination of the metal ion (e.g., UO₂²⁺, Pu⁴⁺) to the carbonyl oxygen. The steric bulk around this oxygen atom directly influences the accessibility of the metal ion and the stability of the resulting metal-ligand complex.

  • DEHDMPA: The tert-butyl group creates a highly congested environment around the carbonyl oxygen. This significant steric hindrance is expected to impede the coordination of metal ions, potentially leading to lower extraction efficiencies compared to less hindered amides. However, this steric bulk can also enhance selectivity by disfavoring the extraction of smaller or more heavily hydrated metal ions.

  • DEHBA: The linear n-butyl group presents the least steric hindrance among the three. This allows for easier access of metal ions to the carbonyl oxygen, which can result in higher extraction efficiencies for a broader range of metal ions.[4]

  • DEHiBA: The branched isopropyl group offers an intermediate level of steric hindrance. This has been shown to provide a balance between good extraction efficiency and enhanced selectivity, particularly for U(VI) over tetravalent actinides like Pu(IV) and Zr(IV).[2][4] For applications requiring the selective extraction of uranium, DEHiBA is often preferred, whereas for U/Pu co-extraction, DEHBA may be more suitable.

Electronic Effects

The alkyl groups attached to the carbonyl carbon also exert a modest inductive effect, influencing the electron density on the carbonyl oxygen. The tert-butyl group in DEHDMPA, with its three methyl groups, has the strongest electron-donating effect, which would increase the basicity of the carbonyl oxygen. The n-butyl group in DEHBA has a weaker electron-donating effect, and the isopropyl group in DEHiBA is intermediate. A more basic carbonyl oxygen should, in principle, form a stronger bond with a Lewis acidic metal ion. However, in the case of these amides, the steric effects are generally considered to be the dominant factor in determining their extraction behavior.

Radiolytic and Chemical Stability

The stability of these extractants under the harsh radioactive and acidic conditions of nuclear fuel reprocessing is critical. The C-N amide bond is a potential point of cleavage.[5] The steric hindrance provided by the acyl group can play a role in protecting this bond from radiolytic or hydrolytic attack. The bulky tert-butyl group of DEHDMPA may offer enhanced stability compared to the less hindered structures of DEHBA and DEHiBA. Radiolysis studies on DEHBA have identified bis-2-ethylhexylamine (b2EHA) and N-(2-ethylhexyl)butyramide (MEHBA) as major degradation products, resulting from the cleavage of the C-N bonds.[5]

Synthesis and Purification

The synthesis of these N,N-dialkyl amides typically involves the reaction of di(2-ethylhexyl)amine with the corresponding acyl chloride or anhydride.[4]

General Synthesis Protocol
  • Reaction Setup: Di(2-ethylhexyl)amine and a base (e.g., triethylamine) are dissolved in an appropriate aprotic solvent (e.g., chloroform) in a reaction vessel equipped with a dropping funnel and a condenser, under an inert atmosphere (e.g., nitrogen). The mixture is cooled in an ice bath.

  • Acyl Chloride Addition: The corresponding acyl chloride (2,2-dimethylpropanoyl chloride for DEHDMPA, butyryl chloride for DEHBA, or isobutyryl chloride for DEHiBA) is dissolved in the same solvent and added dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (e.g., 2 hours) to ensure complete reaction.

  • Workup and Purification: The reaction mixture is cooled, washed sequentially with dilute acid, water, and brine to remove unreacted starting materials and salts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed by rotary evaporation. The crude product is then purified, typically by vacuum distillation.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product Amine Di(2-ethylhexyl)amine + Triethylamine in Chloroform Reaction Dropwise Addition at 0°C, then Reflux Amine->Reaction Acyl_Cl Acyl Chloride (e.g., Butyryl Chloride) in Chloroform Acyl_Cl->Reaction Workup Aqueous Workup (Acid, Water, Brine) Reaction->Workup Reaction Mixture Purification Drying & Solvent Removal, then Vacuum Distillation Workup->Purification Crude Product Final_Product Pure N,N-di(2-ethylhexyl) amide (e.g., DEHBA) Purification->Final_Product

A generalized workflow for the synthesis of N,N-di(2-ethylhexyl) amides.

Analytical Techniques for Differentiation

Distinguishing between these structurally similar compounds requires analytical techniques that are sensitive to small differences in molecular structure and physicochemical properties.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating these amides.[6][7]

  • Reverse-Phase HPLC: Separation would be based on differences in hydrophobicity. While all three are highly hydrophobic, the subtle differences in their shape and polarity due to the acyl group may allow for separation on a suitable C18 or C8 column with an appropriate mobile phase (e.g., acetonitrile/water or methanol/water gradient).

  • Gas Chromatography (GC): Due to their volatility, GC is a suitable technique. Separation on a non-polar or medium-polarity column would be based on boiling point and interactions with the stationary phase. The different branching in the acyl groups will lead to slightly different retention times.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for identifying these compounds. When coupled with GC or HPLC (GC-MS or LC-MS), it provides both separation and identification.

  • Electron Ionization (EI) Mass Spectrometry: In GC-MS, EI will produce characteristic fragmentation patterns. The fragmentation of the acyl group will be different for each compound, allowing for unambiguous identification. For example, the loss of the acyl group as a radical or cation will result in fragments of different masses.

  • Electrospray Ionization (ESI) Mass Spectrometry: In LC-MS, ESI will typically produce protonated molecules [M+H]⁺. High-resolution mass spectrometry can distinguish between DEHBA and DEHiBA (which are isomers) and DEHDMPA based on their exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can readily distinguish between the three compounds.

  • ¹H NMR:

    • DEHDMPA: Will show a characteristic singlet for the nine equivalent protons of the tert-butyl group.

    • DEHBA: Will show a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and another triplet for the methylene group next to the carbonyl.

    • DEHiBA: Will show a doublet for the six equivalent protons of the two methyl groups of the isopropyl group and a septet for the single proton of the isopropyl group.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon and the carbons of the acyl group will be distinct for each molecule.

Analytical Workflow

G cluster_separation Separation cluster_identification Identification Sample Mixture of Amides HPLC HPLC or GC Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) HPLC->MS Separated Analytes Data Structural Confirmation MS->Data NMR->Data

A typical analytical workflow for the separation and identification of DEHDMPA, DEHBA, and DEHiBA.

Conclusion

The molecular structures of DEHDMPA, DEHBA, and DEHiBA, while sharing a common N,N-di(2-ethylhexyl) backbone, are distinguished by the nature of their acyl groups: a tert-butyl, n-butyl, and isopropyl group, respectively. This structural variation, primarily in terms of steric hindrance around the coordinating carbonyl oxygen, is the root cause of their differing physicochemical properties and performance as solvent extractants. DEHBA, with its minimal steric bulk, generally offers high extraction efficiency. DEHiBA provides a balance of efficiency and selectivity, making it a candidate for selective uranium extraction. DEHDMPA, with its highly hindered carbonyl group, presents an interesting case where enhanced stability and potentially unique selectivity may be achieved. A thorough understanding of these structure-property relationships is essential for the rational design and selection of extractants for specific applications in advanced chemical separations.

References

  • A self-optimised approach to synthesising DEHiBA for advanced nuclear reprocessing, exploiting the power of machine-learning. Reaction Chemistry & Engineering (RSC Publishing).
  • N,N-di(Ethylhexyl)-2,2-Dimethylpropanamide. IDEaL.
  • Radiation chemistry of the branched-chain monoamide di- ethylhexyl-isobutyramide.
  • Structure of the DEHiBA molecule.
  • Structure of di-2-ethylhexyl-butyramide (DEHBA), (a) and...
  • Chemical structure of N,N-di-2-ethylhexylbutyramide (DEHBA) and n-tributyl phosphate (TBP).
  • Hexavalent Actinide Extraction Using N,N-Dialkyl Amides. SciSpace.
  • Effect of Chemical Environment on the Radiation Chemistry of N,N-di-(2-ethylhexyl)butyramide (DEHBA) and Plutonium Retention.
  • Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest. PubMed.
  • Effect of chemical environment on the radiation chemistry of: N, N-di-(2-ethylhexyl)butyramide (DEHBA) and plutonium retention.
  • DEHBA (di-2-ethylhexylbutyramide) gamma radiolysis under spent nuclear fuel solvent extraction process conditions (Journal Article). OSTI.GOV.
  • Recent trends in analytical methods and separation techniques for drugs of abuse in hair. PubMed.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Extraction separation of U and Pu by N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) and N,N-di(2-ethylhexyl)butanamide (DEHBA) using mixer-settlers in the presence of degradation products of DEHDMPA and DEHBA.
  • Comparison of analytical techniques for the identification of bioactive compounds
  • Radiation Chemistry of Diethylhexylbutyramide (DEHBA). INL Research Library Digital Repository.

Sources

steric hindrance in N,N-dialkylamide extractants

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Steric Hindrance in N,N-Dialkylamide Extractants: Ligand Design for Actinide Selectivity Content Type: Technical Whitepaper / Strategic Guide Audience: Researchers, Nuclear Chemists, and Ligand Design Specialists

A Technical Guide to Ligand Design and Actinide Selectivity

Executive Summary

The transition from organophosphorus extractants (e.g., TBP) to N,N-dialkylamides (RC(O)NR'2) represents a paradigm shift in nuclear fuel reprocessing and hydrometallurgy.[1] Unlike TBP, these "CHON" ligands (composed solely of Carbon, Hydrogen, Oxygen, and Nitrogen) are fully incinerable, eliminating the generation of secondary solid phosphate wastes.

However, the true power of N,N-dialkylamides lies not just in their waste management profile, but in their tunable steric hindrance . By manipulating the branching of alkyl chains—specifically at the carbon atom alpha to the carbonyl group (


)—researchers can modulate the binding affinity for tetravalent actinides [Pu(IV), Th(IV)] while maintaining affinity for hexavalent actinides [U(VI)].[1][2] This guide details the mechanistic principles, structure-activity relationships (SAR), and experimental protocols necessary to exploit steric hindrance for precise metal ion separation.[1]
Fundamental Chemistry: The Amide Platform[1]
2.1 The Coordination Site

The N,N-dialkylamide functional group acts as a hard oxygen donor.[1] The basicity of the carbonyl oxygen is the primary driver for metal coordination.[1]

  • Resonance Contribution: The lone pair on the nitrogen atom donates electron density to the carbonyl carbon, increasing the electron density on the oxygen atom (

    
    ).[1]
    
  • Steric Sensitivity: Unlike the protruding oxygen in phosphoryl groups (

    
    ), the carbonyl oxygen in amides is closer to the carbon backbone.[1] This proximity makes the coordination site highly sensitive to the spatial arrangement of adjacent alkyl groups.[1]
    
2.2 The "Steric Fence" Mechanism

The core principle of selectivity in this class of extractants is the "Steric Fence" .[1]

  • U(VI) Coordination: The uranyl ion (

    
    ) is linear.[1][3][4] Ligands coordinate in the equatorial plane perpendicular to the axial oxygens.[1] This geometry is relatively open and forgiving of steric bulk.[1]
    
  • Pu(IV) Coordination: The plutonium(IV) ion is smaller but possesses a higher charge density, requiring a higher coordination number (typically 10-12).[1] In nitrate media, it forms bulky neutral complexes like

    
    .[1]
    
  • The Conflict: When branched alkyl groups (e.g., isobutyl, ethylhexyl) are introduced at the

    
     position, they create a "fence" that physically obstructs the tight packing required for Pu(IV) nitrate complexes.[1] U(VI), with its planar equatorial requirement, is less affected.[1]
    
Structure-Activity Relationships (SAR)[1]

The location of the branching is the critical variable.[1] We distinguish between branching on the acyl side (attached to Carbon) and the amide side (attached to Nitrogen).[1]

3.1 Acyl-Side Branching (

Effect)

This is the "selectivity switch."[1]

  • Linear Chains (e.g., DHOA): Minimal steric hindrance.[1] High affinity for both U(VI) and Pu(IV).[1][5] Behaves similarly to TBP.[1][5] Ideal for co-extraction (e.g., in the CHALMEX process).

  • Branched Chains (e.g., DEHiBA): High steric hindrance.[1][6] The bulky group at

    
     suppresses Pu(IV) extraction significantly while retaining U(VI) extraction.[1] Ideal for U/Pu separation (e.g., GANEX 1st cycle).[1]
    
3.2 Amide-Side Branching (N-alkyl Effect)

This is the "solubility knob."[1]

  • Branching here (e.g., 2-ethylhexyl on Nitrogen) primarily disrupts intermolecular interactions between extractant molecules.[1]

  • Effect: Increases solubility in aliphatic diluents (e.g., dodecane) and suppresses Third Phase Formation (the splitting of the organic phase at high metal loading).[1]

Data Presentation: Comparative Extraction Metrics

The following table summarizes the distribution ratios (


) for Uranium and Plutonium using three distinct amide architectures in 3-4 M 

.
ExtractantStructure TypeBranching Location


Selectivity (

)
Application
DHOA (Dihexyloctanamide)LinearNone~13.9~38.2~0.36 (Co-extraction)PUREX alternative, CHALMEX
DEHBA (Di-2-ethylhexylbutyramide)BranchedN-alkyl (Distal)~9.4~11.0~0.85 (Low Selectivity)Actinide Partitioning
DEHiBA (Di-2-ethylhexylisobutyramide)Highly Branched

(Proximal)
~10.0< 0.5> 20 Selective U recovery (GANEX)

> Note: Data approximated from comparative studies in 3-4 M nitric acid. DHOA shows higher Pu extraction than TBP, while DEHiBA suppresses it by nearly two orders of magnitude.

Visualization: Mechanistic Pathways[1]

The following diagram illustrates the divergent extraction pathways dictated by steric hindrance.

ExtractionMechanism cluster_outcome Extraction Outcome Feed Aqueous Feed (U(VI) + Pu(IV) + HNO3) Ligand_Linear Linear Amide (DHOA) (No Steric Guard) Feed->Ligand_Linear Contact Ligand_Branched Branched Amide (DEHiBA) (Steric Fence at C-alpha) Feed->Ligand_Branched Contact Complex_U U(VI) Complex UO2(NO3)2(L)2 (Planar Equatorial Binding) Ligand_Linear->Complex_U High Affinity Complex_Pu Pu(IV) Complex Pu(NO3)4(L)2 (Requires Tight Packing) Ligand_Linear->Complex_Pu High Affinity (Co-extraction) Ligand_Branched->Complex_U High Affinity (Sterics Tolerated) Ligand_Branched->Complex_Pu BLOCKED (Steric Exclusion) Sep Selective Separation (U only) Ligand_Branched->Sep Result CoExt Co-Extraction (U + Pu) Complex_Pu->CoExt

Caption: Schematic of the "Steric Fence" effect. Linear amides accommodate both U and Pu, while


-branched amides physically exclude the bulky Pu(IV) nitrate complex.
Experimental Protocols
6.1 Synthesis of N,N-Dialkylamides (Schotten-Baumann Variation)

To study steric effects, you must synthesize high-purity ligands.[1] Reagents: Acid chloride (e.g., isobutyryl chloride for DEHiBA), Secondary amine (e.g., di-2-ethylhexylamine), Triethylamine (TEA), Dichloromethane (DCM).[1]

  • Preparation: Dissolve 0.1 mol of the secondary amine and 0.12 mol of TEA in 150 mL dry DCM. Cool to 0°C in an ice bath.

  • Addition: Dropwise add 0.11 mol of the corresponding acid chloride dissolved in 50 mL DCM. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC.

  • Workup: Wash organic phase sequentially with:

    • 0.1 M HCl (remove unreacted amine/TEA).

    • 0.1 M NaOH (remove unreacted acid).

    • Distilled water (until neutral pH).[1]

  • Purification: Dry over anhydrous

    
    , evaporate solvent. Distill under high vacuum (< 0.1 mmHg) to obtain the pale yellow oil.
    
    • Validation: Verify structure via

      
      -NMR (check for specific splitting of the 
      
      
      
      proton).[1]
6.2 Batch Extraction Protocol (Determination of D Values)

Objective: Quantify the steric impact on metal distribution.

  • Phase Preparation:

    • Organic: 1.0 M Amide in n-dodecane.[1][7] (Note: If using short-chain amides, add 5-10% octanol to prevent third phase, though this alters thermodynamics).[1]

    • Aqueous: 3 M

      
       spiked with 
      
      
      
      and
      
      
      tracers.[1]
  • Contact: Mix equal volumes (e.g., 2 mL each) in a glass vial. Vortex vigorously for 30 minutes at 25°C.[1]

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Analysis: Aliquot equal volumes from both phases.

    • Use Liquid Scintillation Counting (LSC) or Gamma Spectroscopy.[1]

  • Calculation:

    
    .[1]
    
    • Self-Validation Check: Mass balance should be within 95-105%.[1] If not, check for precipitation or third-phase formation at the interface.[1]

Advanced Considerations: Third Phase Formation

Steric bulk has a double-edged impact on Third Phase Formation (LOC - Limiting Organic Concentration).

  • The Problem: At high metal loading, the polar metal-solvate complexes aggregate.[1] If these aggregates become too large/polar, they separate from the non-polar diluent (dodecane), forming a heavy, metal-rich third phase.[1]

  • Steric Mitigation: Long N-alkyl chains (e.g., octyl, ethylhexyl) increase the lipophilicity of the complex, raising the LOC and preventing phase splitting.[1]

  • Guidance: For process scale-up, if using a

    
     branched ligand for selectivity (like DEHiBA), ensure the N-alkyl chains are sufficiently long (C8+) to maintain solubility of the U(VI) complex.[1]
    
References
  • Pathak, P. N., et al. (2009).[1] Radiolytic Degradation Studies on N,N-dihexyloctanamide (DHOA) under PUREX Process Conditions. Solvent Extraction and Ion Exchange.[1][8] Link[1]

  • Manchanda, V. K., & Pathak, P. N. (2004).[1] Amides and diamides as promising extractants in the back end of the nuclear fuel cycle: an overview. Separation and Purification Technology.[1][7][9] Link[1]

  • Sasaki, Y., et al. (2007).[1] Extraction of Actinides(III), (IV), (V), (VI) by N,N-dialkylamide.[1][6] Journal of Nuclear Science and Technology.[1] Link[1]

  • Musikas, C. (1987).[1] Solvent extraction for the chemical separations of the 5f elements.[1] Inorganica Chimica Acta.[1] Link[1]

  • Gogolski, J. M., et al. (2020).[1][6] Neptunium extraction by N,N-dialkylamides.[1][6][8][10][11] Idaho National Laboratory (OSTI). Link[1]

Sources

Steric Tuning of Amide Extractants: The Neopentyl Moiety in Actinide Separations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of solvating extractants for nuclear fuel reprocessing and hydrometallurgy, the neopentyl group (


) represents a critical strategic balance between steric hindrance and lipophilicity. Unlike linear alkyl chains (e.g., 

-octyl) that maximize extraction strength but suffer from third-phase formation, or

-branched groups (e.g., 2-ethylhexyl) that can introduce stereocenters and excessive steric blocking, the neopentyl moiety offers a unique

-branched architecture
.

This guide details the "Neopentyl Effect"—a phenomenon where the specific steric bulk of the tert-butyl tail, separated from the binding site by a methylene spacer, suppresses supramolecular aggregation (preventing third-phase formation) while modulating metal-ligand binding affinity to enhance selectivity between actinides (An) and lanthanides (Ln).

Part 1: The Chemistry of the Neopentyl Moiety[1]

Structural Analysis

The neopentyl group is characterized by a quaternary


-carbon. This structure creates a "globular" hydrophobic tail rather than a flexible linear chain.
  • Formula:

    
    
    
  • Key Feature: High steric bulk (Cone Angle) with maintained rotational freedom at the

    
     bond.
    
  • Electronic Effect: The tert-butyl group is electron-donating (+I effect), potentially increasing the basicity of the amide oxygen, but this is often overridden by the steric penalty during metal coordination.

The "Neopentyl Effect" on Extraction Parameters

The introduction of neopentyl groups into monoamides (e.g.,


-dineopentyl acetamide) or diglycolamides alters the extraction equilibrium:


PropertyEffect of Neopentyl vs.

-Alkyl
Mechanistic Cause
Distribution Ratio (

)
Decreases Steric hindrance prevents tight packing of ligands around the metal center (lower coordination number).
Selectivity (

)
Increases High steric demand discriminates against smaller or higher-charge density ions that require closer approach.
Third Phase Limit (LOC) Increases (Improves) Globular shape prevents the formation of large, ordered reverse micelles that cause phase splitting.
Hydrolytic Stability High The

-quaternary carbon blocks common degradation pathways (e.g., elimination).

Part 2: Impact on Coordination & Hydrodynamics

Steric Gating of Metal Coordination

In standard PUREX-type processes, extractants like TBP or DHOA form inner-sphere complexes. The neopentyl group acts as a "steric gate."[1]

  • Linear Chains (

    
    -octyl):  Allow high ligand density. 
    
    
    
    and
    
    
    are high, but stripping is difficult.
  • Neopentyl Groups: The bulky tail clashes if too many ligands attempt to bind. This favors lower stoichiometry complexes (e.g., 2:1 instead of 3:1), which are easier to strip (back-extract) using dilute acid.

Suppression of Third-Phase Formation

The most critical advantage of neopentyl amides is the suppression of the Third Phase —a dangerous phenomenon where the organic phase splits into a light diluent-rich phase and a heavy metal-rich phase (red oil), leading to criticality risks.

Neopentyl ligands, due to their branching, have higher entropy of mixing with alkane diluents (like dodecane) and resist forming the long-range ordered lamellar structures required for phase splitting.

NeopentylEffect cluster_steric Steric Mechanism Ligand Amide Ligand (Neopentyl vs Linear) Complex Metal-Ligand Complex Ligand->Complex Coordination Ligand->Complex Steric Bulk Lowers D Metal Actinide Ion (U, Pu, Am) Metal->Complex Aggregation Supramolecular Aggregation Complex->Aggregation High Loading ThirdPhase Third Phase Formation Aggregation->ThirdPhase Linear Alkyls (Ordered Stacking) Soluble Stable Organic Solution Aggregation->Soluble Neopentyl Groups (Steric Disruption)

Figure 1: Mechanistic pathway showing how neopentyl steric bulk disrupts the ordered aggregation that leads to third-phase formation.

Part 3: Experimental Protocols

Synthesis of N,N-Dineopentyl Amide (Example Workflow)

Note: Neopentyl amine is sterically hindered; standard acylation requires activated reagents.

Reagents: Neopentyl amine, Acyl chloride (e.g., octanoyl chloride), Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: Dissolve neopentyl amine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM under inert atmosphere (

    
    ).
    
  • Addition: Add acyl chloride (1.0 eq) dropwise at 0°C. The steric bulk of the amine requires slow addition to manage exotherms without runaway side reactions.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 12 hours.

  • Workup: Wash with 1M HCl (remove unreacted amine), then 1M NaOH (remove acid), then Brine. Dry over

    
    .
    
  • Purification: Vacuum distillation is preferred over column chromatography for bulk amides.

Determination of Limiting Organic Concentration (LOC)

This protocol validates the "Neopentyl Advantage" in solubility.

Objective: Determine the maximum concentration of Metal (U/Th) the organic phase can hold before splitting.

  • Organic Phase: Prepare 0.5 M

    
    -dineopentyl amide in 
    
    
    
    -dodecane.
  • Aqueous Phase: Prepare a series of

    
     solutions ranging from 10 g/L to 300 g/L in 3 M 
    
    
    
    .
  • Contact: Mix equal volumes (O/A = 1:1) in a thermostated shaker at 25°C for 30 minutes.

  • Observation: Centrifuge. Visually inspect for the formation of a second, heavy organic layer (third phase).

  • Analysis: If no third phase, measure metal concentration in organic phase (ICP-OES).

  • Result: The LOC is the organic metal concentration just prior to phase splitting.

    • Target Metric: Neopentyl amides should achieve LOC > 50 g/L U, whereas equivalent linear amides might fail at < 30 g/L.

Part 4: Comparative Performance Data

The following table synthesizes theoretical and observed trends for amide extractants with different alkyl tails.

Parameter

-Octyl (Linear)
2-Ethylhexyl (

-Branched)
Neopentyl (

-Branched)
Extraction (

)
HighModerateLow-Moderate
U/Pu Selectivity LowHighVery High
Third Phase Risk High (Low LOC)Low (High LOC)Very Low (Highest LOC)
Stripping Efficiency Poor (Requires complexants)GoodExcellent (Dilute acid only)
Radiolytic Stability ModerateModerateHigh (No

-H elimination)

Part 5: References

  • Pathak, P. N., et al. (2006). "Evaluation of N,N-dialkyl amides as extractants for actinides." Radiochimica Acta. Link

  • Musikas, C. (1987). "Solvent extraction for the chemical separation of actinides." Inorganica Chimica Acta. Link

  • Sasaki, Y., et al. (2007). "Extraction of Actinides by N,N-dialkylamides." Journal of Nuclear Science and Technology. Link

  • Ansari, S. A., et al. (2012). "N,N-Dialkylamides as extractants for spent nuclear fuel reprocessing." Desalination and Water Treatment. Link

  • Verboom, W., et al. (2014). "Effect of branching in the alkyl chain of diglycolamide on the sequestration of tetravalent actinides." Dalton Transactions.[2] Link

Sources

Solubility and Phase Stability of DEHDMPA in n-Dodecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

DEHDMPA (N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide) represents a pivotal class of monoamide extractants designed for the reprocessing of spent nuclear fuel. Unlike traditional extractants like Tributyl Phosphate (TBP), DEHDMPA adheres to the CHON principle (Carbon, Hydrogen, Oxygen, Nitrogen), allowing for complete incineration without generating secondary solid wastes.

This guide addresses the critical physicochemical parameter of DEHDMPA: Solubility in n-dodecane . While the pure ligand exhibits high miscibility with aliphatic diluents, the operational "solubility" is governed by the Limiting Organic Concentration (LOC) —the threshold at which the metal-solvate complex precipitates or forms a third phase.

Key Technical Insight: The solubility of DEHDMPA is not a static value but a dynamic boundary condition dependent on:

  • Ligand Concentration: Typically 0.5 M – 1.5 M.

  • Acid Acidity: HNO₃ concentration in the aqueous phase.[1]

  • Metal Loading: The concentration of U(VI) or Pu(IV) in the organic phase.

Part 2: Chemical Characterization & Properties

Before solvent preparation, the purity and identity of DEHDMPA must be verified. The branched alkyl chains (2-ethylhexyl) and the steric bulk of the tert-butyl group (2,2-dimethyl) are engineered to prevent third-phase formation, yet they significantly influence viscosity.

Table 1: Physicochemical Profile of DEHDMPA
PropertySpecificationNotes
Full Name N,N-di(2-ethylhexyl)-2,2-dimethylpropanamideOften referred to as a branched monoamide.
Molecular Formula C₂₁H₄₃NO
Molecular Weight ~325.57 g/mol
Physical State Viscous Colorless LiquidLiquid at Room Temperature (25°C).
Diluent Compatibility n-Dodecane (C₁₂H₂₆)Fully miscible in pure form.
Functional Group Amide Carbonyl (C=O)Acts as a hard donor for Actinides.
Key Impurities Mono-2-ethylhexylamine, Pivalic acidDegradation products affecting retention.

Part 3: Solubility & Third Phase Formation (The LOC Limit)

While DEHDMPA is miscible with n-dodecane, the Third Phase Formation is the operational solubility limit. This phenomenon occurs when the solubility of the extracted metal-solvate (e.g.,


) in the non-polar diluent is exceeded, causing the organic phase to split into a light, diluent-rich phase and a heavy, metal-rich phase.
Mechanism of Solubility Failure

The extraction of Uranium(VI) proceeds via the solvation mechanism:



As the concentration of the polar complex


 increases, the non-polar n-dodecane can no longer solvate the aggregate. The branched structure of DEHDMPA is specifically designed to increase the solubility of this complex compared to straight-chain amides (like DHHA), but limits still exist at high loading.
Visualization: Third Phase Formation Pathway[2]

ThirdPhaseMechanism Feed Aqueous Feed (HNO3 + U/Pu) Mixing Biphasic Mixing Feed->Mixing Solvent Organic Solvent (DEHDMPA + n-Dodecane) Solvent->Mixing Extraction Metal Solvation (Formation of Polar Complex) Mixing->Extraction SolubilityCheck Solubility Check in n-Dodecane Extraction->SolubilityCheck SinglePhase Stable Organic Phase (Process Viable) SolubilityCheck->SinglePhase Complex Conc. < LOC ThirdPhase Third Phase Formation (Process Failure) SolubilityCheck->ThirdPhase Complex Conc. > LOC

Figure 1: Logical pathway leading to Third Phase Formation.[2][3][4][5] The "Solubility Check" represents the thermodynamic limit of the metal-complex in the non-polar diluent.

Part 4: Experimental Protocols

Protocol A: Preparation of 1.0 M DEHDMPA in n-Dodecane

Objective: Create a stable, standard solvent for extraction studies.

  • Gravimetric Quantification:

    • Calculate the mass required:

      
      .
      
    • Example: For 100 mL of 1.0 M solution:

      
      .
      
  • Dissolution (Self-Validating Step):

    • Weigh the viscous DEHDMPA liquid into a volumetric flask.

    • Add n-dodecane to approx. 80% of the volume.

    • Sonicate for 5–10 minutes. Validation: Solution must be optically clear with no "schlieren" lines (density gradients).

    • Make up to volume with n-dodecane.[1][6]

  • Conditioning:

    • Contact the organic phase with 0.1 M HNO₃ (1:1 ratio) for 10 minutes to remove water-soluble impurities and equilibrate the solvent with acid.

Protocol B: Determination of Limiting Organic Concentration (LOC)

Objective: Define the operational solubility limit for U(VI).

  • Preparation: Prepare a series of aqueous U(VI) solutions (e.g., 200, 250, 300, 350 g/L) in 3 M HNO₃.

  • Equilibration:

    • Mix 5 mL of 1.0 M DEHDMPA/n-dodecane with 5 mL of aqueous U(VI) solution.

    • Shake vigorously for 30 minutes at constant temperature (25°C).

  • Phase Separation & Observation:

    • Centrifuge at 3000 rpm for 5 minutes.

    • Visual Check: Inspect the interface. A third phase appears as a heavy, oil-like layer between the aqueous phase and the main organic phase.

  • Quantification (Titration):

    • If no third phase: Aliquot the organic phase and titrate for Uranium (using Davies-Gray method or ICP-OES).

    • If third phase forms: The concentration in the organic phase just prior to this point is the LOC.

Visualization: LOC Determination Workflow

LOC_Workflow Start Start: 1.0 M DEHDMPA in n-Dodecane Contact Contact with Aqueous U(VI) (Increasing Conc.) Start->Contact Centrifuge Centrifuge & Settle Contact->Centrifuge Inspect Visual Inspection for Phase Splitting Centrifuge->Inspect Clear Single Organic Phase Inspect->Clear No Split Split Third Phase Detected Inspect->Split Split Measure Measure [U]org (This is < LOC) Clear->Measure Define Define LOC Limit Split->Define Measure->Contact Increase U Load

Figure 2: Iterative workflow for determining the Limiting Organic Concentration (LOC).

Part 5: Data Trends & Comparative Analysis

The solubility of the DEHDMPA-Uranium complex is superior to straight-chain amides but inferior to TBP.

Table 2: Comparative Phase Stability (LOC) in n-Dodecane
ExtractantStructure TypeLOC (Uranium) at 3M HNO₃Viscosity at Saturation
DEHDMPA Branched (Pivalamide)High (> 100 g/L) High (Exponential increase)
DEHBA Branched (Butanamide)HighModerate
DHHA Linear (Hexanamide)Low (< 50 g/L)Low
TBP Phosphate EsterVery HighLow

Note: Exact LOC values vary by temperature and acid concentration. DEHDMPA allows for high loading (up to ~37% extraction efficiency at 1.5 M) without immediate third-phase formation, but viscosity becomes the limiting process factor.

Thermodynamic Insight: The extraction of Uranium by DEHDMPA is exothermic . Therefore, the solubility of the complex decreases as temperature increases? No, typically for amides, LOC increases with temperature , meaning third-phase formation is more likely at lower temperatures.

  • Recommendation: Maintain process temperature > 25°C to ensure phase stability.

References

  • Ban, Y., Hotoku, S., Tsutsui, N., & Matsumura, T. (2015).[7] Distribution Behavior of Neptunium by Extraction with N,N-dialkylamides (DEHDMPA and DEHBA) in Mixer-Settler Extractors. Solvent Extraction and Ion Exchange.[3]

  • Morita, Y., et al. (2014). Uranium and Plutonium Extraction from Nitric Acid by N,N-Di(2-Ethylhexyl)-2,2-Dimethylpropanamide (DEHDMPA).... Solvent Extraction and Ion Exchange.[3]

  • Pathak, P. N., et al. (2001). Third phase formation in the extraction of uranyl nitrate by N,N-dialkyl aliphatic amides. Journal of Radioanalytical and Nuclear Chemistry.

  • Lemmon, E. W., & Huber, M. L. (2004). Thermodynamic Properties of n-Dodecane. Energy & Fuels.

Sources

An In-depth Technical Guide to the Thermodynamic Landscape of Uranium Complexation with Organophosphorus Extractants

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Terminology: The query specified "DEHDMPA." Following a comprehensive literature search, this acronym does not correspond to a standard, widely recognized extractant for uranium. It is possible this is a niche compound, a typographical error, or an internal designation. However, the principles and methodologies for studying the thermodynamics of uranium complexation are broadly applicable across a class of structurally related and extensively studied compounds. This guide will therefore focus on Di(2-ethylhexyl) phosphoric acid (DEHPA) and related hydroxyalkylenediphosphonic acids, such as Dodecylhydroxydiphosphonic acid (DHDPA), for which a robust body of thermodynamic data exists. The experimental and theoretical frameworks presented herein are directly transferable to the study of novel extractants like DEHDMPA, should its specific structure be identified.

Part 1: Introduction to Uranium Complexation and its Thermodynamic Drivers

The extraction and purification of uranium are cornerstone processes in the nuclear fuel cycle and are of growing importance in environmental remediation efforts. Solvent extraction, a hydrometallurgical technique, is a versatile and widely adopted method for selectively separating uranium from complex aqueous mixtures, such as ore leachates and nuclear waste streams[1]. The efficiency of this process is fundamentally governed by the thermodynamics of the complexation reaction between the uranium ion in the aqueous phase and an organic-soluble extractant molecule.

At the heart of this process is the formation of a stable uranium-extractant complex that is preferentially soluble in the organic phase. Organophosphorus compounds, particularly acidic extractants like Di(2-ethylhexyl) phosphoric acid (DEHPA) and various diphosphonic acids, have proven to be highly effective for this purpose[1][2]. Understanding the thermodynamic parameters of this complexation—specifically the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes—is not merely an academic exercise. These values provide critical insights into the spontaneity, driving forces, and temperature dependency of the extraction process, which are essential for the design, optimization, and control of industrial-scale separation technologies.

This guide, intended for researchers and professionals in chemistry, nuclear engineering, and drug development (where principles of metal chelation are also relevant), provides a detailed exploration of the thermodynamic data associated with uranium complexation by these powerful extractants. We will delve into the theoretical underpinnings, present field-proven experimental protocols for acquiring this data, and synthesize the available information to explain the causality behind the observed phenomena.

Part 2: Scientific Integrity & Logic: The Theoretical Framework

Uranium Speciation and the Extraction Mechanism

In acidic aqueous solutions, which are typical for ore leaching, uranium predominantly exists as the hexavalent uranyl cation, UO₂²⁺. This linear and highly stable species is the primary target for extraction. Acidic organophosphorus extractants, which we will denote generally as (HR)₂, operate via a cation exchange mechanism. The extractant, which often exists as a dimer in the organic diluent, exchanges its acidic protons for the uranyl cation at the aqueous-organic interface. This reaction leads to the formation of a neutral metal-organic complex that is soluble in the organic phase, thereby transferring the uranium from the aqueous to the organic phase[2].

The generalized equilibrium for this reaction can be represented as:

UO₂²⁺ (aq) + 2(HR)₂ (org) ⇌ UO₂(R)₂(HR)₂ (org) + 2H⁺ (aq)

The stoichiometry, particularly the ratio of extractant to uranium, can vary and is a critical parameter to determine experimentally[3][4].

The Thermodynamic Pillars of Complexation

The spontaneity and equilibrium position of the extraction reaction are dictated by the change in Gibbs free energy (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) changes by the fundamental thermodynamic equation[5][6]:

ΔG° = -RTlnK_eq = ΔH° - TΔS°

Where:

  • ΔG° (Gibbs Free Energy Change): Represents the maximum reversible work that may be performed by the system at constant temperature and pressure. A negative ΔG° indicates a spontaneous reaction.

  • ΔH° (Enthalpy Change): Reflects the heat absorbed or released during the reaction. A negative ΔH° (exothermic) signifies that the reaction releases heat, while a positive ΔH° (endothermic) indicates heat absorption[6]. Exothermic reactions are generally favored at lower temperatures.

  • ΔS° (Entropy Change): Measures the change in disorder or randomness of the system. A positive ΔS° indicates an increase in disorder, which is thermodynamically favorable. In the context of metal complexation in aqueous solutions, a significant positive entropy change is often attributed to the release of ordered water molecules from the hydration sphere of the metal cation upon complexation.

  • K_eq (Equilibrium Constant): The ratio of products to reactants at equilibrium. It is a direct measure of the extent to which the reaction proceeds.

  • R is the ideal gas constant, and T is the absolute temperature in Kelvin.

By determining these parameters, we can elucidate the fundamental forces driving the complexation. For instance, a reaction might be spontaneous (negative ΔG°) because it is strongly exothermic (large negative ΔH°), highly favored by an increase in disorder (large positive ΔS°), or a combination of both[7][8].

Part 3: Experimental Protocols for Thermodynamic Characterization

A robust understanding of the thermodynamics of uranium complexation requires precise and reliable experimental data. The following protocols are standard in the field and are designed to provide the necessary parameters to fully characterize the system.

Determining Stoichiometry and Equilibrium Constants via Slope Analysis

Causality: Before determining thermodynamic parameters, it is essential to establish the stoichiometry of the extracted complex. The distribution ratio (D), defined as the total concentration of uranium in the organic phase divided by its total concentration in the aqueous phase, is dependent on the concentrations of the extractant and H⁺ ions. By systematically varying these concentrations and observing the effect on D, we can deduce the stoichiometry of the reaction using the logarithmic relationship derived from the equilibrium expression.

Step-by-Step Protocol:

  • Preparation of Phases:

    • Prepare a stock solution of uranyl nitrate or sulfate of known concentration (e.g., 0.01 M) in an acidic aqueous medium (e.g., 1 M HNO₃ or H₂SO₄).

    • Prepare several organic phase solutions by dissolving the extractant (e.g., DEHPA) in a suitable diluent (e.g., kerosene, dodecane) at various concentrations (e.g., 0.05 M to 0.5 M).

  • Solvent Extraction Procedure:

    • In a series of separation funnels, contact equal volumes of the aqueous uranium stock solution with each of the different organic phase concentrations.

    • Shake the funnels vigorously for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely. A centrifuge can be used to aid phase disengagement if emulsions form.

  • Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the uranium concentration in the aqueous phase using a suitable analytical technique such as UV-Vis spectrophotometry with a chromogenic agent like Arsenazo III[9][10][11] or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Calculate the uranium concentration in the organic phase by mass balance (initial aqueous concentration minus final aqueous concentration).

    • Calculate the distribution ratio, D = [U]_org / [U]_aq.

  • Data Interpretation (Slope Analysis):

    • Plot log(D) versus log([Extractant]). The slope of the resulting straight line will correspond to the number of extractant molecules involved in the complex. For many organophosphorus extractants, this is often found to be 2[3][4].

    • Similarly, by varying the H⁺ concentration at a fixed extractant concentration, a plot of log(D) versus pH will yield a slope corresponding to the number of protons released.

Direct Enthalpy Measurement via Isothermal Titration Calorimetry (ITC)

Causality: While the van't Hoff equation (derived from plotting ln(K_eq) vs. 1/T) can provide an estimate of ΔH°, it is an indirect method that relies on the differentiation of equilibrium data, which can amplify experimental errors. Isothermal Titration Calorimetry (ITC) offers a direct and highly accurate measurement of the heat change (q) associated with the binding reaction, from which ΔH° can be directly calculated[12][13].

Step-by-Step Protocol:

  • Instrument Setup and Sample Preparation:

    • Prepare a solution of the uranyl salt in a suitable buffer and place it in the ITC sample cell.

    • Prepare a solution of the extractant (ligand) in the same buffer and load it into the titration syringe. The use of a buffer is crucial to avoid heat changes from protonation/deprotonation events.

  • Titration:

    • Set the ITC instrument to the desired experimental temperature (e.g., 25 °C).

    • Perform a series of small, sequential injections of the ligand solution from the syringe into the sample cell containing the uranium solution.

    • After each injection, the instrument measures the minute amount of heat released or absorbed as the complex forms.

  • Data Analysis:

    • The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change for that injection.

    • Integrating these peaks yields a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to metal.

    • This isotherm is then fitted to a suitable binding model (e.g., a one-site or two-site binding model) using the instrument's software.

    • The fitting process directly yields the binding constant (K_a, from which K_eq and ΔG° can be calculated), the reaction stoichiometry (n), and the molar enthalpy of binding (ΔH°)[7]. The entropy (ΔS°) can then be calculated using the Gibbs free energy equation.

Workflow Visualization

The logical flow for a comprehensive thermodynamic investigation can be visualized as follows:

G cluster_0 Phase 1: Stoichiometry & Stability cluster_1 Phase 2: Enthalpy & Entropy cluster_2 Alternative Method (Temperature Variation) A Prepare Aqueous (Uranium) and Organic (Extractant) Phases B Solvent Extraction Experiments (Vary [Extractant] and pH) A->B C Analyze Uranium Concentration (e.g., UV-Vis, ICP-MS) B->C D Calculate Distribution Ratio (D) C->D E Slope Analysis (log D vs log [Extractant] / pH) D->E F Determine Stoichiometry (n) and Equilibrium Constant (K_eq) E->F I Calculate Gibbs Free Energy (ΔG°) from K_eq or ITC data F->I K Repeat Solvent Extraction at Multiple Temperatures F->K G Isothermal Titration Calorimetry (ITC) H Direct Measurement of Enthalpy (ΔH°) G->H J Calculate Entropy (ΔS°) (ΔS° = (ΔH° - ΔG°)/T) H->J I->J N Calculate ΔH° (from slope) and ΔS° (from intercept) J->N Compare & Validate L Determine K_eq at each Temperature K->L M Van't Hoff Plot (ln K_eq vs 1/T) L->M M->N G cluster_1 Organic Phase aq UO₂²⁺ Hydrated Uranyl Ion interface Aqueous-Organic Interface aq:f0->interface 2H⁺ org (HR)₂ Extractant Dimer org:f0->interface complex UO₂(R)₂(HR)₂ Neutral Uranium Complex interface->complex:f0 Complexation

Caption: Uranium(VI) Cation Exchange and Complexation at the Phase Interface.

Part 5: Conclusion and Future Outlook

The thermodynamic data for the complexation of uranium with organophosphorus extractants like DEHPA and diphosphonic acids reveal a process that is both enthalpically and entropically favorable. The reactions are spontaneous and exothermic, with a significant driving force provided by the positive entropy change associated with the release of water molecules from the uranyl hydration sphere.

Key field-proven insights for researchers and drug development professionals include:

  • Temperature Control is Critical: The exothermic nature of the extraction means that process efficiency is temperature-sensitive. Lower operating temperatures will favor uranium extraction, while higher temperatures can be exploited for the reverse process, stripping the uranium from the loaded organic phase.[14][15]

  • Ligand Design Matters: As demonstrated by the trends in alkyl-substituted ligands, subtle modifications to the extractant's molecular structure can have a significant impact on complex stability and, therefore, extraction efficiency.[7][8] This provides a clear path for the rational design of new, more selective, and efficient extractants.

  • Methodological Rigor is Paramount: The accurate determination of thermodynamic parameters relies on a combination of robust experimental techniques. While slope analysis is invaluable for stoichiometry, direct calorimetric methods like ITC provide the most reliable enthalpy data, forming a self-validating system when combined with equilibrium data.

For drug development professionals, the principles outlined here are directly analogous to the chelation of metal ions in biological systems. Understanding the thermodynamic drivers of metal-ligand binding is crucial for designing effective chelating agents for metal detoxification or for developing metal-based therapeutics where complex stability is a key determinant of efficacy and toxicity.

Future research should focus on expanding the thermodynamic database to include a wider range of extractants and environmental conditions (e.g., varying ionic strength, presence of competing ions). Furthermore, coupling experimental thermodynamic data with computational modeling, such as Density Functional Theory (DFT), can provide deeper insights into the electronic structure and bonding of these important complexes, accelerating the discovery of next-generation separation agents.[8]

References

  • Thermodynamic Study of Uranium Extraction from Tunisian Wet Process Phosphoric Acid. (Source not fully available, abstract reviewed).
  • The Solvent Extraction of Uranium (VI) using Hydroxyalkylenediphosphonic Acids. (2010). Journal of Applied Sciences, 10(22), 2905-2910. [Link]

  • Alibrahim, M., & Shlewit, H. (2011). Analysis of factors affecting uranium stripping from DEHPA/dodecane using FTIR and other analytical methods. Journal of Radioanalytical and Nuclear Chemistry, 290, 43-47. [Link]

  • Request PDF: Analysis of factors affecting uranium stripping from DEHPA/dodecane using FTIR and other analytical methods. (2026). ResearchGate. [Link]

  • Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design. (2025). Source not fully available, abstract reviewed.
  • The Solvent Extraction of Uranium (VI) using Hydroxyalkylenediphosphonic Acids - SciSpace. (n.d.). SciSpace. [Link]

  • Request PDF: The Solvent Extraction of Uranium (VI) using Hydroxyalkylenediphosphonic Acids. (2025). ResearchGate. [Link]

  • Request PDF: Thermodynamic Approach of Uranium(VI) Extraction by N,N-(2–ethylhexyl)Isobutyramide. (2025). ResearchGate. [Link]

  • Sahoo, T. K., & Srinivasan, T. G. (2009). Effect of temperature on the extraction of uranium by TiAP/n-dodecane. Desalination and Water Treatment, 12(1-3), 40-44. [Link]

  • Cholewa, M., & Wodzka, M. (2016). Solvent extraction of uranium from leach solutions obtained in processing of Polish low-grade ores. Nukleonika, 61(3), 269-274. [Link]

  • Veeranna, V., et al. (2016). Analytical Determination of Uranium (VI) by Spectrophotometry. ARC Journals.
  • Request PDF: The effect of temperature on uranium distribution during stripping from... (n.d.). ResearchGate. [Link]

  • Understanding the Complexation of Alkyl-Substituted Nitrilotriacetamides with Uranium: A Study by Absorption Spectroscopy and Mi. (2024). University of Twente Research Information. [Link]

  • S, K., et al. (2024). Understanding the Complexation of Alkyl-Substituted Nitrilotriacetamides with Uranium: A Study by Absorption Spectroscopy and Microcalorimetry. Inorganic Chemistry. [Link]

  • Effect of temperature on the extraction of uranium(VI) from nitric acid by tri-n-amyl phosphate. (1996). OSTI.GOV. [Link]

  • Langmuir, D. (1978). Thermodynamic properties of selected uranium compounds and aqueous species at 298.
  • Zumbulyadis, N., & O'Brien, D. F. (1982). Nuclear magnetic resonance and calorimetric study of the structure, dynamics, and phase behavior of uranyl ion/dipalmitoylphosphatidylcholine complexes. Biochemistry, 21(14), 3448-3454. [Link]

  • Zanonato, P., et al. (2004). Thermodynamics of the Complexation of Uranium(VI) with Oxalate in Aqueous Solution at 10 - 70 °C. Inorganica Chimica Acta, 357(13), 3891-3899.
  • Request PDF: Simple Spectrophotometric Method for the Quantitative Determination of Uranium. (2003). ResearchGate. [Link]

  • Bais, S., et al. (2022). Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. Biomolecules, 12(3), 408. [Link]

  • Lanthanide Separation from Uranium via Molten Zone Refinement. (2024).
  • Accelerated Separation of Uranium from Lanthanides (La, Ce, Sm) in LiCl-KCl Eutectic by Porous Aluminum Electrodes. (n.d.). OUCI.
  • Khan, M. H., et al. (2006). Spectrophotometric determination of uranium with arsenazo-III in perchloric acid. Talanta, 69(3), 685-690. [Link]

  • uranium - the NIST WebBook. (n.d.). NIST. [Link]

  • Grenthe, I., et al. (2004). Chemical Thermodynamics of Uranium. Nuclear Energy Agency (NEA). [Link]

  • Khan, M. H., et al. (2012). Simple and rapid spectrophotometric method for determination of uranium (VI) in low grade uranium ores using arsenazo (III). Journal of Radioanalytical and Nuclear Chemistry, 292(2), 737-743. [Link]

  • The Organic Chemistry Tutor. (2024, November 1). Entropy, Enthalpy, & Gibbs Free Energy - Chemistry Spontaneity Formulas [Video]. YouTube. [Link]

  • Quach, D. L., et al. (2013). Dissolution of Metal Oxides and Separation of Uranium From Lanthanides and Actinides in Supercritical Carbon Dioxide. UNT Digital Library. [Link]

  • Zanonato, P., et al. (2004). Thermodynamics of the complexation of uranium(vi) with oxalate in aqueous solution at 10–70 °C. Dalton Transactions, (13), 1982-1988. [Link]

  • Mahmoud, A. R. (2025). Thermodynamics in Chemical Reactions: Entropy, Enthalpy, and Free Energy. ResearchGate. [Link]

  • Khan, M. H., et al. (n.d.). Spectrophotometric determination of uranium with arsenazo-III in perchloric acid. SciSpace.
  • Wang, D.-D., et al. (2025). Separation of uranium from lanthanides (La, Ce, Nd) and purification of waste salt via aluminum electrodes with different structures in LiCl-KCl eutectic. ResearchGate. [Link]

  • Request PDF: Thermodynamical Data of uranyl carbonate complexes from Absorption Spectroscopy. (n.d.). ResearchGate. [Link]

  • Request PDF: Extraction of uranium from phosphoric acid by solvent approaches using D2EHPA and TOPO: Experimental design with environmental implications. (2025). ResearchGate. [Link]

  • Guéneau, C., et al. (2022). Thermodynamic Modeling of the Uranium–Tellurium System: Estimation of the Uncertainties by a Bayesian Approach. MDPI. [Link]

Sources

The Evolution of Spent Nuclear Fuel Reprocessing: A Technical Guide to Monoamides in PUREX Process Variants

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the PUREX (Plutonium Uranium Reduction Extraction) process has been the global standard for reprocessing spent nuclear fuel, primarily to recover uranium and plutonium. However, inherent challenges associated with its chemical makeup have driven innovation toward more sustainable and efficient alternatives. This technical guide provides an in-depth exploration of the history, development, and application of monoamides as a promising class of extractants poised to redefine the future of the nuclear fuel cycle.

The Legacy of PUREX and the impetus for Change

The PUREX process, a robust and well-established method, traditionally utilizes tri-n-butyl phosphate (TBP) as the solvent extractant.[1][2] This process effectively separates uranium and plutonium from other components of spent nuclear fuel. Despite its success, the PUREX process with TBP presents several long-term challenges. The phosphorus-based nature of TBP leads to the formation of secondary waste streams that are difficult to manage.[3] Furthermore, TBP does not adhere to the "CHON principle," which advocates for reagents containing only Carbon, Hydrogen, Oxygen, and Nitrogen, to allow for complete incineration of waste into gaseous byproducts.[1] The degradation of TBP in the highly radioactive and acidic environment of reprocessing also creates complications that can hinder the efficiency of the separation process.[3] These factors have created a strong incentive for the scientific community to explore alternative extractants, leading to the investigation of monoamides.

The Rise of Monoamides: A "CHON-Compliant" Solution

N,N-dialkylamides, a class of monoamides, were identified as potential replacements for TBP as early as the 1960s.[4] These compounds offer a significant advantage by adhering to the CHON principle, meaning they can be completely incinerated, drastically reducing the volume of solid secondary waste.[5]

Monoamides are comparable to TBP in their resistance to radiolysis and hydrolysis.[5] However, their degradation products, such as carboxylic acids and amines, are less detrimental to the extraction process than the phosphate-based byproducts of TBP.[4] These degradation products have a lower tendency to form problematic complexes with actinides and can be more readily removed, thereby preserving the efficiency of the uranium and plutonium separation.[1]

Key Monoamide Extractants and Their Performance

The versatility of monoamides lies in the ability to modify their chemical structure to "tune" their selectivity for specific actinides.[3][5][6] This has led to the development of several promising extractants, with N,N-di(2-ethylhexyl)butanamide (DEHBA) and N,N-di-2-ethylhexyl-isobutyramide (DEHiBA) being among the most studied.

DEHBA, a branched monoamide, has demonstrated efficient extraction of both uranium and plutonium. Notably, it allows for the separation of these two elements simply by adjusting the nitric acid concentration, which could eliminate the need for chemical reducing agents and simplify the overall process.[5] DEHiBA has also shown strong performance, particularly in the context of the Group Actinide Extraction (GANEX) process designed for advanced nuclear fuel cycles.[1]

Property Tri-n-butyl Phosphate (TBP) N,N-di(2-ethylhexyl)butanamide (DEHBA)
CHON Compliant NoYes
Primary Degradation Products Dibutyl and Monobutyl PhosphateCarboxylic acids and amines
Secondary Waste Phosphatic solidsGaseous products after incineration
U/Pu Separation Requires chemical reduction of PuCan be achieved by adjusting acidity

graph DEHBA_Structure {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [color="#5F6368"];

// Central carbonyl group C1 [label="C", pos="0,0!", fontsize=12]; O1 [label="O", pos="0,0.6!", fontsize=12]; N1 [label="N", pos="1.2,0!", fontsize=12];

// Butyl group C2 [label="CH₂", pos="-1.2,0!", fontsize=10]; C3 [label="CH₂", pos="-2.4,0!", fontsize=10]; C4 [label="CH₂", pos="-3.6,0!", fontsize=10]; H1 [label="CH₃", pos="-4.8,0!", fontsize=10];

// 2-ethylhexyl group 1 C5 [label="CH₂", pos="2.4,0.5!", fontsize=10]; C6 [label="CH", pos="3.6,0.5!", fontsize=10]; C7 [label="CH₂", pos="4.8,0.5!", fontsize=10]; C8 [label="CH₂", pos="6.0,0.5!", fontsize=10]; C9 [label="CH₂", pos="7.2,0.5!", fontsize=10]; H2 [label="CH₃", pos="8.4,0.5!", fontsize=10]; C10 [label="CH₂", pos="3.6,1.3!", fontsize=10]; H3 [label="CH₃", pos="4.8,1.3!", fontsize=10];

// 2-ethylhexyl group 2 C11 [label="CH₂", pos="2.4,-0.5!", fontsize=10]; C12 [label="CH", pos="3.6,-0.5!", fontsize=10]; C13 [label="CH₂", pos="4.8,-0.5!", fontsize=10]; C14 [label="CH₂", pos="6.0,-0.5!", fontsize=10]; C15 [label="CH₂", pos="7.2,-0.5!", fontsize=10]; H4 [label="CH₃", pos="8.4,-0.5!", fontsize=10]; C16 [label="CH₂", pos="3.6,-1.3!", fontsize=10]; H5 [label="CH₃", pos="4.8,-1.3!", fontsize=10];

// Bonds C1 -- O1 [len=0.6]; C1 -- N1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- H1;

N1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- H2; C6 -- C10; C10 -- H3;

N1 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- H4; C12 -- C16; C16 -- H5; }

Caption: Chemical structure of N,N-di(2-ethylhexyl)butanamide (DEHBA).

Advanced Reprocessing with Monoamides: The Next-Generation PUREX

The unique properties of monoamides have enabled the development of several innovative reprocessing flowsheets that go beyond the capabilities of the traditional PUREX process.

The PUMAS Process

The PUMAS (Plutonium Uranium MonoAmide Separation) process is tailored for reprocessing spent Mixed Oxide (MOX) fuel.[7] It employs a single monoamide extractant for the separation of uranium(VI) and plutonium(IV).[7] A significant advantage of the PUMAS process is its ability to strip plutonium from the organic solvent by simply adjusting the acidity, thus avoiding the use of redox reagents and simplifying the overall process.[7]

Group Actinide Extraction (GANEX)

The GANEX process is being developed to meet the needs of reprocessing fuels from advanced Generation IV nuclear reactors.[8] This process focuses on the grouped separation of transuranic elements like neptunium, plutonium, and americium.[8] In some GANEX concepts, a monoamide such as DEHiBA is used in an initial step to selectively remove uranium, which then allows for the subsequent co-extraction of the remaining transuranic actinides.[1][9]

DIAMEX and SANEX Processes

The DIAMEX (DIAmide EXtraction) and SANEX (Selective ActiNide EXtraction) processes are designed to partition minor actinides, such as americium and curium, from the high-level liquid waste produced during the PUREX process. The DIAMEX process uses diamide extractants to co-extract both minor actinides and lanthanides. The subsequent SANEX process then separates the actinides from the lanthanides, a challenging but crucial step for reducing the long-term radiotoxicity of nuclear waste.[10] Researchers are also investigating a "1-cycle SANEX" process to directly extract actinides from the PUREX waste stream.

DIAMEX_SANEX_Process cluster_PUREX PUREX Process cluster_DIAMEX DIAMEX Process cluster_SANEX SANEX Process purex Spent Nuclear Fuel Reprocessing raffinate PUREX Raffinate (High-Level Waste) - Minor Actinides (Am, Cm) - Lanthanides - Fission Products purex->raffinate Generates diamex Co-extraction with Diamide raffinate->diamex Feed extracted Organic Phase: - Minor Actinides - Lanthanides diamex->extracted Extracts raffinate2 Raffinate: - Other Fission Products diamex->raffinate2 Leaves sanex Selective Separation extracted->sanex Feed actinides Actinide Product (Am, Cm) sanex->actinides Separates lanthanides Lanthanide Product sanex->lanthanides

Sources

Methodological & Application

DEHDMPA solvent extraction protocol for uranium

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Solvent Extraction of Uranium(VI) using N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA)

Executive Summary

This application note details the protocol for the selective extraction of Uranium(VI) from nitric acid media using DEHDMPA (N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide).[1][2][3] Unlike traditional extractants such as Tributyl Phosphate (TBP) or Di(2-ethylhexyl) phosphoric acid (D2EHPA), DEHDMPA is a CHON-based monoamide . It offers a distinct advantage: it is fully incinerable (reducing secondary solid waste) and exhibits intrinsic selectivity for U(VI) over Pu(IV) due to steric hindrance, potentially eliminating the need for reductive partitioning steps in nuclear reprocessing.

Chemical Basis & Mechanism

The Extractant: DEHDMPA
  • IUPAC Name: N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide[1][2][3][4]

  • Class: Branched Monoamide (Neutral Extractant)

  • Role: Solvating agent.

  • Key Feature: The "branched" structure adjacent to the carbonyl group (the tert-butyl group from the pivalic acid moiety) creates steric bulk. This bulk allows the linear uranyl ion (

    
    ) to coordinate but sterically hinders the smaller, spherical Plutonium(IV) ion, providing high separation factors (
    
    
    
    ).
Extraction Mechanism

The extraction proceeds via a solvation mechanism (similar to TBP but with different steric constraints). The neutral DEHDMPA ligand (


) forms a coordinate covalent bond with the uranyl nitrate complex in the organic phase.

Reaction Equation:



  • Forward Reaction (Extraction): Favored at high nitric acid concentrations (3 M – 6 M

    
    ).
    
  • Reverse Reaction (Stripping): Favored at low nitric acid concentrations (< 0.05 M

    
    ).
    
Steric Gating Visualization

StericGating cluster_aqueous Aqueous Phase (HNO3) cluster_interface cluster_organic Organic Phase (Dodecane) U Uranyl Ion (UO2++) Gate Steric Filter (Branched Carbonyl) U->Gate Linear Geometry Fits Pu Plutonium Ion (Pu4+) Pu->Gate Spherical/High CN Blocked Complex U-DEHDMPA Complex Gate->Complex Coordination Rejection Pu Rejection Gate->Rejection Steric Hindrance

Figure 1: Conceptual model of the steric gating mechanism. The bulky tert-butyl group of DEHDMPA hinders the coordination of Pu(IV) while accommodating the linear Uranyl ion.

Experimental Protocol

Reagents & Equipment
  • Extractant: DEHDMPA (Synthesized via reaction of pivaloyl chloride and di(2-ethylhexyl)amine; purity >99%).

  • Diluent: n-Dodecane (or Isopar-L).

  • Aqueous Feed: Uranyl Nitrate (

    
    ) in Nitric Acid (
    
    
    
    ).[5]
  • Apparatus: Temperature-controlled centrifugal contactors or standard separatory funnels (for batch validation).

  • Analytical: ICP-MS (for U/Pu quantification) or UV-Vis Spectrophotometer (Arsenazo III method).

Solvent Preparation
  • Weighing: Weigh the required mass of DEHDMPA to achieve a 1.0 M concentration.

    • Calculation:

      
      .
      
  • Dissolution: Dissolve DEHDMPA in n-dodecane.

  • Pre-equilibration (Crucial): Contact the organic phase with fresh 3 M

    
     (acid only, no metal) for 5 minutes.
    
    • Why? To saturate the organic phase with acid and water, preventing volume changes during the actual metal extraction and ensuring equilibrium acid conditions.

Extraction Workflow (Batch Mode)

Step 1: Feed Adjustment

  • Adjust the aqueous feed to 3.0 M - 4.0 M HNO3 .

  • Note: Below 2 M, distribution ratios (

    
    ) drop significantly. Above 6 M, acid competition increases.
    

Step 2: Contacting

  • Combine Organic (1.0 M DEHDMPA) and Aqueous Feed in a 1:1 Phase Ratio (O/A) .

  • Agitate vigorously for 10 minutes at 25°C.

    • Kinetics: Monoamides generally exhibit fast kinetics; 10 minutes ensures complete equilibrium.

Step 3: Phase Separation

  • Centrifuge or allow gravity settling (typically < 2 mins due to density difference).

  • Collect the Loaded Organic Phase .

Step 4: Scrubbing (Optional but Recommended)

  • Contact Loaded Organic with 3 M HNO3 (O/A = 2:1).

  • Purpose: Removes physically entrained aqueous droplets and weakly extracted fission products (e.g., Zr, Ru) or traces of Pu(IV).

Step 5: Stripping (Recovery)

  • Contact Loaded Organic with 0.01 M HNO3 (O/A = 1:1).

  • Agitate for 10 minutes.

  • Mechanism:[6][7] Low acidity reverses the solvation reaction, driving U(VI) back to the aqueous phase.

Process Flowsheet Visualization

Flowsheet Feed Feed Solution (U + Pu + FPs) 3M HNO3 Extractor Extraction Bank (Counter-Current) Feed->Extractor Aqueous In Solvent Fresh Solvent 1M DEHDMPA in Dodecane Stripper Stripping Bank (0.01M HNO3) Solvent->Stripper Recycled Solvent Raffinate Raffinate (Pu + FPs) Product Purified U Product (Uranyl Nitrate) Extractor->Raffinate Aqueous Out Scrubber Scrubbing Bank (3M HNO3) Extractor->Scrubber Loaded Organic (U) Scrubber->Extractor Scrub Recycle Scrubber->Stripper Scrubbed Organic Stripper->Solvent Stripped Organic Stripper->Product Product Out

Figure 2: Continuous counter-current extraction cycle for Uranium recovery using DEHDMPA.

Data Analysis & Performance Metrics

To validate the protocol, calculate the Distribution Ratio (


) and Separation Factor (

).

Table 1: Typical Performance Metrics (1.0 M DEHDMPA / 3 M HNO3)

ParameterSymbolFormulaTypical ValueInterpretation
Distribution Ratio (U)


> 10 Highly efficient extraction.
Distribution Ratio (Pu)


< 0.5 Poor extraction (remains in aqueous).
Separation Factor


> 20 Excellent intrinsic separation.
Uranium Recovery


> 99% Single-stage theoretical recovery.

Troubleshooting Guide:

  • Third Phase Formation: If a third heavy organic phase forms, the Uranium loading is too high.

    • Solution: Reduce feed U concentration or increase extraction temperature to 35°C. DEHDMPA has a lower loading limit than TBP (Limit of Organic Concentration or LOC is typically lower).

  • Low Recovery: Check acidity. If Feed

    
     < 2 M, extraction efficiency drops drastically.
    

References

  • Ban, Y., et al. (2014). "Uranium and Plutonium Extraction from Nitric Acid by N,N-Di(2-Ethylhexyl)-2,2-Dimethylpropanamide (DEHDMPA) and N,N-Di(2-Ethylhexyl)Butanamide (DEHBA) using Mixer-Settler Extractors." Solvent Extraction and Ion Exchange.

  • Pathak, P.N., et al. (2004).[8] "Di(2-ethylhexyl) Pivalamide (D2EHPVA): A Promising Extractant for Selective Removal of Uranium from High Level Nuclear Waste Solutions."[8] Environmental Science.

  • Mao, L., et al. (2016). "Extraction properties of N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide toward uranium from nitric acid." Proceedings of ANUP 2016.

  • Comparison of Monoamides: "Viscosity and Density Measurements of Uranium-Loaded Monoamide Extractants." International Solvent Extraction Conference 2025 Poster.

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide, a tertiary amide with significant potential in various chemical applications, including as a solvent extractant in nuclear fuel reprocessing.[1][2] We present a robust protocol based on the Schotten-Baumann reaction conditions, involving the acylation of a secondary amine with an acyl chloride. This guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines workup and purification strategies, and provides troubleshooting advice for common synthetic challenges. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high-purity outcomes for researchers in both academic and industrial settings.

Introduction and Scientific Context

N,N-dialkyl amides are a crucial class of organic compounds utilized extensively as solvents, intermediates, and extractants.[1][3] Their unique chemical stability and solvation properties make them valuable in numerous processes. N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide (also known as N,N-di(2-ethylhexyl)pivalamide) is a sterically hindered tertiary amide. This structural feature is key to its function, particularly in applications like the selective extraction of actinides and lanthanides, where it serves as a promising alternative to traditional extractants like tri-n-butyl phosphate (TBP).[1][2]

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. The most direct and common method involves the reaction of 2,2-dimethylpropanoyl chloride (pivaloyl chloride) with di(2-ethylhexyl)amine.[1][4] This approach is efficient and high-yielding when performed under optimized conditions.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide from pivaloyl chloride and di(2-ethylhexyl)amine follows a classic nucleophilic acyl substitution pathway.[5][6] The reaction proceeds in several distinct steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of di(2-ethylhexyl)amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[5][6]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion, being a good leaving group, is expelled.[6]

  • Deprotonation: The resulting species is a protonated amide (an N-acylammonium ion). A base, typically a tertiary amine like triethylamine (TEA) or pyridine added to the reaction, abstracts the proton from the nitrogen atom.[4][6] This deprotonation step is crucial as it neutralizes the product and, more importantly, scavenges the hydrogen chloride (HCl) generated in the reaction. Without this scavenger base, the HCl would react with the starting di(2-ethylhexyl)amine to form a non-nucleophilic ammonium salt, which would stall the reaction and significantly reduce the yield.[6][7]

Amide Synthesis Mechanism Figure 1: Mechanism of Nucleophilic Acyl Substitution cluster_reactants Reactants cluster_products Products R2NH R₂NH (Di(2-ethylhexyl)amine) Tetrahydral Tetrahydral R2NH->Tetrahydral Nucleophilic Attack RCOCl R'COCl (Pivaloyl Chloride) RCOCl->Tetrahydral Base Base (e.g., Et₃N) FinalAmide R₂N-COR' (Final Product) Base->FinalAmide BaseHCl Base-H⁺Cl⁻ Base->BaseHCl Tetrahedral Tetrahedral Intermediate ProtonatedAmide Protonated Amide [R₂NH-COR']⁺Cl⁻ ProtonatedAmide->FinalAmide Deprotonation ProtonatedAmide->BaseHCl Tetrahydral->ProtonatedAmide Collapse (Cl⁻ leaves)

Figure 1: Mechanism of Nucleophilic Acyl Substitution.

Detailed Experimental Protocol

This protocol outlines the synthesis of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide on a laboratory scale.

3.1. Materials and Reagents

ReagentFormulaM.W. ( g/mol )QuantityMolesEquivalents
Di(2-ethylhexyl)amineC₁₆H₃₅N241.4624.15 g (29.8 mL)0.101.0
Pivaloyl ChlorideC₅H₉ClO120.5812.06 g (12.4 mL)0.101.0
Triethylamine (TEA)C₆H₁₅N101.1911.13 g (15.3 mL)0.111.1
Dichloromethane (DCM)CH₂Cl₂84.93~250 mL--
1 M Hydrochloric AcidHCl-As needed--
Sat. Sodium BicarbonateNaHCO₃-As needed--
BrineNaCl (aq)-As needed--
Anhydrous MgSO₄/Na₂SO₄--As needed--

3.2. Equipment

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • 125 mL dropping funnel

  • Condenser with nitrogen/argon inlet

  • Thermometer or temperature probe

  • Ice-water bath

  • Separatory funnel (500 mL or 1 L)

  • Rotary evaporator

  • Vacuum distillation apparatus

3.3. Reaction Procedure

  • Setup: Assemble a flame-dried 500 mL three-necked flask with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere. This is critical to prevent moisture from hydrolyzing the pivaloyl chloride.[7]

  • Reagent Addition: In the flask, dissolve di(2-ethylhexyl)amine (1.0 eq) and triethylamine (1.1 eq) in 150 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath. Maintaining a low temperature helps to control the exothermic reaction.[7]

  • Acyl Chloride Addition: Dissolve pivaloyl chloride (1.0 eq) in 100 mL of anhydrous DCM and add this solution to the dropping funnel. Add the pivaloyl chloride solution dropwise to the cooled amine solution over approximately 45-60 minutes. A white precipitate of triethylammonium chloride will form.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

3.4. Workup and Purification

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 150 mL of deionized water to quench the reaction.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL) to remove excess triethylamine and any unreacted di(2-ethylhexyl)amine.

    • Wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid and remove any pivalic acid formed via hydrolysis.[7]

    • Finally, wash with brine (1 x 100 mL) to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM.

  • Final Purification: The resulting crude oil is best purified by vacuum distillation to remove any high-boiling impurities. The high molecular weight of the product necessitates distillation under reduced pressure to prevent thermal decomposition.[8]

Experimental Workflow Figure 2: Synthesis Workflow Diagram A 1. Setup Assemble dry glassware under N₂ atmosphere. B 2. Reagent Charging Dissolve amine and TEA in anhydrous DCM. A->B C 3. Cooling Cool mixture to 0°C in an ice bath. B->C D 4. Dropwise Addition Add pivaloyl chloride solution via dropping funnel. C->D E 5. Reaction Warm to RT and stir for 2-3 hours. D->E F 6. Workup Aqueous washes with HCl, NaHCO₃, and Brine. E->F G 7. Drying & Concentration Dry organic layer (MgSO₄), remove solvent via rotovap. F->G H 8. Purification Purify crude product by vacuum distillation. G->H I 9. Characterization Confirm structure and purity (NMR, IR, MS). H->I

Figure 2: Synthesis Workflow Diagram.

Characterization

The identity and purity of the final product, N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure by analyzing the chemical shifts, integrations, and coupling patterns of the protons and carbons.

  • FTIR Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretching frequency, typically around 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Safety and Handling

  • Pivaloyl Chloride: Is corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood.

  • Di(2-ethylhexyl)amine & Triethylamine: Are corrosive and have strong odors. Avoid inhalation and skin contact.

  • Dichloromethane: Is a volatile solvent and a suspected carcinogen. Minimize exposure.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Troubleshooting

IssueLikely CauseSolution
Low Yield Insufficient base to scavenge HCl, leading to the formation of non-nucleophilic amine salt.[7]Ensure at least 1.1 equivalents of a scavenger base like triethylamine are used.
Product contaminated with pivalic acid Hydrolysis of pivaloyl chloride due to moisture in reagents, solvent, or atmosphere.[7]Use anhydrous solvents and reagents, and maintain a dry, inert atmosphere (N₂ or Ar) throughout the reaction.[7]
Product is difficult to purify Presence of unreacted starting materials or high-boiling side products.Ensure the reaction goes to completion. The workup washes are critical for removing starting materials. High-purity product requires efficient vacuum distillation.[8]

References

  • Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides. YouTube. [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Shi, M., Ye, N., Chen, W., & Wang, H. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. [Link]

  • Reddy, K. L., et al. (2007). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters. [Link]

  • Gondard, C., et al. (n.d.). SYNTHESIS AND USES OF THE AMIDES EXTRACTANTS. IAEA-INIS. [Link]

  • Google Patents. (n.d.). CN113429312A - N, N-dialkyl amide carboxylic acid compound and preparation method and application thereof.
  • University of Chicago. (n.d.). Supporting Information. Retrieved from [Link]

  • Bao, C.-C., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Communications Chemistry. [Link]

  • Kosolapoff, G. M., & Payne, L. B. (1956). Preparation of Some Bis-(N,N-dialkyl)amides of Aliphatic Phosphonic Acids. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from [Link]

  • Tsubata, Y., et al. (2025). Extraction separation of U and Pu by N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) and N,N-di(2-ethylhexyl)butanamide (DEHBA) using mixer-settlers in the presence of degradation products. Journal of Radioanalytical and Nuclear Chemistry. [Link]

Sources

Application Note: Selective Extraction of U(VI) over Pu(IV) Using DEHDMPA in Advanced Nuclear Reprocessing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced nuclear fuel cycle technologies (such as the GANEX process), the separation of uranium (U) and plutonium (Pu) from highly radioactive fission products is a critical challenge. Traditional extractants like Tributyl Phosphate (TBP) generate secondary solid waste due to phosphorus content. N,N-dialkylamides (monoamides) have emerged as superior alternatives because they adhere to the "CHON" principle (composed only of Carbon, Hydrogen, Oxygen, and Nitrogen), making them completely incinerable[1].

This application note details the use of DEHDMPA (N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide) for the highly selective extraction of U(VI) over Pu(IV). By leveraging molecular steric hindrance, DEHDMPA achieves a decontamination factor (DF) of


 for U(VI)[2], allowing for a highly efficient, self-validating two-cycle extraction workflow.

Mechanistic Rationale: The Steric Hindrance Paradigm

As a Senior Application Scientist, it is vital to understand why a reagent behaves the way it does, rather than just observing the outcome. The exceptional selectivity of DEHDMPA is rooted in coordination chemistry and spatial geometry:

  • U(VI) Coordination: In nitric acid, U(VI) exists as the linear uranyl cation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). It typically coordinates with two monoamide molecules in its equatorial plane. The linear geometry easily accommodates bulky ligands.
    
  • Pu(IV) Coordination: Pu(IV) is a highly charged, spherical cation that demands a denser coordination sphere, typically requiring 2 to 3 monoamide ligands along with multiple nitrate ions to satisfy its coordination number.

  • The Steric Shield: DEHDMPA features a 2,2-dimethyl (pivalamide) backbone. This branched alkyl group creates severe steric hindrance directly adjacent to the carbonyl oxygen (the primary electron-donating site). While the linear uranyl ion can still bind effectively, the bulky 2,2-dimethyl groups physically clash with the dense coordination sphere required by Pu(IV). Consequently, Pu(IV) extraction is nearly completely suppressed.

To recover the remaining Pu(IV) after U(VI) removal, a second cycle utilizes DEHBA (N,N-di(2-ethylhexyl)butanamide). Because DEHBA lacks the extreme 2,2-dimethyl branching, it easily co-extracts both residual U(VI) and Pu(IV)[3].

Self-Validating Protocol: Two-Cycle Counter-Current Extraction

This protocol utilizes a continuous counter-current mixer-settler array. Every phase is designed to be self-validating, ensuring that distribution ratios (


-values) dictate the flow ratios (O/A) before bulk processing begins.
Phase 1: Feed Preparation & Baseline Validation
  • Aqueous Feed: Prepare 4.0 M

    
     containing U(VI), Pu(IV), and simulated fission products[3].
    
    • Causality: High acidity (3–5 M) provides the necessary salting-out effect, driving the formation of neutral metal-nitrate complexes required for organic phase extraction[3].

  • Organic Extractant: Dilute DEHDMPA to 1.5 M in

    
    -dodecane[3].
    
  • Validation Checkpoint: Perform a single-stage batch extraction (1:1 O/A ratio, 10 min agitation at 293 K)[3]. Centrifuge at 2000 rpm for 10 min. Quantify the phases: The

    
     must be 
    
    
    
    , and
    
    
    must be
    
    
    . Do not proceed to the continuous array if these thresholds are unmet.
Phase 2: Cycle 1 – Selective U(VI) Extraction
  • Extraction Stage: Feed the 1.5 M DEHDMPA organic phase and the 4.0 M

    
     aqueous feed into the mixer-settler in counter-current flow. DEHDMPA will exclusively load U(VI)[3].
    
  • Scrubbing Stage: Introduce 3.5 M

    
     to scrub the organic phase[3].
    
    • Causality: This specific molarity is high enough to keep U(VI) partitioned in the organic phase, but low enough to wash out any mechanically entrained aqueous droplets containing Pu(IV) and fission products[3].

  • U(VI) Stripping (Back-Extraction): Contact the scrubbed organic phase with 0.01 M

    
    [4].
    
    • Causality: Drastically lowering the nitrate concentration reverses the extraction equilibrium, stripping

      
       of the highly pure U(VI) back into the aqueous product stream[2].
      
Phase 3: Cycle 2 – Pu(IV) Co-Extraction
  • Secondary Extraction: Route the raffinate from Cycle 1 (now containing Pu(IV) and fission products) into a second mixer-settler array. Use 1.5 M DEHBA in

    
    -dodecane as the extractant[4].
    
  • Pu(IV) Stripping: Once loaded, strip the organic phase with 0.15 M

    
     to selectively recover Pu(IV)[4].
    

Quantitative Data & Process Parameters

To ensure reproducibility, the empirically derived metrics and operating parameters are summarized below.

Table 1: Comparative Extraction Metrics in Continuous Operation

Performance MetricCycle 1: DEHDMPACycle 2: DEHBA
Target Actinide Selective U(VI)Pu(IV) & Residual U(VI)
U(VI) Recovery 99.57% – 99.93%> 99.9%
Pu(IV) Recovery Negligible97.84% – 99.94%
Decontamination Factor (U/Pu)

N/A (Co-extraction)

Data synthesized from continuous counter-current mixer-settler experiments[2],[3],[4].

Table 2: Mixer-Settler Stage Parameters

Process StageOrganic ReagentAqueous ReagentPrimary Function
C1 Extraction 1.5 M DEHDMPA4.0 M

Feed
Selective U(VI) uptake
C1 Scrubbing None (Loaded Org)3.5 M

FP and trace Pu(IV) removal
C1 Stripping None (Scrubbed Org)0.01 M

U(VI) back-extraction
C2 Extraction 1.5 M DEHBAC1 RaffinatePu(IV) co-extraction
C2 Stripping None (Loaded Org)0.15 M

Pu(IV) back-extraction

Process Visualization

G cluster_cycle1 Cycle 1: DEHDMPA Selective Extraction cluster_cycle2 Cycle 2: DEHBA Co-Extraction Feed Aqueous Feed 4.0 M HNO3 U(VI) + Pu(IV) Ext1 Extraction Stage 1.5 M DEHDMPA Feed->Ext1 Scrub1 Scrubbing Stage 3.5 M HNO3 Ext1->Scrub1 Organic Phase (U Loaded) Raff1 Raffinate 1 Pu(IV) + FPs Ext1->Raff1 Aqueous Phase Strip1 U(VI) Stripping 0.01 M HNO3 Scrub1->Strip1 Scrubbed Organic U_Prod Pure U(VI) Product DF > 10^4 Strip1->U_Prod Aqueous Product Ext2 Extraction Stage 1.5 M DEHBA Strip2 Pu(IV) Stripping 0.15 M HNO3 Ext2->Strip2 Organic Phase (Pu/U Loaded) Raff2 Final Raffinate Fission Products Ext2->Raff2 Aqueous Phase Pu_Prod Pu(IV) Product Strip2->Pu_Prod Aqueous Product Raff1->Ext2 Feed for Cycle 2

Two-cycle counter-current extraction workflow for U(VI) and Pu(IV) separation using monoamides.

References

  • Extraction Separation of U and Pu by N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) and N,N-di(2-ethylhexyl)butanamide (DEHBA) Using Mixer-Settlers in the Presence of Degradation Products of DEHDMPA and DEHBA Source: Semantic Scholar URL:2

  • Uranium and Plutonium Extraction from Nitric Acid by N,N-Di(2-Ethylhexyl)-2,2-Dimethylpropanamide (DEHDMPA) and N,N-Di(2-Ethylhexyl)Butanamide (DEHBA) using Mixer-Settler Extractors Source: Taylor & Francis URL:3

  • Neptunium extraction by N,N-dialkylamides Source: OSTI.GOV URL:

  • SEPARATION CHEMISTRY FOR THE NUCLEAR INDUSTRY Source: J-Stage URL:1

  • Study on selective separation of uranium(VI) by new N,N-dialkyl carboxy-amides Source: ResearchGate URL:5

Sources

Application Note: Preparation of DEHDMPA Solutions in Aliphatic Diluents

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process engineers in the nuclear fuel cycle and hydrometallurgy sectors. It addresses the precise preparation of DEHDMPA (N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide) solutions in aliphatic diluents (specifically n-dodecane), a critical step for actinide separation (e.g., U/Pu partitioning).

Introduction & Scientific Context

DEHDMPA (N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide) is a branched monoamide extractant designed for the selective extraction of Uranium(VI) and Plutonium(IV) from spent nuclear fuel dissolver solutions.[1] Unlike the traditional PUREX extractant (TBP), DEHDMPA adheres to the CHON principle (Carbon, Hydrogen, Oxygen, Nitrogen), allowing the solvent to be fully incinerated without generating secondary solid phosphate wastes.

Why Aliphatic Diluents?

Aliphatic diluents like n-dodecane (laboratory standard) or Odorless Kerosene (OK) (industrial standard) are selected for their:

  • Radiolytic Stability: High resistance to degradation under gamma/alpha radiation.

  • Hydrophobicity: Minimizes entrainment of the aqueous phase.

  • High Flash Point: Enhances operational safety (~71°C for n-dodecane).

The Challenge: Viscosity & Third Phase Formation

While DEHDMPA exhibits excellent selectivity, its branched structure leads to unique hydrodynamic behaviors.

  • Viscosity: Upon loading with metal ions (e.g., UO₂²⁺), the viscosity of the organic phase increases exponentially due to the formation of bulky metal-solvate complexes.

  • Third Phase Formation: At high metal loading or high acidity, the organic phase may split into a light diluent-rich phase and a heavy extractant-rich phase (third phase). Proper preparation and concentration limits (Limiting Organic Concentration - LOC) are vital to prevent this.

Material Specifications

ComponentChemical NameCAS No.MW ( g/mol )Density (g/mL)Purity Req.
Extractant N,N-di(2-ethylhexyl)-2,2-dimethylpropanamideProprietary/Synth~325.58~0.90>98% (GC/NMR)
Diluent n-Dodecane112-40-3170.340.75>99% (Olefin free)
Acid Nitric Acid (HNO₃)7697-37-263.011.41ACS Reagent

Note on Identity: Ensure the extractant is the Amide (DEHDMPA), not the acidic organophosphorus D2EHPA. The protocols differ fundamentally; DEHDMPA is a neutral extractant.

Detailed Preparation Protocol

Phase 1: Calculation & Weighing

Unlike simple volumetric mixing, high-precision solvent extraction requires gravimetric preparation to account for the non-ideal volume of mixing.

Target: 1.0 L of 1.0 M DEHDMPA in n-dodecane.

  • Calculate Mass Required:

    
    
    
    
    
    [2][3]
  • Purity Correction: If purity is 98%:

    
    
    
Phase 2: Dissolution & Homogenization
  • Place a clean, dry 1 L volumetric flask on a precision balance.

  • Tare the balance.

  • Add the calculated mass of DEHDMPA viscous liquid directly into the flask.

  • Add n-dodecane up to ~80% of the volume (approx. 800 mL).

  • Sonicate or stir magnetically at 500 RPM for 15 minutes. Note: DEHDMPA is viscous; ensure it dissolves completely off the glass walls.

  • Allow the solution to return to room temperature (25°C) if sonication caused heating.

  • Fill to the mark with n-dodecane.[2] Invert 20 times to mix.

Phase 3: Acid Pre-Equilibration (Conditioning)

Critical Step: Neutral extractants like DEHDMPA extract nitric acid. If you use the fresh organic phase directly, it will strip acid from your aqueous feed, altering the distribution ratios (


) and potentially causing precipitation.

Protocol:

  • Prepare Acid: Prepare a 3.0 M HNO₃ solution (or match the acidity of your intended feed).

  • Contact: In a separatory funnel, mix the organic phase (DEHDMPA/dodecane) with the 3.0 M HNO₃ at a 1:1 Volume Ratio (O:A = 1) .

  • Agitate: Shake vigorously for 5 minutes.

    • Mechanism:[4][5][6]

      
      
      
  • Settle: Allow phases to separate (typically 10–15 mins).

    • Observation: The organic phase may become slightly cloudy initially due to water uptake (micro-emulsion) but should clear up.

  • Separate: Drain the aqueous (bottom) acid waste.

  • Repeat: Perform a second contact with fresh 3.0 M HNO₃ to ensure thermodynamic equilibrium.

  • Filter: Filter the equilibrated organic phase through a PTFE hydrophobic membrane (0.45 µm) to remove any entrained aqueous droplets or silica dust.

Visualization of Workflows

Figure 1: Preparation & Conditioning Workflow

DEHDMPA_Prep Start Raw DEHDMPA (Viscous Liquid) Calc Gravimetric Calculation Start->Calc Dissolve Dissolution in n-Dodecane Calc->Dissolve Add to Flask Mix Homogenization (Sonication/Stirring) Dissolve->Mix Equil Acid Equilibration (Contact w/ 3M HNO3) Mix->Equil Add Acid Sep Phase Separation (Remove Aqueous) Equil->Sep Wait 15m Sep->Equil Repeat x1 (Optional) Filter Filtration (PTFE 0.45µm) Sep->Filter Organic Phase Final Conditioned Solvent Ready for Extraction Filter->Final

Caption: Step-by-step workflow for preparing and conditioning DEHDMPA solvent.

Figure 2: Extraction Mechanism & Third Phase Risk

Mechanism Aq_U UO2(2+) + 2NO3(-) (Aqueous) Complex [UO2(NO3)2(DEHDMPA)2] (Solvated Complex) Aq_U->Complex Coordination Ligand 2 DEHDMPA (Organic) Ligand->Complex Coordination Agg Reverse Micelle Aggregation Complex->Agg High Loading High Acidity ThirdPhase Third Phase Formation (Splitting) Agg->ThirdPhase Exceeds LOC (Limiting Org. Conc.)

Caption: Mechanism of extraction leading to potential third-phase formation at high loading.[7]

Quality Control & Troubleshooting

QC Checklist
  • Density Check: Measure density of the final equilibrated solution.

    • Expected: ~0.76 - 0.78 g/mL (slightly higher than pure dodecane due to DEHDMPA).

  • Acidity Titration: Titrate a sample of the organic phase with NaOH (in ethanol/water medium) to confirm acid uptake.

    • Target: ~0.2 - 0.5 M HNO₃ in the organic phase (depending on feed acidity).

Troubleshooting Guide
IssueObservationRoot CauseCorrective Action
Turbidity Cloudy organic phase after separation.Micro-emulsion / Water entrainment.Centrifuge at 3000 RPM for 5 mins or filter through hydrophobic PTFE.
Third Phase Heavy organic layer forms at bottom.U/Pu loading too high or Acid too high.Dilute the organic phase with fresh n-dodecane or reduce feed acidity.
High Viscosity Solution flows poorly.High Metal Loading.Operate at slightly elevated temperature (35-40°C) to reduce viscosity.

Safety & Handling

  • Chemical Hazard: DEHDMPA is an organic amide; treat as an irritant. n-Dodecane is combustible.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Ventilation: Perform all mixing and acid contacts in a fume hood to manage acid vapors.

References

  • Ban, Y., et al. (2015).[8] "Extraction Separation of U and Pu by N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) and N,N-di(2-ethylhexyl)butanamide (DEHBA) Using Mixer-Settlers." Solvent Extraction and Ion Exchange.

  • Manchanda, V. K., et al. (2004). "Di(2-Ethylhexyl) Pivalamide (D2EHPVA): A Promising Extractant for Selective Removal of Uranium." Solvent Extraction and Ion Exchange.

  • Pathak, P. N., et al. (2001). "Third phase formation in the extraction of uranyl nitrate by N,N-dialkyl aliphatic amides." Radiochimica Acta.

  • OECD-NEA. (2023). "N,N-di(Ethylhexyl)-2,2-Dimethylpropanamide Structure and Properties." IDEaL Database.

Sources

Application Note: Selective Actinide Partitioning via Sterically Tuned Branched Monoamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Actinide Partitioning with Branched Monoamides Content Type: Application Note & Protocol Audience: Senior Radiochemists, Chemical Engineers, Nuclear Fuel Cycle Researchers

Abstract

This application note details the protocol for utilizing branched monoamides—specifically N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA) —for the selective extraction of hexavalent Uranium (U(VI)) from tetravalent Plutonium (Pu(IV)) and fission products.[1] Unlike the traditional PUREX process which relies on tributyl phosphate (TBP), branched monoamides adhere to the CHON principle (Carbon, Hydrogen, Oxygen, Nitrogen), allowing for complete incineration of spent solvent and eliminating phosphate-based secondary waste. This guide focuses on the "steric gating" mechanism that enables single-cycle U/Pu separation without the need for redox reagents.

Introduction & Strategic Rationale

The separation of actinides from spent nuclear fuel (SNF) is undergoing a paradigm shift from TBP-based systems to amide-based platforms.[2] While TBP is effective, its radiolytic degradation products (HDBP, H2MBP) chelate actinides irreversibly, and its phosphorus content complicates waste disposal.

Branched monoamides offer a decisive advantage: Tunable Selectivity via Steric Hindrance.

  • Straight-chain amides (e.g., DEHBA): Behave similarly to TBP, co-extracting U(VI) and Pu(IV).

  • Branched-chain amides (e.g., DEHiBA): The introduction of an alkyl branch at the

    
    -carbon (adjacent to the carbonyl group) creates a steric barrier. This barrier is permeable to the linear uranyl ion (
    
    
    
    ) but impermeable to the bulky, spherical plutonium nitrate complex (
    
    
    ).

Target Application: This protocol is optimized for the GANEX (Group ActiNide EXtraction) 1st Cycle or HALEU recovery, where >99.9% Uranium purity is required.

Scientific Mechanism: The Steric Gating Effect

The selectivity of DEHiBA is driven by the coordination geometry permitted by the ligand's structure.

  • Uranium (VI): Exists as a linear "yl" ion (

    
    ). The nitrate complexes coordinate in the equatorial plane. The branched isobutyryl group of DEHiBA can accommodate this planar geometry.
    
    • Extraction Complex:

      
      [1][3]
      
  • Plutonium (IV): Exists as a spherical cation requiring high coordination numbers (typically 8-10). The bulky branching of DEHiBA prevents the close approach necessary to displace water/nitrate and form a stable inner-sphere complex.

Visualizing the Mechanism:

StericGating Figure 1: Steric Gating Mechanism. Branching at the alpha-carbon (DEHiBA) physically excludes the bulky Pu(IV) complex while accommodating the linear Uranyl ion. cluster_ligand Ligand Architecture cluster_actinides Actinide Coordination Geometry DEHBA DEHBA (Linear Alpha-C) Low Steric Bulk U6 U(VI) Uranyl Linear (O=U=O) Planar Coordination DEHBA->U6 Strong Extraction (Co-extraction) Pu4 Pu(IV) Ion Spherical High Coord. Number DEHBA->Pu4 Strong Extraction (Co-extraction) DEHiBA DEHiBA (Branched Alpha-C) High Steric Bulk DEHiBA->U6 Permitted (D > 10) DEHiBA->Pu4 BLOCKED (Steric Exclusion) (D < 0.01)

Experimental Protocol
3.1 Reagents & Equipment
  • Extractant: N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA).[1][3][4][5] Purity >99% is critical to prevent false positives in Pu extraction due to linear amide impurities.

  • Diluent: n-Dodecane (preferred for high flash point and radiolytic stability) or Hydrogenated Tetrapropene (TPH).

  • Aqueous Phase: Nitric Acid (

    
    ), analytical grade.
    
  • Tracers (if radiotracing):

    
     or 
    
    
    
    (ICP-MS),
    
    
    .
  • Equipment: Centrifugal Contactors (for continuous) or thermostated shaker vials (batch).

3.2 Solvent Preparation

Objective: Prepare a solvent capable of high metal loading (up to 0.5 M U) without third-phase formation.

  • Weighing: Calculate mass of DEHiBA required for a 1.0 M to 1.5 M solution.

    • Note: 1.5 M is recommended for high-throughput flowsheets to maximize loading capacity.

  • Dissolution: Dissolve DEHiBA in n-dodecane.

  • Pre-equilibration: Contact the organic phase twice with equal volumes of 3.0 M

    
    .
    
    • Reasoning: Amides extract nitric acid (

      
       and 
      
      
      
      ). Pre-equilibrating ensures the acidity of the feed does not drop significantly during the first metal extraction contact.
3.3 Feed Solution Conditioning

Objective: Optimize acidity for maximum U(VI) selectivity.

  • Acidity Adjustment: Adjust the feed solution to 3.0 – 4.0 M

    
     .
    
    • Insight:

      
       (Distribution ratio of Uranium) increases with acidity up to ~4-5 M due to the salting-out effect of nitrate ions. Below 1 M, extraction is inefficient.
      
  • Valence Control: Ensure Pu is in the Pu(IV) state (if testing separation).

    • Method: Add Sodium Nitrite (

      
      ) to stabilize Pu(IV). Crucially, unlike PUREX, no reducing agent (like Hydrazine) is needed to suppress Pu extraction; the ligand does it physically.
      
3.4 Extraction Workflow (Batch Determination)
  • Contact: Combine 1 mL of Pre-equilibrated Organic Phase with 1 mL of Aqueous Feed (A:O = 1:1) in a vial.

  • Agitation: Shake vigorously for 15 minutes at 25°C.

    • Kinetics: Amide kinetics are generally fast, but 15 mins ensures equilibrium.

  • Separation: Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.

  • Sampling: Aliquot both phases for analysis (ICP-MS for U, Alpha/Gamma spec for Pu/Am).

  • Stripping (Back-Extraction):

    • Contact the loaded organic phase with 0.01 M

      
        (A:O = 1:1).
      
    • Mechanism:[1][3][6][7] Low nitrate concentration reverses the equilibrium, driving U(VI) back to the aqueous phase.

Data Analysis & Performance Metrics

Summarize your results using the standard distribution ratio (


) and Separation Factor (

).

Calculations:




Expected Performance (Typical Values at 4 M


): 
ParameterDEHiBA (Branched)DEHBA (Linear)TBP (Reference)

~10 - 15 > 20~15

< 0.02 > 10~5

> 500 ~ 2~ 3

< 0.01LowLow

Interpretation: A Separation Factor > 500 indicates that Uranium can be recovered in a single cycle with negligible Plutonium contamination, validating the "Steric Gating" hypothesis.

Process Flowsheet Visualization

The following diagram illustrates a continuous counter-current extraction process using DEHiBA.

Flowsheet Figure 2: Continuous Counter-Current Extraction Flowsheet for Selective Uranium Recovery using DEHiBA. Feed Dissolved Fuel Feed (U, Pu, FPs, 4M HNO3) Extractor Centrifugal Contactor Bank (Extraction) Feed->Extractor Aqueous Feed Solvent Fresh Solvent (1.5M DEHiBA in Dodecane) Stripper Stripping Section (U Recovery) Solvent->Stripper Recycled Solvent StripAcid Strip Solution (0.01M HNO3) StripAcid->Stripper Aqueous Strip Scrubber Scrubbing Section (Remove entrained Pu/FPs) Extractor->Scrubber Loaded Organic (U) Raffinate Raffinate (Pu, Am, FPs) To Cycle 2 Extractor->Raffinate Aqueous Out Scrubber->Extractor Scrub Raffinate Scrubber->Stripper Clean Organic (U) Product Uranium Product (>99.9% Pure) Stripper->Product Aqueous U Stream SpentSolvent Spent Solvent (To Recycle) Stripper->SpentSolvent Barren Organic SpentSolvent->Extractor Recycle Loop

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low U Recovery Acidity too low (< 2M) or Solvent Saturation.Increase feed acidity to 4M

. Increase O:A ratio.
High Pu Contamination Linear amide impurities in DEHiBA.Verify DEHiBA purity via NMR. Impurities >0.5% drastically reduce SF.
Third Phase Formation Metal loading exceeds solubility limit of the complex.Maintain U loading < 0.5 M for 1.5 M DEHiBA. Increase temperature to 35°C.
Emulsification Silica or solids in feed.Filter feed to 0.45

. Ensure solvent is washed of degradation products.
Safety & Waste Management
  • Radiolysis: DEHiBA degrades into innocuous amine and carboxylic acid byproducts, unlike TBP which forms interfering acidic phosphates.

  • Incineration: The spent solvent contains no Phosphorus or Sulfur. It can be mineralized completely to

    
     and 
    
    
    
    , significantly reducing solid waste volume compared to TBP.
  • Criticality: When working with >1.0 M DEHiBA, the organic phase can hold significant concentrations of

    
    . Geometry-safe vessels are mandatory.
    
References
  • Extraction of Nitric Acid and Uranium with DEHiBA Under High Loading Conditions. OSTI.gov. [Link]

  • Selective Uranium Extraction by DEHiBA: Results of a Flowsheet Test in Centrifugal Contactors. ResearchGate. [Link]

  • Direct Extraction of Uranium Oxides with N,N-Di(2-ethylhexyl)isobutyramide. PubMed Central (PMC). [Link]

  • Comparing Branched versus Straight-chained Monoamide Extractants for Actinide Recovery. Taylor & Francis Online. [Link]

  • Extraction of Neptunium, Plutonium, Americium, Zirconium, and Technetium by Di-(2-Ethylhexyl)-Iso-Butyramide (DEHiBA) at High Metal Loadings. Taylor & Francis Online. [Link]

Sources

mixer-settler flowsheets for DEHDMPA extraction cycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Efficiency Separation of Metal Ions Using a DEHDMPA-Based Solvent Extraction Circuit in a Multi-Stage Mixer-Settler Flowsheet

Audience: Researchers, scientists, and drug development professionals.

Abstract

Solvent extraction is a cornerstone of hydrometallurgy and chemical separation, enabling the purification and concentration of target solutes from complex aqueous mixtures.[1][2] Mixer-settlers are robust, scalable, and widely adopted contactors for continuous liquid-liquid extraction processes due to their high efficiency, flexibility, and straightforward operation.[3][4] This document provides a detailed technical guide on the design and implementation of mixer-settler flowsheets utilizing N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA), a CHON-type amide extractant. The focus is on establishing a comprehensive extraction cycle, encompassing extraction, scrubbing, and stripping stages, to achieve high-purity metal recovery. We will delve into the fundamental principles of mixer-settler hydrodynamics, the specific extraction chemistry of DEHDMPA, and provide detailed protocols for laboratory-scale implementation and optimization.

Fundamental Principles

Mixer-Settler Hydrodynamics and Operation

A mixer-settler unit facilitates mass transfer between two immiscible liquid phases (typically aqueous and organic) in a two-step process.[5]

  • The Mixer: The primary function of the mixer is to create a fine dispersion of one phase within the other, maximizing the interfacial area available for solute transfer.[6] An agitator, or impeller, provides the necessary mechanical energy.[6] The choice of which phase is continuous (the bulk phase) and which is dispersed (droplets) is a critical operational parameter that can significantly impact extraction efficiency and phase separation characteristics.[7]

  • The Settler: The dispersion from the mixer flows into the settler, a quiescent zone where gravity is used to separate the two phases.[3][6] The dispersed droplets coalesce, eventually forming a distinct interface between the lighter and heavier phases.[8] The settler must be sized appropriately to allow for complete phase disengagement and prevent entrainment, where small droplets of one phase are carried out with the other.[9]

For complex separations, multiple mixer-settler stages are connected in a counter-current cascade.[3][4] In this configuration, the aqueous and organic phases flow in opposite directions, enabling a high degree of separation and concentration that would be impossible in a single stage.[3]

Extraction Chemistry of DEHDMPA

The extractant, N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA), is a neutral, non-ionic CHON-type solvent. Unlike acidic extractants like D2EHPA which operate via a cation-exchange mechanism, amides like DEHDMPA typically extract metal salts through a solvation mechanism. This is particularly relevant in the context of nuclear fuel reprocessing, where DEHDMPA has been investigated for the separation of uranium (U) and plutonium (Pu) from nitric acid media.[10]

The general mechanism involves the coordination of the metal cation (e.g., UO₂²⁺) and its associated anions (e.g., NO₃⁻) with the oxygen atom of the amide's carbonyl group, forming a neutral complex that is soluble in the organic diluent. The efficiency of this extraction is highly dependent on the acidity (e.g., HNO₃ concentration) of the aqueous phase, which influences the formation of the extractable metal-nitrate species.

The DEHDMPA Extraction Cycle Flowsheet

A complete solvent extraction process involves more than just the initial extraction step. A multi-stage circuit is required to isolate the target metal with high purity.[11] The three core sections are Extraction, Scrubbing, and Stripping.

  • Extraction: The aqueous feed solution containing the target metal and various impurities is contacted with the DEHDMPA-organic phase. The target metal is selectively transferred to the organic phase.

  • Scrubbing: The "loaded" organic phase, which may contain co-extracted impurities, is then contacted with a fresh aqueous scrub solution. This solution is designed to remove the impurities from the organic phase while leaving the target metal behind, thereby increasing the purity of the final product.[11][12]

  • Stripping (Back-Extraction): The purified, loaded organic phase is contacted with an aqueous stripping solution. The conditions of this solution (e.g., low acidity) are chosen to reverse the extraction reaction, transferring the target metal from the organic phase into the new aqueous phase.[13] This results in a concentrated, high-purity aqueous product solution and a "barren" organic phase that can be recycled back to the extraction stage.

Below is a conceptual workflow for a multi-stage counter-current extraction cycle.

G cluster_extraction Extraction Section cluster_scrubbing Scrubbing Section cluster_stripping Stripping Section E1 Mixer-Settler E1 E2 ... E1->E2 Aqueous Flow S1 Mixer-Settler S1 E1->S1 LoadedOrg Loaded Organic En Mixer-Settler En En->E2 Organic Flow Raffinate Raffinate (Aqueous Waste) En->Raffinate S2 ... ST1 Mixer-Settler ST1 S1->ST1 ScrubOut Scrub Waste (Aqueous) S1->ScrubOut ScrubbedOrg Scrubbed Organic Sm Mixer-Settler Sm Sm->S2 Sm->S2 ST2 ... Product Purified Product (Aqueous) ST1->Product Sp Mixer-Settler Sp Sp->ST2 Sp->ST2 AqFeed Aqueous Feed (Metal + Impurities) AqFeed->E1 ScrubIn Scrub Solution (Aqueous) ScrubIn->Sm StripIn Stripping Agent (Aqueous) StripIn->Sp BarrenOrg Barren Organic (Recycled) BarrenOrg->En

Caption: Counter-current flowsheet for a complete solvent extraction cycle.

Protocols for Laboratory-Scale Evaluation

The following protocols provide a framework for developing and optimizing a DEHDMPA-based extraction process in a laboratory setting.

Protocol 1: Preparation of Reagents

Causality: The concentration of the extractant and the nature of the diluent directly control the extraction power and physical properties (viscosity, density) of the organic phase. The aqueous phase composition must mimic the actual feed stream to be treated.

  • Organic Phase Preparation:

    • Accurately weigh the required amount of DEHDMPA extractant.

    • Dissolve the DEHDMPA in a suitable organic diluent (e.g., dodecane, kerosene) to the desired final concentration (e.g., 0.5 M to 1.5 M).

    • Ensure complete dissolution by stirring at room temperature.

  • Aqueous Feed Preparation:

    • Prepare a stock solution of the target metal(s) and any known impurity metals by dissolving their nitrate or chloride salts in deionized water.

    • Adjust the acidity to the desired level (e.g., 1-4 M HNO₃) by carefully adding concentrated acid.

    • Dilute to the final target concentrations.

  • Scrub and Strip Solution Preparation:

    • Prepare the aqueous scrub solution (e.g., 0.1 M HNO₃) and strip solution (e.g., deionized water or a very dilute acid solution) according to the process requirements.

Protocol 2: Batch Shake-Out Tests for Equilibrium Data

Causality: Batch equilibrium tests (shake-outs) are essential for determining the partition coefficient of the metal at various conditions. This data is used to generate equilibrium isotherms, which are fundamental for calculating the number of theoretical stages required for the separation.[14]

  • Phase Contact:

    • In a series of separatory funnels, pipette equal volumes (e.g., 20 mL) of the prepared aqueous feed and organic phase. This establishes an Organic to Aqueous (O/A) ratio of 1.

    • Prepare separate funnels for a range of aqueous phase acidities or metal concentrations to map the extraction behavior.

  • Equilibration:

    • Shake each funnel vigorously for a predetermined time (e.g., 5-10 minutes) to ensure equilibrium is reached. A mechanical shaker is recommended for consistency.

    • Note: The optimal shaking time should be determined initially by taking samples at various time points (e.g., 1, 2, 5, 10, 20 min) and analyzing them to find when the metal concentration in the aqueous phase becomes constant.

  • Phase Separation:

    • Allow the phases to separate fully by gravity. This may take several minutes to over an hour.

    • Carefully drain the lower (heavier) phase, followed by the upper (lighter) phase into separate, labeled containers.

  • Analysis:

    • Analyze the metal concentration in the aqueous phase before and after extraction using appropriate analytical techniques like Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS).[15]

    • The concentration of metal in the organic phase can be determined by mass balance or by stripping the metal from the organic phase and analyzing the resulting aqueous solution.

Protocol 3: Continuous Operation of a Mixer-Settler Cascade

Causality: Continuous operation in a lab-scale mixer-settler cascade validates the equilibrium data from shake-out tests and provides crucial information on process dynamics, stage efficiency, and potential operational issues like flooding or crud formation.[4]

  • System Setup:

    • Assemble the multi-stage mixer-settler unit (e.g., a 10-stage unit made of glass or PVC for visibility).[4][5]

    • Connect pumps (e.g., peristaltic pumps) for the controlled introduction of the aqueous and organic feeds.

  • Startup and Operation:

    • Start the mixer impellers at a predetermined speed. Rationale: Impeller speed affects droplet size; too low results in poor mass transfer, while too high can cause emulsification, hindering separation.[4][16]

    • Introduce the organic and aqueous phases at their specified flow rates to achieve the desired O/A ratio.

    • Allow the system to run for a sufficient time (typically 3-5 times the total residence time) to reach a steady state.

  • Steady-State Sampling:

    • Once the system is at a steady state, take samples of the aqueous and organic phases from the outlet of each stage.

    • It is crucial to sample both phases to determine the performance of each individual stage.

  • Analysis and Performance Calculation:

    • Analyze the samples as described in Protocol 2.

    • Use the data to calculate the stage efficiency and overall extraction/stripping performance.

Data Presentation and Performance Metrics

Quantitative data should be organized clearly to facilitate interpretation and process optimization.

Table 1: Typical Operating Parameters for a DEHDMPA Extraction Cycle
ParameterExtraction SectionScrubbing SectionStripping SectionRationale & Justification
Aqueous Acidity High (e.g., 2-4 M HNO₃)Moderate (e.g., 0.5 M HNO₃)Very Low (e.g., <0.01 M HNO₃)Controls the formation of the extractable metal complex; stripping occurs at low acidity.
O/A Ratio 1:1 to 3:15:1 to 10:11:1 to 1:3Dictates the concentration factor and loading capacity of the organic phase.
Mixer Residence Time 2-5 minutes2-5 minutes3-7 minutesMust be sufficient to approach equilibrium. Stripping kinetics can sometimes be slower.[9]
Impeller Speed 400-800 RPM400-800 RPM300-600 RPMBalances mass transfer with the need to avoid stable emulsions.[4]
Phase Continuity Organic or AqueousOrganicAqueousCan influence separation quality and minimize entrainment losses.[7]
Key Performance Indicators (KPIs)
  • Distribution Coefficient (D): The ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium.

    • D = [M]org / [M]aq

  • Percentage Extraction (%E): The percentage of metal transferred from the aqueous to the organic phase.

    • %E = (D / (D + V_aq / V_org)) * 100

  • Stage Efficiency (Murphree Efficiency): The ratio of the actual change in concentration across a stage to the change that would occur if the stage reached equilibrium.[4] This metric is vital for translating theoretical stage requirements into real-world design.

Troubleshooting

  • Crud/Emulsion Formation: The formation of a stable third phase at the interface, often stabilized by fine solid particles or degradation products, can severely disrupt settler operation.[10]

    • Mitigation: Adjust mixer energy input (impeller speed), ensure proper phase continuity, and implement feed clarification (filtration) to remove solids.[9]

  • Phase Entrainment: Incomplete phase separation leading to loss of organic solvent in the aqueous raffinate or aqueous contamination of the product.

    • Mitigation: Ensure adequate settler residence time (i.e., reduce flow rates or increase settler area), optimize mixer energy, and consider adding coalescer plates in the settler.[3][9]

Visualization of a Single Mixer-Settler Stage

G cluster_mixer Mixer cluster_settler Settler mixer Mixing Chamber (High Shear) settler Settling Zone (Gravity Separation) Light Phase (Organic) -------------------- Heavy Phase (Aqueous) mixer->settler Dispersion aq_out Aqueous Out settler:s->aq_out:w org_out Organic Out settler:n->org_out:w aq_in Aqueous In aq_in->mixer org_in Organic In org_in->mixer

Caption: Diagram of a single mixer-settler stage operation.

References

  • Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. Vina Nha Trang. [Link]

  • Lia, X., et al. (n.d.). Antagonistic Role of Aqueous Complexation in the Solvent Extraction and Separation of Rare Earth Ions. PMC. [Link]

  • Oak Ridge National Laboratory. (n.d.). Design and scaleup of mixer-settlers for the dapex solvent extraction process. SciSpace. [Link]

  • 911Metallurgist. (2017, February 2). Design of Mixer Settlers in Solvent Extraction. [Link]

  • De Dietrich Process Systems. (n.d.). Mixer-Settlers: A top choice for Liquid/Liquid Extraction Processes. [Link]

  • Hydrometal Tech. (2024, June 26). 5 Best Features of Mixer Settlers. [Link]

  • Iranian Journal of Chemical Engineering (IJChE). (n.d.). The Effects of Operational Parameters on the Efficiency of a Mixer Settler Extractor. [Link]

  • Tung, N. V. (n.d.). Calculation, design and manufacture of system box-type mixer-settler used in rare earth solvent extraction. [Link]

  • ResearchGate. (2025, August 5). Extraction separation in mixer–settlers based on phase inversion. [Link]

  • Prosea Tech. (n.d.). Mixer Settler. [Link]

  • ResearchGate. (2025, August 7). Extraction separation of U and Pu by N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) and N,N-di(2-ethylhexyl)butanamide (DEHBA) using mixer-settlers in the presence of degradation products of DEHDMPA and DEHBA. [Link]

  • Cui Yan Tech. (2025, September 4). Best Practices for Using Mixer Settlers in Chemical Process Engineering. [Link]

  • ResearchGate. (n.d.). Extraction, scrubbing, and stripping steps in the separation of.... [Link]

  • 911Metallurgist. (2017, January 31). Solvent Extraction Process SX: Hydrometallurgical Extraction of Copper. [Link]

  • ProProcess Engineering. (n.d.). A cobalt solvent extraction investigation in Africa's Copper Belt. [Link]

  • MatheO. (n.d.). Thonus 2022_Protocol for solvent extraction.pdf. [Link]

  • RSC Publishing. (2023, May 16). A validated analytical method to measure metals dissolved in deep eutectic solvents. [Link]

  • Medium. (2024, July 30). Hydrometallurgy: Principles, Processes and Applications. [Link]

Sources

Co-extraction of Technetium with Uranium by Carbamoylmethylphosphonate Extractants: An Application Note and Representative Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the co-extraction of hexavalent uranium (U-VI) and heptavalent technetium (Tc-VII) from acidic aqueous solutions using bifunctional carbamoylmethylphosphonate extractants. Specifically, it focuses on Di(2-ethylhexyl) N,N-dimethylcarbamoylmethylphosphonate (DEHDMPA) as a representative ligand. While detailed literature exclusively on DEHDMPA for this application is limited, this guide synthesizes established principles from the well-documented TRUEX (TRansUranium EXtraction) process, which employs the chemically similar extractant Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO). This protocol is designed for researchers in nuclear chemistry, radiopharmaceutical development, and environmental remediation, providing a foundational methodology, explaining the underlying chemical mechanisms, and offering insights into experimental design and data interpretation.

Introduction: The Challenge of Technetium in the Nuclear Fuel Cycle

The management of long-lived fission products is a critical aspect of the nuclear fuel cycle. Technetium-99 (⁹⁹Tc), with a half-life of 211,000 years, is a significant contributor to the long-term radiotoxicity of nuclear waste.[1] During reprocessing operations like the PUREX (Plutonium and Uranium Recovery by Extraction) process, technetium, predominantly present as the pertechnetate anion (TcO₄⁻), exhibits complex and often problematic behavior.[1][2] Due to its tendency to be co-extracted with uranium, its separation is essential for producing pure uranium products and for its own isolation for potential transmutation or specialized disposal.[3][4]

Bifunctional organophosphorus extractants, characterized by having two donor groups for metal coordination, have shown great promise for actinide separations. The carbamoylmethylphosphonate class of ligands, including DEHDMPA, are structurally related to the carbamoylmethylphosphine oxides (CMPO) used in the TRUEX process. These molecules are highly effective at extracting actinides from highly acidic media. This guide outlines a representative protocol for leveraging these properties for the simultaneous extraction of uranium and technetium.

Mechanism of Co-Extraction

The extraction capability of DEHDMPA and similar bifunctional ligands stems from the cooperative action of the phosphonate group (P=O) and the carbamoyl group (C=O).

Uranium (VI) Extraction: Hexavalent uranium exists in nitric acid solutions as the linear uranyl cation (UO₂²⁺). This cation is typically solvated by nitrate ions, forming a neutral complex such as UO₂(NO₃)₂. The DEHDMPA ligand coordinates directly to the uranium center via the oxygen atoms of both the phosphonate and carbamoyl moieties, displacing water molecules from the uranium coordination sphere. This chelation effect results in the formation of a stable, neutral, and lipophilic complex that is readily extracted into the organic phase. The generally accepted stoichiometry for this complex is UO₂(NO₃)₂(DEHDMPA)₂.

Technetium (VII) Co-Extraction: The co-extraction of the pertechnetate anion (TcO₄⁻) is more complex. In the absence of strongly extractable cations like uranium, TcO₄⁻ extraction by neutral ligands is often poor. However, its extraction is significantly enhanced in the presence of uranium.[2] While the exact mechanism for DEHDMPA is not fully elucidated in available literature, studies on the similar N,N-dialkylamide extractant DEHiBA provide a strong model. This research demonstrated the formation of a mixed metal-ligand complex where a pertechnetate anion replaces a nitrate ion in the uranium coordination sphere.[5][6] This results in a species such as (DEHDMPA)₂(UO₂)(NO₃)(TcO₄), which remains charge-neutral and is efficiently extracted into the organic phase.

Caption: Proposed co-extraction mechanism of Uranyl and Pertechnetate ions.

Experimental Protocol

This protocol provides a general framework for a laboratory-scale batch extraction experiment. All work with radioactive materials must be conducted in appropriately certified radiological laboratories with proper personal protective equipment (PPE) and safety protocols.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
DEHDMPASynthesis GradeCustom SynthesisPurity should be verified (e.g., by NMR).
n-DodecaneReagent GradeSigma-Aldrich, etc.Or other suitable aliphatic diluent.
Nitric Acid (HNO₃)TraceMetal GradeFisher Scientific, etc.For preparing aqueous phase.
Uranyl Nitrate HexahydrateACS ReagentStrem Chemicals, etc.Uranium source.
Ammonium Perrhenate (NH₄ReO₄)99.99%Alfa Aesar, etc.Non-radioactive surrogate for Tc.
Ammonium Pertechnetate (NH₄⁹⁹TcO₄)N/AIsotope ProviderFor experiments with ⁹⁹Tc.
Liquid Scintillation CocktailUltima Gold™ or similarPerkinElmer, etc.For ⁹⁹Tc analysis.
Volumetric flasks, pipettesClass AVWR, etc.For accurate solution preparation.
Centrifuge tubes (glass or PP)15 mL or 50 mLCorning, etc.For phase contacting.
Vortex mixer / ShakerN/AVWR, etc.To ensure thorough mixing.
CentrifugeN/AEppendorf, etc.To aid phase separation.
ICP-MSN/AAgilent, PerkinElmerFor Uranium analysis.
Liquid Scintillation CounterTri-Carb® or similarPerkinElmerFor ⁹⁹Tc analysis.
Step-by-Step Methodology

Step 1: Preparation of the Organic Phase

  • Accurately weigh the required amount of DEHDMPA to prepare a 0.2 M solution in n-dodecane.

  • Transfer the DEHDMPA to a volumetric flask.

  • Add n-dodecane to the flask, filling to approximately half the final volume.

  • Mix thoroughly until the DEHDMPA is completely dissolved.

  • Bring the solution to the final volume with n-dodecane and mix again. Causality: A 0.2 M concentration is a common starting point for bifunctional extractants in actinide separation studies. n-Dodecane is a standard, inert diluent used in nuclear reprocessing to maintain a separate organic phase and control viscosity.

Step 2: Preparation of the Aqueous Phase (Simulated Waste)

  • Prepare a 3 M nitric acid stock solution from concentrated acid.

  • Using the 3 M HNO₃ solution as the diluent, prepare an aqueous feed solution containing:

    • ~1 g/L Uranium from Uranyl Nitrate Hexahydrate.

    • ~10 mg/L Technetium (as ⁹⁹TcO₄⁻) or Rhenium (as ReO₄⁻ surrogate).

  • Accurately determine the initial concentrations of U ([U]aq,i) and Tc ([Tc]aq,i) in this feed solution via ICP-MS and LSC, respectively. Causality: 3 M HNO₃ is a representative acidity for high-level liquid waste (HLLW) from which minor actinides are extracted. Using a non-radioactive surrogate like Rhenium is crucial for initial, non-radiological testing to optimize parameters safely.

Step 3: Solvent Extraction Procedure

  • Pipette 5 mL of the prepared aqueous phase into a 15 mL centrifuge tube.

  • Pipette 5 mL of the prepared organic phase into the same tube. This creates an organic-to-aqueous phase ratio (O/A) of 1.

  • Tightly cap the tube and vortex vigorously for 2 minutes to ensure intimate contact and facilitate mass transfer across the phase boundary.

  • Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clean separation of the two phases. Causality: An O/A ratio of 1 is standard for batch contact experiments to simplify distribution ratio calculations. Vigorous mixing creates a large interfacial area, maximizing the rate of extraction. Centrifugation breaks any emulsions and ensures a sharp, clean interface, preventing cross-contamination during sampling.

Step 4: Sampling and Analysis

  • Carefully pipette an aliquot from the aqueous phase (bottom layer) for analysis. Be cautious not to disturb the interface.

  • Pipette a separate aliquot from the organic phase (top layer) for analysis.

  • Analyze the aqueous aliquot directly to determine the equilibrium concentrations of U ([U]aq,eq) and Tc ([Tc]aq,eq).

  • The organic aliquot must be "stripped" or back-extracted before analysis. This can be done by contacting it with an equal volume of 0.01 M HNO₃. The resulting aqueous strip solution can then be analyzed for U and Tc to determine their equilibrium concentrations in the organic phase ([U]org,eq and [Tc]org,eq). Causality: Analyzing both phases allows for a mass balance calculation, which serves as a self-validating check on the experimental procedure. Stripping with dilute acid reverses the extraction equilibrium, transferring the metals back into an aqueous matrix compatible with analytical instruments like ICP-MS.

Workflow Diagram

Extraction_Protocol_Workflow prep_org Prepare Organic Phase (0.2M DEHDMPA in n-Dodecane) contact Phase Contacting (O/A = 1, Vortex 2 min) prep_org->contact prep_aq Prepare Aqueous Phase (U, Tc in 3M HNO₃) analyze_initial Analyze Initial Aqueous [U]aq,i, [Tc]aq,i prep_aq->analyze_initial analyze_initial->contact separate Phase Separation (Centrifuge 5 min) contact->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample Organic Phase separate->sample_org analyze_aq Analyze Aqueous [U]aq,eq, [Tc]aq,eq sample_aq->analyze_aq strip_org Strip Organic Phase (0.01M HNO₃) sample_org->strip_org calculate Calculate D and SF analyze_aq->calculate analyze_strip Analyze Strip Solution [U]org,eq, [Tc]org,eq strip_org->analyze_strip analyze_strip->calculate

Caption: Step-by-step experimental workflow for the co-extraction protocol.

Data Analysis and Interpretation

The efficiency of the extraction is quantified by the Distribution Ratio (D) , which is the ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium.

  • D_U = [U]org,eq / [U]aq,eq

  • D_Tc = [Tc]org,eq / [Tc]aq,eq

A high D value (>10) indicates efficient extraction.

The Separation Factor (SF) between two metals is the ratio of their distribution ratios. In this context, it is less relevant as co-extraction is the goal.

Representative Data Table

The following table presents hypothetical data for an experiment conducted according to the protocol above.

AnalyteInitial Aqueous Conc.Equilibrium Aqueous Conc.Equilibrium Organic Conc.Distribution Ratio (D)% Extraction
Uranium (U)1050 mg/L25 mg/L1025 mg/L41.097.6%
Technetium (Tc)10.2 mg/L3.4 mg/L6.8 mg/L2.066.7%

Note: % Extraction is calculated as (1 - [M]aq,eq / [M]aq,i) * 100, assuming equal volumes.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Third Phase Formation High metal loading in the organic phase; diluent incompatibility.Decrease the metal concentration in the aqueous feed. Add a phase modifier like TBP (e.g., 10% v/v) to the organic phase.
Poor Mass Balance Incomplete phase separation; analytical error; adsorption to tube walls.Increase centrifugation time. Re-calibrate analytical instruments. Use silanized glassware if necessary.
Low D values for U Insufficient extractant concentration; incorrect aqueous phase acidity.Increase DEHDMPA concentration. Verify the nitric acid concentration of the aqueous phase.
Low D value for Tc Low Uranium concentration (co-extraction is U-dependent).The co-extraction of Tc is inherently linked to the extraction of U. This may be an intrinsic property of the system.

Conclusion

This application note provides a comprehensive, albeit representative, protocol for the co-extraction of uranium and technetium using the bifunctional extractant DEHDMPA. By leveraging the established chemistry of similar compounds used in the TRUEX process, this guide offers a robust starting point for researchers. The provided methodology, mechanistic explanations, and data interpretation framework are intended to enable scientists to effectively design and execute experiments for managing technetium in the context of advanced nuclear fuel cycles.

References

  • NEA (2021), State-of-the-Art Report on the Progress of Nuclear Fuel Cycle Chemistry, OECD Publishing, Paris, [Link].

  • Lumetta, G. J., et al. (2013), Solvent Extraction Research and Development in the U.S. Fuel Cycle Program, Idaho National Laboratory, [Link].

  • Law, J. D., et al. (2018), Flowsheet Evaluation of Dissolving Used Nuclear Fuel in PUREX Solvent, Pacific Northwest National Laboratory, [Link].

  • Poineau, F., et al. (2010), Uranium/technetium separation for the UREX process - Synthesis and characterization of solid reprocessing forms, ResearchGate, [Link].

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  • Pierce, R. A., et al. (2009)
  • CNIPA (2012), Method for preparing 0,0-di(2-ethylhexyl)
  • Wang, C., et al. (2022), Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether, National Center for Biotechnology Information, [Link].

  • Dammak, L., et al. (2019), Proposed coordination of uranium(VI) with DEHCNPB, ResearchGate, [Link].

  • Arad-Yellin, R., et al. (1990), Bifunctional phosphoric acid-phosphine oxide extractants: Synthesis and complexes with uranium-(IV) and -(VI) and iron(III), Bar-Ilan University Research Authority, [Link].

  • Nunez, L., et al. (1996), Actinide separation of high-level waste using solvent extractants on magnetic microparticles, OSTI.GOV, [Link].

  • Haryono, F. M., et al. (2023), Mutual actinides separation by column separation method using impregnated resin for high accurate actinides analysis, J-STAGE, [Link].

  • Gao, Y., et al. (2021), Uranium extraction by a bifunctional extractant dialkyl (2-(hydroxyamino)-2-oxoethyl) phosphonate, ResearchGate, [Link].

  • PNNL (2019), A More Painless Extraction, Pacific Northwest National Laboratory, [Link].

  • Braley, J. C., et al. (2016), Modeling and Speciation Study of Uranium(VI) and Technetium(VII) Coextraction with DEHiBA, PubMed, [Link].

  • Geist, A., et al. (2022), Development of Solvent Extraction Processes for Grouped Separation of Actinides in Europe, JuSER, [Link].

  • Eshima, G., et al. (1983), Separation of lanthanides and actinides with bifunctional organophosphorus extractants, Scilit, [Link].

  • Pierce, R. A., et al. (2009), Process for the extraction of technetium from uranium, ResearchGate, [Link].

  • Shaik, A. N., et al. (2021), Synthesis of di(2-ethylhexyl) phthalate (DEHP), ResearchGate, [Link].

  • Larivière, D., et al. (2023), Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle, ScienceDirect, [Link].

  • Marsden, O., et al. (2021), Probing the behavior and complexation of technetium under PUREX-like conditions, ACS Publications, [Link].

  • Zalupski, P. R., et al. (2023), Technetium management in liquid-liquid distribution systems for uranium extraction by DEHiBA, Idaho National Laboratory, [Link].

  • Rospatent (2011), Method of producing di-(2-ethylhexyl)
  • Harris, H. G. (2023), Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Proliferator-Activated Receptors, Eagle Scholar, [Link].

  • Braley, J. C., et al. (2016), Modeling and Speciation Study of Uranium(VI) and Technetium(VII) Coextraction with DEHiBA, ResearchGate, [Link].

  • Weatherill, J., et al. (2020), A review of technetium and zirconium extraction into tributyl phosphate in the PUREX process, ResearchGate, [Link].

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Sources

Application Note: Laboratory-Scale Synthesis and Purification of High-Purity DEHDMPA

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) is a highly branched, aliphatic monoamide that has garnered significant attention in the field of nuclear fuel reprocessing and advanced solvent extraction. As a "CHON" (Carbon, Hydrogen, Oxygen, Nitrogen) compliant extractant, DEHDMPA is completely incinerable, drastically reducing the volume of secondary solid waste compared to traditional organophosphorus extractants like Tributyl Phosphate (TBP)[1].

Due to the severe steric hindrance provided by the 2,2-dimethylpropyl (pivaloyl) group and the dual 2-ethylhexyl chains, DEHDMPA exhibits exceptional selectivity for extracting Uranium(VI) over Plutonium(IV) and other minor actinides from highly acidic aqueous media[2][3]. For accurate distribution coefficient (


) modeling and continuous counter-current mixer-settler experiments, the extractant must be synthesized to a high degree of purity (>99%), as trace acidic degradation products or unreacted amines can severely skew extraction thermodynamics and phase-separation hydrodynamics[4][5].

Mechanistic Principles of Synthesis (E-E-A-T)

The synthesis of DEHDMPA relies on a classic nucleophilic acyl substitution (amidation) between di(2-ethylhexyl)amine and 2,2-dimethylpropanoyl chloride (pivaloyl chloride).

Causality in Experimental Design:

  • Steric Hindrance: Both the secondary amine and the acyl chloride are highly sterically hindered. Consequently, the reaction kinetics are slower than standard amidations. To drive the reaction to completion, a highly reactive acyl chloride is mandatory, and the reaction must be allowed to proceed for an extended period (12–24 hours) after the initial exothermic addition[6].

  • Acid Scavenging: The reaction generates equimolar amounts of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the di(2-ethylhexyl)amine, rendering it non-nucleophilic and halting the reaction. Triethylamine (TEA) is utilized as a non-nucleophilic sacrificial base to scavenge HCl, precipitating as triethylammonium chloride[6].

  • Moisture Sensitivity: Pivaloyl chloride is susceptible to hydrolysis, which yields pivalic acid—a persistent impurity that acts as a competitive, non-selective extractant. Therefore, strictly anhydrous conditions (inert atmosphere, dry solvents) are critical during the addition phase[6].

Experimental Workflow

G R1 Di(2-ethylhexyl)amine + Triethylamine (TEA) Rxn N-Acylation Reaction (0°C to RT, N2 atm) R1->Rxn R2 Pivaloyl Chloride in Dry DCM R2->Rxn Dropwise addition W1 Acid Wash (1M HCl) Removes excess amines Rxn->W1 Quench with H2O W2 Base Wash (1M NaHCO3) Removes pivalic acid W1->W2 Organic phase Dry Drying & Concentration (Na2SO4, Rotovap) W2->Dry Organic phase Pur Vacuum Distillation (< 1 Torr) Dry->Pur Crude DEHDMPA Prod High-Purity DEHDMPA (>99% GC-FID) Pur->Prod Main fraction

Workflow for the laboratory-scale synthesis and purification of high-purity DEHDMPA.

Step-by-Step Synthesis Protocol

Prerequisites: All glassware must be oven-dried at 120°C overnight and assembled hot under a stream of high-purity Nitrogen or Argon. Dichloromethane (DCM) should be distilled over calcium hydride or passed through an activated alumina solvent purification system.

Step 1: Reagent Preparation

  • In a 1000 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add 0.122 moles of di(2-ethylhexyl)amine and 0.150 moles of anhydrous triethylamine (TEA)[6].

  • Dissolve the amines in 250 mL of anhydrous DCM.

  • Immerse the reaction flask in an ice-water bath and allow the solution to equilibrate to 0°C.

Step 2: Acylation

  • In a separate dry flask, dissolve 0.131 moles of pivaloyl chloride in 50 mL of anhydrous DCM[6]. Transfer this solution to the addition funnel.

  • Begin dropwise addition of the pivaloyl chloride solution into the amine mixture over a period of 60 minutes. Crucial Insight: The reaction is highly exothermic. Rapid addition will cause localized boiling of DCM and potential thermal degradation. Maintain the internal temperature below 5°C.

  • Upon complete addition, a dense white precipitate (triethylammonium chloride) will form. Remove the ice bath and allow the reaction mixture to warm to room temperature (

    
    °C).
    
  • Stir vigorously under nitrogen for 18–24 hours to ensure complete conversion of the sterically hindered substrates.

Step 3: Reaction Quench and Liquid-Liquid Extraction

  • Quench the reaction by slowly adding 100 mL of deionized water to dissolve the triethylammonium chloride salts. Transfer the biphasic mixture to a separatory funnel.

  • Separate the organic (bottom) layer and discard the aqueous layer.

  • Acid Wash: Wash the organic phase with

    
     mL of 1.0 M HCl. Purpose: This protonates and extracts any unreacted di(2-ethylhexyl)amine and residual TEA into the aqueous phase.
    
  • Base Wash: Wash the organic phase with

    
     mL of 1.0 M NaHCO
    
    
    
    , followed by
    
    
    mL of 1.0 M NaOH. Purpose: This deprotonates and removes any pivalic acid formed via hydrolysis of the acyl chloride.
  • Brine Wash: Wash with

    
     mL of saturated NaCl solution to remove bulk water and break any micro-emulsions.
    

Step 4: Drying and Purification

  • Dry the organic phase over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ) for 30 minutes. Filter the drying agent.
  • Remove the DCM solvent using a rotary evaporator under reduced pressure (water bath at 35°C).

  • Transfer the crude viscous yellow oil to a short-path vacuum distillation apparatus.

  • Distill the product under high vacuum (< 1 Torr). Discard the initial low-boiling fore-run. Collect the main fraction, which distills as a clear, colorless to pale-yellow viscous liquid.

Quantitative Data & Quality Control

To validate the synthesis for downstream solvent extraction applications, the isolated DEHDMPA must meet specific physicochemical criteria.

ParameterTarget SpecificationAnalytical Method / Rationale
Molecular Formula C

H

NO
N/A
Molecular Mass 325.58 g/mol Mass Spectrometry (ESI-MS)[7]
Chemical Purity

99.0%
GC-FID or GC-MS. Impurities act as phase modifiers.
Yield 75% - 85%Gravimetric analysis post-distillation.
Appearance Clear, pale yellow liquidVisual inspection. Cloudiness indicates residual water or salts.
Density (21°C) ~0.87 - 0.89 g/cm

Pycnometry. Critical for calculating phase densities in mixer-settlers[1].
Residual Acid < 0.001 meq/gPotentiometric titration. Traces of pivalic acid cause non-selective Pu(IV) extraction.

References

1.[7] NEA/OECD. "N,N-di(Ethylhexyl)-2,2-Dimethylpropanamide - IDEaL". Nuclear Energy Agency. Available at: 2.[4] Ban, Y., et al. (2015). "Extraction Separation of U and Pu by N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) and N,N-di(2-ethylhexyl)butanamide (DEHBA) Using Mixer-Settlers in the Presence of Degradation Products". Solvent Extraction Research and Development, Japan. Available at: 3.[2] Matsumura, T., et al. (2016). "Distribution Behavior of Neptunium by Extraction with N,N-dialkylamides (DEHDMPA and DEHBA) in Mixer-Settler Extractors". Solvent Extraction and Ion Exchange. Available at: 4.[1] ASN Events. (2025). "Poster Presentation: International Solvent Extraction Conference 2025". Available at: 5.[3] Semantic Scholar. "Extraction Separation of U and Pu by N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA)...". Available at: 6.[5] Ban, Y., et al. (2025). "Extraction separation of U and Pu by N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) and N,N-di(2-ethylhexyl)butanamide (DEHBA)". ResearchGate. Available at: 7.[6] OSTI.GOV. "Neptunium extraction by N,N-dialkylamides". Available at:

Sources

Application Notes and Protocols for Investigating the Liquid-Liquid Extraction Kinetics of Di(2-ethylhexyl)dithiophosphoric Acid (DEHDMPA) Systems

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to understanding and investigating the liquid-liquid extraction kinetics of di(2-ethylhexyl)dithiophosphoric acid (DEHDMPA). DEHDMPA is a potent organophosphorus extractant with significant potential in various fields, including hydrometallurgy for the separation and purification of heavy metals, and potentially in pharmaceutical applications for drug purification and formulation. A thorough understanding of its extraction kinetics is paramount for the design, optimization, and scale-up of any process utilizing this chelating agent. This guide delves into the fundamental principles governing the extraction process, offers detailed experimental protocols for kinetic studies, and provides insights into data analysis and interpretation. While specific kinetic data for DEHDMPA is limited in publicly available literature, this guide leverages the extensive research on its close structural analog, di(2-ethylhexyl)phosphoric acid (DEHPA), to provide a robust framework for initiating and conducting rigorous kinetic investigations of DEHDMPA systems.

Introduction to DEHDMPA and its Extraction Chemistry

Di(2-ethylhexyl)dithiophosphoric acid, commonly abbreviated as DEHDMPA, is a sulfur-containing analog of the well-studied extractant DEHPA. Its chemical structure features a dithiophosphate group, which imparts distinct chelating properties and selectivity towards certain metal ions.

Key Properties of DEHDMPA:

PropertyValueReference
Molecular Formula C₁₆H₃₅O₂PS₂[1]
Molecular Weight 354.55 g/mol [1]
Appearance Oily liquid
Solubility Insoluble in water, soluble in many organic solvents (e.g., kerosene, toluene, hexane)

The extraction of a metal ion (Mⁿ⁺) from an aqueous phase into an organic phase containing DEHDMPA (HR) can be generally represented by a cation exchange mechanism. In non-polar organic solvents, DEHDMPA, like DEHPA, is known to exist as a dimer, (HR)₂. The overall extraction equilibrium can be expressed as:

Mⁿ⁺(aq) + m(HR)₂(org) ⇌ MRₙ(HR)₂ₘ₋ₙ(org) + nH⁺(aq)

The stoichiometry of the extracted complex (the values of 'm' and 'n') is dependent on the specific metal ion, its concentration, the pH of the aqueous phase, and the concentration of the extractant.

Fundamentals of Liquid-Liquid Extraction Kinetics

The overall rate of a liquid-liquid extraction process is determined by a sequence of steps, any of which can be the rate-determining step (RDS). Understanding the RDS is crucial for process optimization.

Figure 1: Mass Transfer and Reaction Steps in Liquid-Liquid Extraction.

The process can be broadly categorized into three kinetic regimes:

  • Diffusion-Controlled Regime: The rate is limited by the transport of reactants or products to or from the interface. This is often the case in systems with fast interfacial reactions. The extraction rate is typically dependent on the stirring speed and the interfacial area.

  • Kinetically-Controlled (or Reaction-Controlled) Regime: The rate is limited by the chemical reaction at the interface or in one of the bulk phases. In this regime, the extraction rate is independent of the stirring speed (above a certain threshold) but is sensitive to temperature and reactant concentrations.

  • Mixed-Control Regime: Both diffusion and chemical reaction rates are comparable and influence the overall extraction rate.

Synthesis and Purification of DEHDMPA

For reliable and reproducible kinetic studies, the purity of the extractant is of utmost importance. Commercial DEHDMPA may contain by-products from its synthesis.

Synthesis Protocol

DEHDMPA is typically synthesized by the reaction of 2-ethylhexanol with phosphorus pentasulfide (P₂S₅)[2][3].

Reaction: 4 C₈H₁₇OH + P₂S₅ → 2 (C₈H₁₇O)₂P(S)SH + H₂S

Materials:

  • 2-ethylhexanol

  • Phosphorus pentasulfide (P₂S₅)

  • An inert solvent (e.g., toluene or xylene)

  • Nitrogen gas supply

  • Reaction vessel with a stirrer, condenser, and thermometer

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, suspend phosphorus pentasulfide in the inert solvent.

  • Slowly add 2-ethylhexanol to the suspension while stirring. The reaction is exothermic, and the temperature should be controlled.

  • After the addition is complete, heat the mixture to a specific temperature (e.g., 80-100 °C) and maintain it for several hours to ensure the reaction goes to completion[2]. Hydrogen sulfide gas will be evolved and should be safely scrubbed.

  • After cooling, the reaction mixture is typically filtered to remove any unreacted solid P₂S₅.

  • The solvent is then removed under reduced pressure to yield the crude DEHDMPA.

Purification Protocol

Purification of the crude DEHDMPA is essential to remove unreacted starting materials and by-products. A method analogous to the purification of DEHPA can be employed[1].

Materials:

  • Crude DEHDMPA

  • Organic solvent (e.g., hexane or petroleum ether)

  • Aqueous solution of a metal salt (e.g., copper(II) sulfate)

  • Aqueous sodium hydroxide solution

  • Dilute mineral acid (e.g., HCl or H₂SO₄)

  • Acetone

Procedure:

  • Dissolve the crude DEHDMPA in an organic solvent.

  • Add an aqueous solution of a metal salt (e.g., CuSO₄) followed by the slow addition of NaOH solution to precipitate the metal hydroxide in situ, which then reacts with DEHDMPA to form the metal salt[1].

  • The metal-DEHDMPA salt can be precipitated by the addition of a non-solvent like acetone[1].

  • Separate the precipitated salt by filtration and wash it with the organic solvent to remove impurities.

  • Treat the purified metal salt with a dilute mineral acid to regenerate the purified DEHDMPA.

  • Separate the organic phase containing the purified DEHDMPA, wash it with deionized water to remove any residual acid, and then remove the solvent under vacuum.

Experimental Protocols for Kinetic Studies

A well-designed experimental setup is crucial for obtaining reliable kinetic data. The "stirred cell" or "Lewis cell" is a common apparatus for studying liquid-liquid extraction kinetics at a constant and well-defined interfacial area[4][5].

G cluster_setup Stirred Cell (Lewis Cell) Setup cluster_cell Glass Cell A Motor B Stirrer Shaft A->B C Organic Phase (DEHDMPA in Diluent) B->C D Aqueous Phase (Metal Ion Solution) B->D E Interface F Sampling Port (Aqueous) G Sampling Port (Organic) H Water Jacket (Temperature Control) cluster_cell cluster_cell caption Figure 2: Schematic of a Stirred Cell for Kinetic Studies.

Figure 2: Schematic of a Stirred Cell for Kinetic Studies.

General Experimental Procedure
  • Phase Preparation:

    • Aqueous Phase: Prepare a stock solution of the metal salt of interest at a known concentration in an appropriate aqueous medium (e.g., nitrate, sulfate, or chloride). The pH of the aqueous phase should be carefully controlled using buffers or dilute acids/bases.

    • Organic Phase: Prepare a solution of purified DEHDMPA in a suitable organic diluent (e.g., n-heptane, kerosene, toluene) at a known concentration.

  • Kinetic Run:

    • Add a known volume of the aqueous phase to the stirred cell, followed by a known volume of the organic phase, creating a well-defined interface.

    • Initiate stirring at a constant speed. The stirring speed should be high enough to overcome mass transfer limitations in the bulk phases but not so high as to cause significant emulsification.

    • At regular time intervals, withdraw small aliquots from the aqueous phase (and/or the organic phase) for analysis.

    • Analyze the concentration of the metal ion in the collected samples.

Investigating Key Parameters

To elucidate the kinetic mechanism, systematically vary the following parameters while keeping others constant:

  • Stirring Speed: Investigate a range of stirring speeds to determine the regime (diffusion or kinetically controlled)[4].

  • Interfacial Area: If the cell design allows, vary the interfacial area to study its effect on the extraction rate.

  • Concentration of Metal Ion: Vary the initial concentration of the metal ion in the aqueous phase.

  • Concentration of DEHDMPA: Vary the concentration of DEHDMPA in the organic phase.

  • pH of the Aqueous Phase: Investigate the effect of pH on the extraction rate.

  • Temperature: Conduct experiments at different temperatures to determine the activation energy of the extraction process[4].

Analytical Methods

Accurate determination of the concentrations of the species of interest is fundamental to kinetic studies.

Determination of Metal Ion Concentration

Several techniques can be employed to measure the metal ion concentration in the aqueous phase:

  • Atomic Absorption Spectroscopy (AAS)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • UV-Vis Spectrophotometry (if the metal ion or its complex has a characteristic absorbance)[6]

Determination of DEHDMPA Concentration

Monitoring the concentration of DEHDMPA in both phases can provide valuable insights.

  • Titration: The acidic nature of DEHDMPA allows for its concentration in the organic phase to be determined by titration with a standard base.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be developed for the quantitative analysis of DEHDMPA. The mobile phase would typically consist of a mixture of acetonitrile and water[7].

  • UV-Vis Spectrophotometry: While DEHDMPA itself may not have a strong chromophore in the standard UV-Vis range, it can be derivatized to a chromophoric compound for analysis. Alternatively, if the metal-DEHDMPA complex has a distinct absorbance spectrum, this can be used for quantification[8].

Data Analysis and Kinetic Modeling

The primary goal of the data analysis is to determine the rate law for the extraction process. The rate of extraction (R) can be expressed as:

R = -d[Mⁿ⁺]aq / dt = k [Mⁿ⁺]aqᵃ [ (HR)₂ ]orgᵇ [H⁺]aqᶜ

where:

  • k is the apparent rate constant

  • a, b, and c are the reaction orders with respect to the metal ion, DEHDMPA dimer, and hydrogen ion, respectively.

Determination of Reaction Orders

The method of initial rates is commonly used to determine the reaction orders. By plotting the logarithm of the initial extraction rate against the logarithm of the initial concentration of each species (while keeping others constant), the reaction order for that species can be determined from the slope of the line.

Kinetic Models

Based on the determined reaction orders and the influence of parameters like stirring speed and temperature, a kinetic model can be proposed. Common models for liquid-liquid extraction include:

  • First-Order Kinetic Model: Assumes the rate is directly proportional to the concentration of one of the reactants.

  • Second-Order Kinetic Model: The rate is proportional to the product of the concentrations of two reactants or the square of the concentration of one reactant[9].

  • Pseudo-First-Order or Pseudo-Second-Order Models: Used when the concentration of one reactant is in large excess and can be considered constant.

The choice of the appropriate model is validated by how well it fits the experimental data.

Concluding Remarks and Future Directions

This guide provides a foundational framework for researchers and scientists to embark on the systematic investigation of the liquid-liquid extraction kinetics of DEHDMPA systems. By leveraging the knowledge from its well-studied analog, DEHPA, and adhering to the detailed protocols outlined herein, it is possible to generate high-quality kinetic data. This data is indispensable for understanding the underlying extraction mechanisms and for the rational design and optimization of separation processes involving DEHDMPA.

Future research should focus on generating specific kinetic data for the extraction of various metal ions with DEHDMPA to build a comprehensive database. Elucidating the precise structure of the extracted metal-DEHDMPA complexes and understanding the role of the dithiophosphate group in the extraction kinetics will be crucial for unlocking the full potential of this promising extractant.


References

  • Podschun, B., Cook, P. F., & Schnackerz, K. D. (1990). Dihydropyrimidine dehydrogenase from pig liver. A nonclassical two-site ping-pong kinetic mechanism. The Journal of biological chemistry, 265(22), 12966–12972. [Link]

  • Satpathy, S., & Mishra, S. (2014). Kinetics and mechanisms of solvent extraction and separation of La(III) and Ni(II) with DEHPA in petrofin. Transactions of Nonferrous Metals Society of China, 24(1), 223-230. [Link]

  • Schmitt, J. M., & Blake, C. A. (1963). Purification of di(2-ethylhexyl)phosphoric acid (No. ORNL-3548). Oak Ridge National Lab., Tenn. [Link]

  • Yamada, R., Ooe, K., Murakami, M., Haba, H., Komori, Y., & Sato, W. (2013). Solvent extraction behavior of Zr and Hf with di(2-ethylhexyl)phosphoric acid for aqueous chemistry of Rf. RIKEN Accelerator Progress Report, 46, 123. [Link]

  • Islam, F., & Biswas, R. K. (1978). Kinetics of solvent extraction of metal ions with HDEHP—I Kinetics and mechanism of solvent extraction of Ti(IV) from acidic aqueous solutions with bis-(2-ethyl hexyl) phosphoric acid in benzene. Journal of Inorganic and Nuclear Chemistry, 40(3), 559-563. [Link]

  • LPD Lab Services Ltd. (n.d.). UV and Visible Spectrophotometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental set-up for solubility and kinetics study. Retrieved from [Link]

  • Antonenko, A., Rychkov, V., Semenishchev, V., & Kirillov, E. (2022). Kinetics and Reusability of Hydrophobic Eutectic Solvents in Continuous Extraction Processes in a Pilot Setting. Molecules, 27(24), 8945. [Link]

  • Al-Othman, Z. A., Ali, R., & Naushad, M. (2012). Removal of Heavy Metal Ions from Wastewater Using Hydroxyethyl Methacrylate-Modified Cellulose Nanofibers: Kinetic, Equilibrium, and Thermodynamic Analysis. Polymers, 4(3), 1334-1347. [Link]

  • Wikipedia. (n.d.). Di(2-ethylhexyl)phosphoric acid. Retrieved from [Link]

  • Logvinenko, D. D., et al. (2020). Kinetics Study of Solvent and Solid-Phase Extraction of Rare Earth Metals with Di-2-Ethylhexylphosphoric Acid. Metals, 10(5), 689. [Link]

  • Pieper, H., & Ploj, F. (1982). Process for reacting alcohols and/or phenols with phosphorus pentasulfide. U.S.
  • Smith, J. A. (2021). Solvent Extraction and Mass Transfer Assessment in Novel Extraction Technologies. White Rose eTheses Online. [Link]

  • Garcia, A. (2019). Kinetics study of a Solvent extraction system using a Nitsch Cell. eScholarship, University of California. [Link]

  • Grymonprez, B., Lommelen, R., Bussé, J., Binnemans, K., & Riaño, S. (2024). Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous electrolyte solutions. Separation and Purification Technology, 333, 125846. [Link]

  • Zheng, R., Bao, S., Zhang, Y., & Chen, B. (2018). Synthesis of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)-Tributyl Phosphate (TBP) Impregnated Resin and Application in Adsorption of Vanadium(IV). Minerals, 8(5), 203. [Link]

  • Logvinenko, D., et al. (2023). Kinetics of Heavy Rare Earth Element Extraction from Phosphoric Acid Solutions. Minerals, 13(2), 173. [Link]

  • Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2020). Kinetics studies on effects of extraction techniques on bioactive compounds from Vernonia cinerea leaf. Journal of Food Science and Technology, 57(5), 1933–1941. [Link]

  • Partridge, J. A., & Jensen, R. C. (1972). Method for purification of di-(2-ethyl-hexyl) phosphoric acid. U.S.
  • Mobil Oil Corp. (1987). Process for the preparation of dialkyl phosphoric acid. European Patent No. EP 0033999 B2. [Link]

  • Kourti, E., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Applied Sciences, 13(5), 3180. [Link]

  • Hoechst Aktiengesellschaft. (1984). Process for reacting alcohols and/or phenols with phosphorus pentasulfide.
  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • Yamasaki, T. (1960). Reaction of Aromatic Alcohols with Phosphorous Pentasulfide. Science Reports of the Research Institutes, Tohoku University, Series A: Physics, Chemistry and Metallurgy, 12, 254-258. [Link]

  • Shi, Z., et al. (2013). A General Model for Kinetics of Heavy Metal Adsorption and Desorption on Soils. Environmental Science & Technology, 47(8), 3761–3767. [Link]

  • Siddiqui, M. A., et al. (2000). Purification and characterization of a malate dehydrogenase from Phaseolus mungo. Phytochemistry, 54(6), 569-574. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectrophotometry. Retrieved from [Link]

  • Flores, P. A., Boehmwald, F., & Blamey, J. M. (2016). Purification and characterization of a thermostable glutamate dehydrogenase from a thermophilic microorganism from Deception Island, Antarctica. Antarctic Science, 28(4), 285-292. [Link]

  • Li, Y., et al. (2021). Purification and Characterization of Resistant Dextrin. Foods, 10(2), 249. [Link]

  • ResearchGate. (n.d.). Investigation of Di-(2-Ethylhexyl)phosphoric Acid in Extraction System Used in Centrifugal Semicounterflow Extractors of Therapeutic Yttrium-90. Retrieved from [Link]

  • Hensgens, C. M., & Hansen, T. A. (1994). Purification and characterization of an alcohol dehydrogenase from 1,2-propanediol-grown Desulfovibrio strain HDv. FEMS Microbiology Letters, 117(3), 269-273. [Link]

  • Senthil Kumar, P., Ramalingam, S., Senthamarai, C., Niranjanaa, M., Vijayalakshmi, P., & Sivanesan, S. (2010). Application of Kinetic Models for Heavy Metal Adsorption in the Single and Multicomponent Adsorption System. International Journal of Environmental Science and Technology, 7(3), 559-568. [Link]

  • Nurchi, V. M., et al. (2005). Simultaneous determination of DTPA, EDTA, and NTA by UV-visible spectrometry and HPLC. Journal of separation science, 28(12), 1335–1342. [Link]

  • McDowell, W. J., Perdue, P. T., & Case, G. N. (1976). Purification of di(2-ethylhexyl)phosphoric acid. Journal of Inorganic and Nuclear Chemistry, 38(11), 2127-2129. [Link]

  • Wani, M. Y., et al. (2017). Kinetic Modelling of the Removal of Multiple Heavy Metallic Ions from Mine Waste by Natural Zeolite Sorption. Minerals, 7(7), 121. [Link]

  • Cerjan-Stefanović, Š., et al. (2012). Novel kinetic model of the removal of divalent heavy metal ions from aqueous solutions by natural clinoptilolite. Chemical Engineering Journal, 211-212, 398-406. [Link]

  • Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Retrieved from [Link]

  • Deep Eutectic Solvents For Metal Extraction: Selectivity, Phase Behavior And Recycling. (2023, September 15). BCC Research. [Link]

  • Eagle Scholar. (2023). Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Prolifer. [Link]

  • Osu, C. I., & Orondu, J. O. (2014). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. African Journal of Pure and Applied Chemistry, 8(9), 154-161. [Link]

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Troubleshooting & Optimization

Technical Support Center: DEHDMPA Extraction Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process engineers working with DEHDMPA (specifically the monoamide N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide , commonly used in actinide partitioning and radiopharmaceutical purification).

Topic: Prevention & Management of Third Phase Formation

Executive Summary: The Physics of "The Split"

Third phase formation is the critical failure mode in DEHDMPA extraction systems. It occurs when the solubility limit of the Metal-Solvate Complex in the non-polar diluent (e.g., n-dodecane) is exceeded.

In DEHDMPA systems, the extractant is a polar monoamide. When it complexes with metal nitrates (e.g., U(VI), Pu(IV)) and nitric acid, the resulting species is highly polar. If the non-polar diluent cannot solvate this large polar aggregate, the organic phase splits:

  • Light Phase: Diluent-rich, metal-poor.[1]

  • Heavy Phase (Third Phase): Extractant-rich, metal-rich (hazardous).[2]

Why this matters: In radiopharmaceutical or nuclear workflows, a third phase creates criticality hazards, ruins separation factors, and fouls mixer-settlers.

Diagnostic Hub (Troubleshooting Q&A)

Q1: I observe a cloudy organic phase that eventually settles into two distinct organic layers. Is my batch ruined?

Diagnosis: You have encountered classic Third Phase Formation. Immediate Action:

  • Stop Agitation: Allow full settling.

  • Thermal Adjustment: If possible, safely increase the temperature of the vessel by 5–10°C. Solubility of the solvate complex generally increases with temperature.

  • Diluent Addition: Slowly add fresh diluent (e.g., n-dodecane) or a modifier (e.g., 1-octanol) if your protocol permits. This changes the solubility parameter of the bulk solvent. Root Cause: You likely exceeded the Limiting Organic Concentration (LOC) for the metal or the acid.

Q2: My feed acidity is high (>4M HNO₃). Why is the organic phase splitting even at low metal loading?

Answer: DEHDMPA extracts nitric acid as well as metals.

  • Mechanism: At high acidity, DEHDMPA forms adducts with HNO₃ (e.g.,

    
    ). These adducts are polar.
    
  • The Tipping Point: Even without metal, if

    
     is high enough, the concentration of the acid-solvate complex can exceed the solubility limit of the alkane diluent.
    
  • Solution: Reduce feed acidity or use a modifier (see Section 3).

Q3: I am switching from TBP to DEHDMPA. Can I use the same loading limits?

Answer: No. DEHDMPA (a branched monoamide) generally has a lower LOC than TBP (Tri-butyl phosphate) for certain actinides, although its branching (2,2-dimethyl) provides better steric protection against aggregation than straight-chain amides. You must re-validate your LOC curves.

Prevention Protocols & Optimization

Protocol A: Determining the Limiting Organic Concentration (LOC)

Goal: Define the "Safe Zone" for your specific metal/acid combination.

  • Preparation: Prepare a series of organic phases with fixed DEHDMPA conc. (e.g., 1.0 M in n-dodecane).

  • Equilibration: Contact with aqueous phases containing increasing Metal concentrations (e.g., 10 g/L to 100 g/L) at fixed acidity.

  • Observation: Shake for 15 mins at process temperature (

    
    ). Let settle.
    
  • Detection: Visually inspect for the "heavy layer" at the interface.

  • Quantification: Analyze the metal concentration in the organic phase just before the split occurs. This is your LOC.

Protocol B: Modifier Selection

If your process requires high loading, you must add a Phase Modifier to increase the polarity of the diluent.

Modifier ClassExampleProsCons
Long-Chain Alcohols Isodecanol, 1-OctanolHighly effective; breaks reverse micelles.Can reduce distribution coefficient (

); potential esterification with acid over time.
TBP Tri-butyl phosphateStabilizes phase; familiar chemistry.Reintroduces Phosphorus (if avoiding P-waste is the goal).
Aromatic Diluents Toluene, Solvesso 100High solubility for complexes.Flammability; toxicity; lower radiation stability than aliphatics.

Visualizing the Mechanism

The following diagram illustrates the transition from a stable solution to a third phase via Reverse Micelle Aggregation.

ThirdPhaseMechanism cluster_0 Step 1: Extraction cluster_1 Step 2: Aggregation (Critical Zone) cluster_2 Step 3: Phase Splitting Monomer DEHDMPA Monomers (Dispersed) Complex Metal-Solvate Complex (Polar Core) Monomer->Complex + Metal/Acid Micelle Reverse Micelles (Aggregation) Complex->Micelle High Loading / Low T Split THIRD PHASE FORMATION (Heavy Organic Layer) Micelle->Split Exceeds Diluent Solubility Limit Interactions Dipole-Dipole Attraction Split->Micelle Add Modifier (Restores Solubility)

Caption: Progression from dispersed extractant to hazardous third phase via reverse micelle aggregation.

Process Flow: Troubleshooting Logic

Use this decision tree when designing your experiment or addressing a process upset.

TroubleshootingFlow Start Start: Phase Instability Detected CheckAcid Is Feed Acidity > 4M? Start->CheckAcid CheckLoad Is Metal Loading > 50% of LOC? CheckAcid->CheckLoad No ActionAcid Action: Dilute Feed Acid or Scrub Organic CheckAcid->ActionAcid Yes CheckTemp Is Temp < 25°C? CheckLoad->CheckTemp No ActionLoad Action: Reduce O/A Ratio or Add Modifier CheckLoad->ActionLoad Yes ActionTemp Action: Increase T to 35-40°C CheckTemp->ActionTemp Yes Stable Stable Operation CheckTemp->Stable No

Caption: Logic flow for diagnosing and resolving phase instability in DEHDMPA systems.

Reference Data: Solubility Parameters

Table 1: Comparative LOC Factors for DEHDMPA vs. TBP

ParameterTBP (Reference)DEHDMPA (Branched Amide)Impact on Third Phase
Structure Phosphate EsterMonoamide (Branched)Branching increases steric bulk, generally improving solubility in alkanes compared to straight-chain amides.
Ligand Nature Hard Donor (P=O)Hard Donor (C=O)Similar coordination, but Amides are incinerable (CHON principle).
Diluent Compatibility Excellent in KeroseneGood in KeroseneDEHDMPA requires careful monitoring at high U(VI) loading.
Effect of HNO₃ Forms

Forms

High acid concentration significantly lowers the LOC for metals.

References

  • Ban, Y., et al. (2014). "Uranium and Plutonium Extraction from Nitric Acid by N,N-Di(2-Ethylhexyl)-2,2-Dimethylpropanamide (DEHDMPA) and N,N-Di(2-Ethylhexyl)Butanamide (DEHBA)." Solvent Extraction and Ion Exchange, 32(4), 440-456.

  • Manchanda, V. K., Pathak, P. N., & Rao, A. K. (2004).[3][4] "Di(2-Ethylhexyl) Pivalamide (D2EHPVA): A Promising Extractant for Selective Removal of Uranium from High Level Nuclear Waste Solutions."[3] Solvent Extraction and Ion Exchange, 22(3), 353-375.[3]

  • Rao, P. R. V., & Kolarik, Z. (1996). "A Review of Third Phase Formation in Extraction of Actinides by Neutral Organophosphorus Extractants." Solvent Extraction and Ion Exchange, 14(6), 955-993.

  • Musikas, C. (1987). "Solvent Extraction for the Chemical Separations of the 5f Elements." Inorganica Chimica Acta, 140, 197-206. (Foundational text on CHON extractants like DEHDMPA).

Sources

DEHDMPA Technical Support Center: Troubleshooting Limiting Organic Concentration (LOC) & Third-Phase Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) solvent extraction systems. This guide is specifically engineered for separation scientists, radiochemists, and process engineers managing actinide partitioning and heavy metal extraction workflows.

When utilizing branched monoamides like DEHDMPA for the selective extraction of U(VI), exceeding the Limiting Organic Concentration (LOC) leads to Third-Phase Formation (TPF)—a critical hydrodynamic failure in mixer-settler operations. This guide provides authoritative diagnostics, mechanistic causality, and self-validating protocols to troubleshoot and prevent TPF.

Diagnostic Workflow for Third-Phase Formation (TPF)

Use the following diagnostic logic to identify the root cause of phase splitting during your counter-current extraction runs.

Troubleshooting Start Observe Phase Separation Check Is a Heavy Organic (Third) Phase Present? Start->Check Yes Yes: TPF Detected Check->Yes Heavy Phase No No: Stable Biphasic System Check->No Clear Interface Cause1 Check U(VI) Loading (Exceeds LOC?) Yes->Cause1 Cause2 Check Aqueous HNO3 (Too High?) Yes->Cause2 Action3 Increase Temperature Yes->Action3 Thermodynamic Fix Action1 Decrease O/A Ratio or Dilute Feed Cause1->Action1 Action2 Adjust Scrub Acidity Cause2->Action2

Diagnostic flowchart for identifying and resolving third-phase formation in DEHDMPA systems.

Mechanistic Causality: Frequently Asked Questions (FAQs)

Q: What exactly causes Third-Phase Formation (TPF) in DEHDMPA extraction systems? A: TPF is triggered by the in the organic phase[1]. As DEHDMPA extracts target metals (e.g., U(VI)) and nitric acid (HNO₃), it forms small reverse micelles. When the concentration of these extracted species exceeds the Limiting Organic Concentration (LOC), the micelles undergo polydispersion and aggregate into supramolecular structures[2]. These large polar aggregates are no longer soluble in non-polar aliphatic diluents (like n-dodecane), causing the organic phase to physically split into a light, diluent-rich phase and a heavy, extractant-rich third phase[3].

Q: How does aqueous nitric acid concentration impact the LOC of U(VI)? A: The LOC of a metal is[4]. Because DEHDMPA co-extracts HNO₃, higher aqueous acidity proportionally increases the organic HNO₃ concentration. This added polarity accelerates the supersaturation and aggregation of reverse micelles, thereby lowering the threshold (LOC) at which U(VI) induces phase splitting[5].

Q: Why utilize DEHDMPA if TPF is a known operational risk? A: DEHDMPA offers compared to traditional extractants like Tributyl Phosphate (TBP)[6]. In continuous counter-current mixer-settler experiments, DEHDMPA has demonstrated the ability to selectively recover over 99.5% of U(VI) while effectively rejecting Np(V)[7]. Furthermore, as a completely incinerable CHON (Carbon, Hydrogen, Oxygen, Nitrogen) molecule, it significantly minimizes the volume of secondary solid radioactive waste generated during the extraction cycle[8].

Mechanistic Pathway of Phase Splitting

Understanding the chemical transition from a stable solution to a biphasic organic failure is critical for process control.

Mechanism A DEHDMPA Monomers in n-Dodecane B Extraction of U(VI) & HNO3 (Below LOC) A->B Contact with Aqueous Feed C Formation of Small Reverse Micelles B->C Solvation D LOC Threshold Reached (Critical Saturation) C->D Increased Metal/Acid Loading E Extensive Aggregation & Polydispersion D->E Inter-micellar Attraction F Phase Splitting (Third Phase Formation) E->F Insoluble in Non-Polar Diluent

Mechanistic pathway of U(VI) and HNO3 extraction leading to reverse micelle aggregation and TPF.

Self-Validating Experimental Protocols

Protocol A: Experimental Determination of LOC for U(VI) in DEHDMPA

Purpose: To establish the exact U(VI) saturation threshold before TPF occurs. By incrementally loading the organic phase and maintaining a constant temperature, this self-validating system ensures that the phase transition is purely a function of U(VI) saturation, isolating the LOC variable.

  • Organic Phase Preparation: Prepare a 1.5 M solution of DEHDMPA in n-dodecane. Pre-equilibrate the solvent with a 3.0 M HNO₃ aqueous solution. Causality: Pre-equilibration stabilizes the organic acid concentration, ensuring that subsequent phase splitting is driven by metal loading rather than sudden acid influx[4].

  • Aqueous Feed Preparation: Prepare a series of aqueous U(VI) solutions ranging from 10 g/L to 120 g/L in 3.0 M HNO₃.

  • Equilibration: In temperature-controlled extraction vials (strictly maintained at 25°C), mix equal volumes (O/A ratio = 1:1) of the pre-equilibrated organic phase and the U(VI) aqueous feed.

  • Agitation and Settling: Vortex the mixture vigorously for 5 minutes to ensure complete mass transfer. Centrifuge at 3000 rpm for 3 minutes to cleanly resolve the phases.

  • Visual and Turbidimetric Inspection: Examine the vials for a heavy organic layer at the aqueous-organic interface. The lowest U(VI) concentration that produces a visible third phase defines the LOC threshold[2].

  • Validation Analysis: Separate the phases and analyze the U(VI) concentration in both the light and heavy organic phases using ICP-AES to quantify the exact LOC limits[4].

Protocol B: Mitigating TPF in Continuous Mixer-Settler Operations

Purpose: To dynamically prevent reverse micelle polydispersion during counter-current extraction by manipulating hydrodynamic and thermodynamic variables.

  • O/A Ratio Adjustment: If the U(VI) feed concentration spikes, dynamically increase the Organic-to-Aqueous (O/A) flow rate ratio. Causality: A higher volume of organic solvent dilutes the extracted metal concentration per unit volume, keeping the system safely below the LOC[4].

  • Temperature Modulation: Increase the operational temperature of the mixer-settler units (e.g., from 25°C to 40°C). Causality: Higher temperatures increase the kinetic energy and solubility of polar aggregates in the non-polar diluent, effectively raising the LOC threshold[5].

  • Acid Scrubbing: Implement a low-acidity scrub stage (e.g., 0.5 M HNO₃) immediately following extraction. Causality: This strips excess co-extracted HNO₃ from the organic phase, reducing the overall polarity of the reverse micelles and preventing acid-induced self-splitting.

Quantitative Extraction & LOC Data

Table 1: Comparative Extraction Efficiencies and Phase Behavior of N,N-Dialkylamides

Extractant SystemTarget SpeciesAqueous HNO₃ (M)Phase Behavior / Extraction ProfileReference
1.5 M DEHDMPA in n-dodecaneU(VI)3.0 - 4.0Highly selective for U(VI); Np(V) rejected. Stable below LOC.
1.5 M DEHBA in n-dodecaneU(VI), Pu(IV)3.0 - 4.0Co-extracts U(VI) and Pu(IV); acts as a secondary cycle extractant.
1.0 M TBP in n-dodecaneU(VI), Th(IV)6.0Industry standard; prone to acid-induced organic phase splitting at high loads.
0.1 M TEHDGA in n-dodecaneNd(III)1.0 - 4.0Exhibits severe reverse micelle polydispersion beyond LOC.

References

  • Parvathy, N., Mishra, S., & Venkatesan, K. A. (2023). "The fate of the organic phase beyond third phase formation." New Journal of Chemistry, Royal Society of Chemistry. URL:[Link]

  • Ban, Y., Hotoku, S., Tsutsui, N., Tsubata, Y., & Matsumura, T. (2016). "Distribution Behavior of Neptunium by Extraction with N,N-dialkylamides (DEHDMPA and DEHBA) in Mixer-Settler Extractors." Solvent Extraction and Ion Exchange, Taylor & Francis. URL:[Link]

  • Durain, J., Bourgeois, D., Bertrand, M., & Meyer, D. (2021). "Short Alternative Route for Nuclear Fuel Reprocessing Based on Organic Phase Self-Splitting." Molecules, MDPI. URL:[Link]

  • Ban, Y., Hotoku, S., Tsutsui, N., Suzuki, A., Tsubata, Y., & Matsumura, T. (2016). "Uranium and Plutonium Extraction by N,N-dialkylamides Using Multistage Mixer-settler Extractors." Procedia Chemistry, Elsevier. URL:[Link]

Sources

Technical Support Center: Radiolytic Stability of DEHDMPA under Gamma Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Nuclear Scientists, and Radiopharmaceutical Development Professionals. Field Context: For drug development professionals involved in targeted alpha therapy (TAT) or medical radioisotope purification, understanding the radiolytic stability of extractants like DEHDMPA is critical. When extracting actinide targets from highly radioactive matrices, the solvent must withstand intense gamma fields without forming deleterious byproducts that could compromise radionuclidic purity.

Part 1: Core FAQs – Mechanisms of DEHDMPA Radiolysis

Q1: What is the primary radiolytic degradation pathway of DEHDMPA under gamma irradiation? A: Gamma irradiation induces the homolytic cleavage of the C-N and C-C bonds within the amide structure. DEHDMPA (N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide) is an unsymmetrical monoamide with a highly branched alkyl group on its carbonyl carbon. Because radiolytic degradation ratios tend to increase with the complexity and length of the alkyl chain bonded to the carbonyl carbon, DEHDMPA is generally more susceptible to radiolytic scission than symmetrical, straight-chain amides (1)[1]. The primary degradation products are the respective carboxylic acids and secondary amines[1].

Q2: Do these degradation products cause "crud" or third-phase emulsion formation? A: No. A major operational advantage of monoamides like DEHDMPA is that their radiolytic degradation products are relatively benign (2)[2]. Unlike the industry-standard tributyl phosphate (TBP)—which degrades into dibutyl phosphate (DBP) and monobutyl phosphate (MBP) that form insoluble adducts and stable emulsions ("crud")—DEHDMPA's carboxylic acid and amine byproducts do not severely interfere with phase separation or precipitate heavy metals[1][2].

Q3: How does cumulative gamma irradiation impact extraction distribution ratios (D-values)? A: As the absorbed gamma dose increases, the concentration of active DEHDMPA decreases due to radiolytic cleavage, leading to a proportional drop in the distribution ratios for target metals. However, empirical studies demonstrate that even at elevated doses, the D-values for U(VI) are maintained at sufficiently high levels to achieve effective separation from the aqueous phase without catastrophic process failure (3)[3].

Part 2: Troubleshooting Guide – Resolving Irradiation-Induced Failures

Issue 1: Exponential Increase in Solvent Viscosity During Extraction

  • Root Cause: While radiolytic products themselves do not cause precipitation, the combination of a high extractant concentration (e.g., 1.5 M DEHDMPA) and high heavy-metal loading leads to an exponential increase in organic phase viscosity (4)[4]. Gamma irradiation can exacerbate this by altering the solvent matrix and polymerizing trace diluent fragments.

  • Self-Validating Solution:

    • Monitor the hydrodynamic behavior in the mixer-settler or centrifugal contactor.

    • Dilute the solvent with an isoparaffinic hydrocarbon (e.g., n-dodecane or Isopar-L) to reduce the DEHDMPA concentration to a manageable threshold[4].

    • Validation Loop: Measure the post-dilution kinematic viscosity; it must return to a linear, Newtonian profile to ensure proper phase disengagement.

Issue 2: Loss of Selectivity / Unexpected Np Extraction Behavior

  • Root Cause: High-dose radiolysis of the nitric acid aqueous phase generates nitrous acid and reactive oxygen species (ROS). This alters the oxidation state of sensitive ions. For example, unextractable Np(V) may be oxidized to highly extractable Np(VI) or reduced to Np(IV), causing it to co-extract with your target isotopes ()[5].

  • Self-Validating Solution:

    • Introduce a stabilizing redox agent (e.g., a holding reductant) to the aqueous feed to lock the oxidation state of contaminants.

    • Validation Loop: Perform UV-Vis spectroscopy on the aqueous raffinate to confirm the absence of the Np(VI) absorption peak before proceeding to the next purification cycle.

Part 3: Quantitative Data – Performance Metrics

The following table summarizes the extraction efficiencies and physical properties of DEHDMPA compared to alternative extractants under standardized conditions (using Isopar-L diluent)[4].

Extractant SystemConcentrationU(VI) Extraction EfficiencyViscosity Trend with Metal LoadingRadiolytic Byproducts
DEHDMPA 0.5 M~11%ModerateCarboxylic acids, amines (Benign)
DEHDMPA 1.5 M~37%Exponential IncreaseCarboxylic acids, amines (Benign)
DEHBA 1.5 M~44%Exponential IncreaseCarboxylic acids, amines (Benign)
TBP (Industry Std) 1.1 M~39%Linear IncreaseDBP, MBP (Crud-forming)

Part 4: Self-Validating Experimental Protocol

Standardized Workflow for Assessing DEHDMPA Radiolytic Stability To ensure scientific integrity, this protocol incorporates internal validation loops to isolate radiolytic degradation from standard matrix effects.

Step 1: Baseline Solvent Preparation

  • Action: Prepare a solution of 1.5 M DEHDMPA in n-dodecane.

  • Causality: n-dodecane is selected as the diluent due to its high radiolytic stability and low baseline viscosity, preventing diluent degradation from skewing the results.

  • Validation Loop: Measure pre-irradiation density, viscosity, and perform quantitative IR spectroscopy to establish the baseline amide carbonyl stretch (~1650 cm⁻¹)[1].

Step 2: Controlled Gamma Irradiation

  • Action: Expose the organic solvent to a Co-60 gamma source at controlled intervals up to a maximum dose of 100 Mrad[1].

  • Causality: Simulates the cumulative lifetime dose the solvent will receive in a high-level liquid waste or targeted alpha therapy processing facility.

  • Validation Loop: Utilize Fricke dosimetry in parallel with the samples to verify the exact absorbed dose.

Step 3: Degradation Quantification

  • Action: Analyze the irradiated organic phase using quantitative IR spectroscopy[1].

  • Causality: Identifies the structural cleavage of the DEHDMPA molecule.

  • Validation Loop: Calculate the degradation ratio by tracking the disappearance of the C=O stretch and the appearance of O-H (carboxylic acid) and N-H (amine) stretches.

Step 4: Batch Extraction Performance Test

  • Action: Contact the irradiated solvent with a 3 M HNO₃ aqueous phase containing U(VI) (5)[5].

  • Causality: Evaluates the functional, operational impact of the radiolytic degradation on target metal extraction.

  • Validation Loop: Compare the post-irradiation distribution ratio (D-value) against the unirradiated baseline. A drop in D-value confirms extractant loss, while a rapid phase separation time confirms the benign nature of the degradation products[1][2].

Part 5: Process Visualization

DEHDMPA_Workflow Start DEHDMPA Solvent System (1.5 M in n-dodecane) Irradiation Gamma Irradiation (Co-60 Source) Start->Irradiation Cleavage Radiolytic Cleavage (C-N / C-C Bonds) Irradiation->Cleavage AqueousRad Nitric Acid Radiolysis (ROS Generation) Irradiation->AqueousRad Products Carboxylic Acids & Amines (Benign Byproducts) Cleavage->Products OxState Oxidation State Shifts (e.g., Np(V) -> Np(VI)) AqueousRad->OxState Phase Maintain Phase Separation (No Crud Formation) Products->Phase Selectivity Loss of Extraction Selectivity OxState->Selectivity Wash Action: Solvent Wash (0.3 M HNO3) Phase->Wash Recycle Solvent Redox Action: Add Redox Stabilizer to Feed Selectivity->Redox Restore Selectivity

DEHDMPA radiolytic degradation pathways and targeted troubleshooting interventions.

Part 6: References

  • Taylor & Francis : Application of N,N-di(2-ethylhexyl)butanamide for mutual separation of U(VI) and Pu(IV). Available at: [Link]

  • ResearchGate : Extraction separation of U and Pu by DEHDMPA and DEHBA using mixer-settlers in the presence of degradation products. Available at: [Link]

  • OSTI.GOV : Neptunium extraction by N,N-dialkylamides. Available at:[Link]

  • Taylor & Francis : Distribution Behavior of Neptunium by Extraction with N,N-dialkylamides (DEHDMPA and DEHBA). Available at:[Link]

  • ASN Events : Poster Presentation International Solvent Extraction Conference 2025. Available at:[Link]

  • Chalmers Research : Advances in the Application and Understanding of the CHALMEX FS-13 Process. Available at: [Link]

Sources

hydrolysis degradation products of N,N-dialkylamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N-Dialkylamide Solvents. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who encounter unexplained experimental artifacts, baseline drifts, or synthesis failures. Often, the hidden culprit is the silent degradation of common polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc).

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the fundamental kinetics of amide hydrolysis, explore the causality behind solvent degradation, and provide self-validating protocols to ensure the integrity of your chemical processes.

Section 1: Mechanism & Kinetics FAQ (The "Why")

Q: Why is my N,N-dialkylamide solvent degrading, and what are the exact chemical products? A: N,N-dialkylamides are highly polar aprotic solvents that are generally stable at room temperature. However, they are highly susceptible to solvolytic cleavage (hydrolysis) when exposed to moisture, elevated temperatures, and catalytic amounts of acid or base (1)[1].

  • DMF Hydrolysis: Yields formic acid and dimethylamine (DMA) (2)[2].

  • DMAc Hydrolysis: Yields acetic acid and dimethylamine (3)[3].

Causality: The carbon-nitrogen (C-N) bond in amides possesses partial double-bond character due to resonance, making it resistant to spontaneous hydrolysis. However, the introduction of a Brønsted acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and drastically lowering the activation energy for nucleophilic attack by water[3]. Once the C-N bond cleaves, the formation of the corresponding ammonium salt (in acid) or carboxylate salt (in base) drives the reaction forward irreversibly[1].

Q: How do these degradation products impact my downstream applications (e.g., MOF synthesis, API formulation)? A: The generation of dimethylamine and carboxylic acids fundamentally alters your reaction's chemical environment. In solvothermal syntheses, such as Metal-Organic Framework (MOF) production, the slow release of dimethylamine acts as an in-situ Brønsted base, deprotonating carboxylate ligands and drastically altering crystallization kinetics, while formic acid acts as a competing modulator[2]. In pharmaceutical drug development, dimethylamine can react with electrophilic active pharmaceutical ingredients (APIs) or form genotoxic nitrosamines if trace nitrites are present.

HydrolysisMechanism Amide N,N-Dialkylamide (e.g., DMF, DMAc) AcidCat Acid-Catalyzed Pathway (H+) Amide->AcidCat H+ BaseCat Base-Catalyzed Pathway (OH-) Amide->BaseCat OH- Water Water Ingress (Thermal Stress) Water->AcidCat Water->BaseCat TetraAcid Protonated Tetrahedral Intermediate AcidCat->TetraAcid Nucleophilic Attack TetraBase Anionic Tetrahedral Intermediate BaseCat->TetraBase Nucleophilic Attack ProdAcid Carboxylic Acid + Dialkylammonium Salt TetraAcid->ProdAcid C-N Cleavage (Irreversible) ProdBase Carboxylate Salt + Secondary Amine TetraBase->ProdBase C-N Cleavage (Irreversible)

Chemical pathways of acid- and base-catalyzed N,N-dialkylamide hydrolysis.

Section 2: Analytical Troubleshooting Guide (The "How to Detect")

Q: I am observing baseline drift and ghost peaks in my HPLC and NMR analyses. How can I confirm if solvent degradation is the root cause? A: Degradation products of N,N-dialkylamides lack strong UV chromophores but drastically impact the bulk properties of the solvent. Visual inspection is insufficient, as degraded DMF/DMAc often remains colorless until advanced stages of oxidation (4)[4].

  • NMR Diagnostics: In ¹H NMR, degradation is unambiguously identified by the appearance of a sharp singlet around 2.2 ppm (dimethylamine) and corresponding acid peaks (e.g., formate at ~8.0 ppm or acetate at ~1.9 ppm)[4].

  • HPLC Diagnostics: Dimethylamine acts as an ion-pairing agent and shifts the apparent pH of the mobile phase, causing retention time variability for ionizable analytes. Formic acid, while having a low UV cutoff, will cause significant baseline drift at wavelengths below 220 nm.

Quantitative Data of N,N-Dialkylamides and Degradation Products

CompoundMolecular Weight ( g/mol )Boiling Point (°C)UV Cutoff (nm)Primary Hydrolysis Products
N,N-Dimethylformamide (DMF) 73.09153.0268Formic Acid, Dimethylamine
N,N-Dimethylacetamide (DMAc) 87.12165.0268Acetic Acid, Dimethylamine
Formic Acid 46.03100.8210N/A
Acetic Acid 60.05118.1210N/A
Dimethylamine 45.087.0N/A (Gas at RT)N/A

Section 3: Experimental Workflows & Prevention (The "How to Fix")

Trusting your solvent requires a self-validating analytical system. Implement the following step-by-step methodology to assess, recover, and validate your solvent.

Step-by-Step Methodology: Solvent Validation and Recovery Workflow

  • Moisture Quantification (Karl Fischer Titration)

    • Action: Extract a 1 mL aliquot using a dry, argon-purged syringe. Analyze via coulometric Karl Fischer titration.

    • Causality: Water is the primary reactant in hydrolysis. If water content exceeds 50 ppm, the solvent is at high risk for accelerated degradation upon heating.

  • Apparent pH / Conductivity Assessment

    • Action: Dilute 1 mL of the solvent in 9 mL of ultra-pure LC-MS grade water. Measure the pH.

    • Validation Gate: Pure DMF/DMAc should register near neutral. A significant basic shift (pH > 7.5) indicates the accumulation of the secondary amine (dimethylamine)[4].

  • Vacuum Distillation (Purification)

    • Action: If degradation is confirmed, atmospheric distillation must be avoided . DMF undergoes thermal decarbonylation near its boiling point to yield highly toxic carbon monoxide and dimethylamine ().

    • Execution: Distill the solvent under high vacuum (e.g., 20 mmHg) to lower the boiling point below 60°C. Discard the first 10% of the distillate (which contains water and volatile dimethylamine).

  • Storage & Prevention

    • Action: Store the purified solvent over activated 3Å molecular sieves in an amber bottle, purged with inert gas (Nitrogen or Argon) to prevent photo-oxidation and hygroscopic water ingress[4].

TroubleshootingWorkflow Start Detect Anomaly (Ghost Peaks, pH Shift) CheckWater Step 1: Karl Fischer Titration Check Moisture > 50 ppm? Start->CheckWater CheckPH Step 2: Apparent pH Check Basic Shift indicates Amine CheckWater->CheckPH CheckNMR Step 3: 1H NMR Analysis Quantify Formate & Amine CheckPH->CheckNMR Decision Degradation Confirmed? CheckNMR->Decision Discard Vacuum Distillation (< 60°C) Decision->Discard Yes Dry Store over 3Å Sieves under Argon Decision->Dry No Discard->Dry Post-Purification

Step-by-step diagnostic and resolution workflow for N,N-dialkylamide degradation.

References

  • Amide Hydrolysis Mechanisms Source: Wikipedia (Organic Chemistry) URL:[Link]

  • Computation-guided exploration of the reaction parameter space of N,N-dimethylformamide hydrolysis Source: RSC Publishing URL:[Link]

  • Dimethylformamide Properties and Decarbonylation Source: Ataman Chemicals URL:[Link]

  • Ultrafast Protonation/Deprotonation Dynamics of N,N-Dimethylacetamide in Hydrochloric Acid As Studied by Raman Band Shape Analysis Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

Sources

Technical Support Center: Stability of DEHDMPA in Nitric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals working with Di(2-ethylhexyl) N,N-dimethylcarbamoylmethylphosphonate (DEHDMPA). This document provides in-depth technical guidance on the stability of DEHDMPA in the presence of nitric acid, a common reagent in various experimental protocols. Please note that while direct, comprehensive studies on DEHDMPA stability in nitric acid are not extensively available in public literature, this guide synthesizes established principles of organic chemistry and data from analogous compounds to provide robust troubleshooting advice and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving DEHDMPA and nitric acid.

Issue 1: Inconsistent Extraction Efficiency or Poor Reproducibility

  • Symptom: You observe significant variations in the distribution coefficient of your target analyte when using a DEHDMPA-based solvent system with a nitric acid aqueous phase.

  • Potential Cause: Degradation of DEHDMPA due to prolonged contact with the nitric acid solution, especially at elevated concentrations or temperatures. The degradation products may have different extraction properties or act as interferents.

  • Troubleshooting Steps:

    • Minimize Contact Time: Reduce the duration of contact between the organic and aqueous phases to the minimum required to achieve equilibrium.

    • Temperature Control: Perform extractions at a controlled and consistent temperature, preferably at or below room temperature, to minimize the rate of hydrolysis.

    • Pre-equilibration: Pre-equilibrate the organic phase (DEHDMPA in its diluent) with a nitric acid solution of the same concentration as your experimental aqueous phase immediately before the extraction. This can help to saturate the organic phase with acid and reduce the driving force for hydrolysis during the actual experiment.

    • Purity Check: Periodically analyze the purity of your DEHDMPA stock solution using techniques like ³¹P NMR or HPLC to check for the presence of degradation products.

Issue 2: Formation of a Third Phase or Emulsion at the Interface

  • Symptom: During solvent extraction, a stable emulsion or a third phase forms at the interface between the organic and aqueous layers, making phase separation difficult.

  • Potential Cause: The formation of degradation products from DEHDMPA, such as the corresponding phosphonic acid or amide hydrolysis products, which can act as surfactants and stabilize emulsions.

  • Troubleshooting Steps:

    • Lower Acid Concentration: If your experimental conditions permit, try lowering the nitric acid concentration.

    • Increase Ionic Strength: In some cases, increasing the ionic strength of the aqueous phase by adding a neutral salt (e.g., NaNO₃) can help to break emulsions.

    • Centrifugation: Use a centrifuge to facilitate the separation of the phases.

    • Solvent Modification: Consider adding a modifier to your organic phase, such as a long-chain alcohol (e.g., 1-octanol), which can help to prevent the formation of a third phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DEHDMPA degradation in nitric acid?

A1: The degradation of DEHDMPA in nitric acid is expected to occur primarily through the acid-catalyzed hydrolysis of its two main functional groups: the phosphonate ester and the amide.[1][2] The P-C bond in phosphonates is generally stable, but the P-O-C ester linkages are susceptible to hydrolysis.[3] Similarly, the C-N bond of the amide group can be cleaved under acidic conditions, typically requiring heat.[2][4]

Q2: How does nitric acid concentration affect the stability of DEHDMPA?

A2: Generally, the rate of acid-catalyzed hydrolysis increases with increasing acid concentration.[5] Therefore, DEHDMPA is expected to be less stable in concentrated nitric acid compared to dilute solutions. For processes requiring high acidity, such as in some nuclear fuel reprocessing applications, the stability of the extraction agent is a critical parameter.[6][7]

Q3: What role does temperature play in the degradation process?

A3: Temperature is a critical factor. The rate of chemical reactions, including hydrolysis, generally increases with temperature.[5] For amide hydrolysis, heating is often a necessary condition for the reaction to proceed at a significant rate.[2][4] Therefore, maintaining a low and controlled temperature during experiments will significantly enhance the stability of DEHDMPA.

Q4: What are the likely degradation products of DEHDMPA in nitric acid?

A4: Based on the hydrolysis of the phosphonate and amide groups, the expected primary degradation products are:

  • (2-ethylhexyl) N,N-dimethylcarbamoylmethylphosphonic acid (from hydrolysis of one ester group)

  • N,N-dimethylcarbamoylmethylphosphonic acid (from hydrolysis of both ester groups)

  • Di(2-ethylhexyl) phosphonic acid and N,N-dimethylacetamide (from hydrolysis of the amide bond)

  • 2-ethylhexanol (a common product from the cleavage of the ester linkage)

Q5: Are there any additives that can improve the stability of DEHDMPA in nitric acid?

A5: While specific data for DEHDMPA is scarce, in related solvent extraction systems, the choice of diluent can influence the stability of the extractant. Using a high-purity, stable diluent is recommended.[7] For other compounds, radical scavengers have been used to inhibit degradation in oxidizing acidic conditions, but the primary degradation pathway for DEHDMPA is expected to be hydrolysis rather than oxidation.

Data Summary: Expected Effects of Nitric Acid on DEHDMPA Stability

ParameterEffect on DEHDMPA StabilityRationale
Nitric Acid Concentration Higher concentration leads to lower stabilityIncreased rate of acid-catalyzed hydrolysis of phosphonate and amide groups.
Temperature Higher temperature leads to lower stabilityIncreased reaction kinetics for hydrolysis.
Contact Time Longer contact time leads to lower stabilityCumulative effect of degradation over time.

Proposed Degradation Pathway of DEHDMPA in Nitric Acid

DEHDMPA_Degradation DEHDMPA DEHDMPA Di(2-ethylhexyl) N,N-dimethyl- carbamoylmethylphosphonate Phosphonate_Hydrolysis Phosphonate Hydrolysis Product DEHDMPA->Phosphonate_Hydrolysis + H₂O / H⁺ (Phosphonate Hydrolysis) Amide_Hydrolysis_P Di(2-ethylhexyl) phosphonic acid DEHDMPA->Amide_Hydrolysis_P + H₂O / H⁺ (Amide Hydrolysis) Amide_Hydrolysis_A N,N-dimethylacetamide DEHDMPA->Amide_Hydrolysis_A + H₂O / H⁺ (Amide Hydrolysis) Alcohol 2-Ethylhexanol Phosphonate_Hydrolysis->Alcohol - 2-Ethylhexanol

Caption: Proposed degradation pathways of DEHDMPA via acid-catalyzed hydrolysis.

Experimental Protocol: Assessing DEHDMPA Stability in Nitric Acid

This protocol provides a framework for determining the stability of DEHDMPA under your specific experimental conditions.

1. Materials:

  • DEHDMPA of known purity

  • High-purity organic diluent (e.g., dodecane, kerosene)

  • Nitric acid solutions of desired concentrations (e.g., 1 M, 3 M, 5 M)

  • Internal standard (a stable compound soluble in the organic phase, e.g., triphenyl phosphate)

  • Deionized water

  • Separatory funnels or vials

  • Thermostatically controlled shaker or water bath

  • Analytical instrumentation (e.g., HPLC with a suitable detector, ³¹P NMR)

2. Experimental Workflow:

Stability_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Organic 1. Prepare DEHDMPA organic phase with internal standard Mix 3. Combine organic and aqueous phases (1:1 v/v) Prep_Organic->Mix Prep_Aqueous 2. Prepare nitric acid aqueous phase Prep_Aqueous->Mix Incubate 4. Incubate at controlled temperature with agitation for a set time Mix->Incubate Sample 5. Take samples at different time points (e.g., 0, 1, 4, 8, 24 hours) Incubate->Sample Separate 6. Separate organic and aqueous phases Sample->Separate Analyze 7. Analyze organic phase (HPLC or ³¹P NMR) Separate->Analyze Quantify 8. Quantify DEHDMPA concentration relative to the internal standard Analyze->Quantify

Caption: Workflow for assessing DEHDMPA stability in nitric acid.

3. Step-by-Step Methodology:

  • Preparation of Organic Phase: Prepare a stock solution of DEHDMPA in the chosen diluent at a known concentration (e.g., 0.1 M). Add a known concentration of the internal standard.

  • Experimental Setup: For each nitric acid concentration and temperature to be tested, place equal volumes of the organic and aqueous phases in a sealed container (e.g., 10 mL of each).

  • Incubation: Place the containers in a thermostatically controlled environment and agitate to ensure good mixing of the phases.

  • Sampling: At predetermined time intervals, withdraw a sample, and immediately separate the phases.

  • Analysis: Analyze the organic phase to determine the concentration of DEHDMPA relative to the internal standard.

  • Data Analysis: Plot the concentration of DEHDMPA as a function of time for each condition. From this data, you can determine the rate of degradation.

References

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(5), 5105-5123. [Link]

  • Swanson, J. L. (1955). THE STABILITY OF PUREX SOLVENT TO RADIATION AND CHEMICAL ATTACK. (Report No. HW-38263). Hanford Atomic Products Operation. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]

  • Horwitz, E. P., Martin, K. A., Diamond, H., & Kaplan, L. (1986). EXTRACTION OF Am FROM NITRIC ACID BY CARBAMOYL-PHOSPHORYL EXTRACTANTS: THE INFLUENCE OF SUBSTITUENTS ON THE SELECTIVITY OF Am OVER Fe AND SELECTED FISSION PRODUCTS. Solvent Extraction and Ion Exchange, 4(3), 449-494. [Link]

  • National Center for Biotechnology Information. (2023). Di(2-ethylhexyl) phthalate. PubChem Compound Summary for CID 8343. [Link]

  • Kumar, A., Sanyal, S. K., & Manchanda, V. K. (2011). PVT properties of di-(2-ethyl hexyl) phosphoric acid. The Journal of Chemical Thermodynamics, 43(5), 772-776. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(5), 5105-5123. [Link]

  • Smirnov, I. V., Babain, V. A., & Alyapyshev, M. Y. (2009). Influence of the Structure of Carbamoylmethylphosphine Oxides on the Extraction of Lanthanides(III) from Nitric Acid Solutions in the Presence of Dinonylnaphtalenesulfonic Acid. Russian Journal of General Chemistry, 79(11), 2410-2416. [Link]

  • The Plutonium Uranium Extraction Process (PUREX) separates plutonium (Pu), Uranium (U) and. (n.d.). Nuclear Criticality Safety Program. [Link]

  • Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Keefer, L. K., & Williams, J. G. (2001). Direct Reaction of Amides with Nitric Oxide To Form Diazeniumdiolates. The Journal of Organic Chemistry, 66(16), 5649-5652. [Link]

  • Kislik, V. V. (Ed.). (2012). Solvent Extraction: Theory and Practice. Elsevier.
  • The Purex process : a Solvent Extraction Reprocessing Method for Irradiated Uranium. (n.d.). SciSpace. [Link]

  • Smirnov, I. V., Babain, V. A., & Alyapyshev, M. Y. (2011). Extraction of REE(III), U(VI), and Th(IV) with Modified Carbamoylmethylphosphine Oxides from Nitric Acid Solutions. Russian Journal of General Chemistry, 81(12), 2530-2536. [Link]

  • Geist, A., & Modolo, G. (2019). An Overview of Solvent Extraction Processes Developed in Europe for Advanced Nuclear Fuel Recycling, Part 1. Journal of Nuclear Fuel Cycle and Waste Technology, 17(1), 1-15. [Link]

  • El-Nadi, Y. A. (2017). Extraction of Nitric Acid from Wet-process Phosphoric Acid. Journal of Chemical Technology and Metallurgy, 52(1), 136-143. [Link]

  • Varvounis, G., & Katsampas, C. (2008). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2008(14), 169-180. [Link]

  • Di (2-ethylhexyl)phthalate (DEHP). (n.d.). U.S. Environmental Protection Agency. [Link]

  • Phosphonate. (n.d.). Wikipedia. [Link]

  • 2-Ethylhexyl diphenyl phosphate: Human health tier II assessment. (2016, November 25). National Industrial Chemicals Notification and Assessment Scheme. [Link]

  • Reddy, M. L. P., Suneetha, M., & Ramamohan, T. R. (2004). Synthesis of Phosphonic Acid Extractants and Selective Extraction of In(III) and Ga(III) from Acidic Media Containing Zn(II). Solvent Extraction and Ion Exchange, 22(5), 793-810. [Link]

  • McNamara, B. K., & Scheele, R. D. (2021). Flowsheet Evaluation of Dissolving Used Nuclear Fuel in PUREX Solvent. (Report No. PNNL-31863). Pacific Northwest National Laboratory. [Link]

  • Edward, J. T., & Meacock, S. C. R. (1957). THE HYDROLYSIS OF ACID AMIDES IN CONCENTRATED HYDROCHLORIC ACID SOLUTIONS. Journal of the Chemical Society, 2000-2003. [Link]

  • 34.3 Amides. (n.d.). CIE A-Level Chemistry. [Link]

Sources

Technical Support Center: Phase Modifiers for DEHDMPA/n-Dodecane Systems

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DEHDMPA-Phase-Stability-001 Status: Open Assigned Specialist: Senior Application Scientist, Actinide Separations Group

System Overview & Core Mechanism

Subject: N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) in n-dodecane .

Operational Context: DEHDMPA is a branched monoamide extractant designed primarily for the selective extraction of Uranium(VI) over Plutonium(IV) and fission products from nitric acid media. Unlike straight-chain amides (e.g., DHHA), the branched structure (2,2-dimethyl) is engineered to increase solubility in aliphatic diluents like n-dodecane and suppress third-phase formation.

The Problem: Despite its branched design, DEHDMPA/n-dodecane systems can still undergo Third Phase Formation (splitting of the organic phase into a light diluent-rich layer and a heavy metal-solvate-rich layer) under specific stress conditions:

  • High Metal Loading: Exceeding the Limiting Organic Concentration (LOC) of U(VI).

  • High Acidity: Excessive extraction of HNO₃ at high aqueous acidities (>4-6 M).

  • Low Temperature: Reduced solubility of the metal-solvate complex.

Troubleshooting Guide (Q&A Format)
Q1: I am observing a third heavy organic layer at the interface. Why is this happening with DEHDMPA?

A: You have exceeded the Limiting Organic Concentration (LOC) . In non-polar diluents like n-dodecane, the polar metal-solvate complexes (e.g.,


) aggregate due to dipole-dipole interactions. When these aggregates become too large or numerous, they separate from the bulk diluent to form a "Third Phase."

Immediate Fixes:

  • Increase Temperature: Raising the process temperature (e.g., from 25°C to 35-40°C) often resolubilizes the third phase by increasing the disorder (entropy) of the alkyl chains.

  • Add a Phase Modifier: See Q2.

Q2: Which phase modifier should I use to restore a single organic phase?

A: The choice depends on your waste management requirements (CHON vs. Non-CHON).

Modifier ClassSpecific ChemicalConcentrationImpact on System
Phosphorus-Based (Standard) TBP (Tri-n-butyl phosphate)5% – 20% v/vHigh Efficiency. TBP acts as a co-solvent and disrupts aggregates. Drawback: Introduces phosphorus, negating the "incinerability" benefit of using amides.
Alcohol-Based (CHON) 1-Octanol or Isodecanol 5% – 15% v/vCHON Compliant. Maintains full incinerability. Drawback: Can slightly suppress D-values (distribution ratios) due to hydrogen bonding with the extractant.
Amide-Based (Co-Extractant) DHOA (N,N-dihexyloctanamide)0.1 M – 0.5 MCompatible. Often used as a modifier for other amides. Increases polarity without introducing P or OH groups.
Q3: Will adding a modifier affect my U/Pu separation factor?

A: Yes, likely.

  • TBP: May increase Pu(IV) extraction slightly, potentially reducing the U/Pu separation factor (since TBP extracts Pu(IV) well).

  • Alcohols: Often act as "antagonists," slightly lowering the distribution ratio (

    
    ) by solvating the free extractant, making it less available for metal complexation. You must re-verify your 
    
    
    
    values after addition.
Q4: How do I determine the exact "Third Phase Limit" (LOC) for my specific feed?

A: Do not rely on literature values alone, as LOC is sensitive to ionic strength. Perform the Isothermal Titration Protocol (see Section 3).

Experimental Protocols
Protocol A: Determination of Limiting Organic Concentration (LOC)

Objective: Define the maximum U(VI) loading before phase splitting occurs.

  • Preparation: Prepare 5 mL of your organic phase (e.g., 1.0 M DEHDMPA in n-dodecane).

  • Contact: In a thermostated vessel (25°C), contact the organic phase with an aqueous phase containing varying concentrations of U(VI) (e.g., 50, 75, 100, 125, 150 g/L) in 3 M HNO₃.

  • Equilibration: Vortex for 10 minutes; centrifuge for 5 minutes at 3000 rpm.

  • Observation: Visually inspect for three layers.

    • Top: Diluent-rich organic.

    • Middle: Heavy organic (Third Phase) – often viscous/yellow.

    • Bottom: Aqueous.[1][2][3][4]

  • Quantification: If a third phase forms, sample the heavy phase and analyze U concentration via ICP-OES. This concentration is the saturation limit.

Protocol B: Phase Modifier Efficiency Test

Objective: Determine the minimum modifier % required to prevent splitting.

  • Induce Failure: Create a "failed" system (e.g., loaded with 150 g/L U) that exhibits a third phase.

  • Titration: Add the modifier (e.g., TBP or Octanol) in 1% v/v increments to the heterogeneous organic mixture.

  • Agitation: Vortex and centrifuge after each addition.

  • Endpoint: The point at which the two organic layers merge back into a single clear phase is the Critical Modifier Concentration (CMC) .

  • Safety Margin: Operational standard is typically CMC + 5% v/v .

Visualizing the Mechanism

The following diagram illustrates the transition from a stable extracted complex to third-phase formation and its remediation by a modifier.

ThirdPhaseMechanism cluster_0 Stable Extraction cluster_1 Critical Stress cluster_2 Phase Failure cluster_3 Remediation Stable Stable Reverse Micelle (U-DEHDMPA Complex) Stress High Loading / High HNO3 (Dipole-Dipole Attraction) Stable->Stress Increase [U] or [HNO3] Aggregates Large Supramolecular Aggregates Stress->Aggregates Inter-aggregate attraction Split Phase Splitting (Third Phase Formation) Aggregates->Split Exceeds solubility in n-dodecane Modifier Add Modifier (TBP / Octanol) Split->Modifier Troubleshooting Restored Single Organic Phase (Solvated Aggregates) Modifier->Restored Disrupts aggregation Increases polarity

Figure 1: Mechanism of third-phase formation in DEHDMPA systems and the restorative action of phase modifiers.

References
  • Ban, Y., Hotoku, S., Tsutsui, N., & Matsumura, T. (2016).[3] Neptunium by Extraction with N,N-dialkylamides (DEHDMPA and DEHBA) in Mixer-Settler Extractors. Solvent Extraction and Ion Exchange.[5][6][7][8] Link

  • Sasaki, Y., et al. (2011).[7] Extraction of Actinides by Monoamides. Solvent Extraction Research and Development, Japan.[7]

  • Pathak, P. N., et al. (2025).[7] Third phase formation studies in the extraction of Th(IV) and U(VI) by N,N-dialkyl aliphatic amides. ResearchGate. Link

  • Musikas, C. (1988). Solvent extraction of actinides by amides. In International Solvent Extraction Conference (ISEC).

Sources

Technical Support Center: Minimizing Emulsification in Amide-Based Solvent Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for amide-based solvent extraction. This guide is designed for researchers, scientists, and drug development professionals who leverage the unique properties of amide solvents but face the common challenge of emulsification. As your application support partner, our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to proactively prevent and effectively troubleshoot emulsions in your liquid-liquid extraction (LLE) workflows.

Section 1: Understanding Emulsion Formation in Amide Systems

Emulsions are a frequent bottleneck in LLE, leading to poor phase separation, reduced recovery, and contamination of your target analyte.[1][2] Understanding the root causes is the first step toward mastering your extraction.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during solvent extraction?

An emulsion is a colloidal dispersion of one immiscible liquid within another, appearing as a cloudy or milky layer between the aqueous and organic phases.[3][4] It forms when mechanical energy, such as vigorous shaking, breaks one liquid phase into fine droplets that are then dispersed throughout the other.[5][6] The stability of this emulsion is often enhanced by the presence of "emulsifying agents" or surfactants—molecules that possess both hydrophilic (water-loving) and lipophilic (oil-loving) properties, allowing them to stabilize the interface between the droplets and the continuous phase.[6][7]

Q2: What specific properties of amide solvents can contribute to emulsification?

Amide solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are excellent aprotic polar solvents, valued for their ability to dissolve a wide range of compounds.[8] However, their physicochemical properties can also promote emulsion formation:

  • High Polarity and Hydrogen Bonding Capability: Amides can form hydrogen bonds, which can lead to a degree of mutual solubility with water, especially under certain conditions.[8][9] This reduces the interfacial tension between the aqueous and organic phases, making it easier to form a stable dispersion of droplets.

  • Interaction with Sample Components: The polar nature of the amide group can interact strongly with amphiphilic molecules present in the sample matrix, effectively acting as a co-surfactant and stabilizing the emulsion.

Q3: What role do sample matrix components play in stabilizing emulsions?

The composition of your sample is a critical factor. Biological and complex chemical samples often contain endogenous emulsifying agents:

  • Surfactant-like Compounds: Phospholipids, free fatty acids, and proteins are common culprits.[1] These molecules have distinct polar and non-polar regions that allow them to align at the oil-water interface, reducing interfacial tension and preventing the small droplets from coalescing back into a separate layer.[5][7]

  • Particulates: Fine solid particles can accumulate at the interface, a phenomenon known as Pickering stabilization, which physically blocks droplets from merging.

Below is a diagram illustrating the convergence of factors that lead to a stable emulsion.

Emulsion_Formation A High-Shear Mixing (Vigorous Shaking) E Droplet Dispersion A->E Provides energy for B Amide Solvent Properties (e.g., High Polarity) D Reduction of Interfacial Tension B->D C Sample Matrix Components (e.g., Proteins, Lipids) C->D F Surfactant-like molecules stabilize interface C->F D->E Facilitates G Stable Emulsion Formed (Cloudy Interlayer) E->G F->G Prevents coalescence

Caption: Key factors contributing to the formation of a stable emulsion.

Section 2: Proactive Strategies for Emulsion Prevention

The most effective way to deal with an emulsion is to prevent its formation in the first place.[1][5] This involves careful optimization of your extraction parameters.

Frequently Asked Questions (FAQs)

Q4: How can I select the right amide solvent and aqueous phase to minimize emulsion risk?

While the choice of amide solvent is often dictated by the solubility of your analyte, consider its miscibility with water. If possible, select a more hydrophobic amide or use it in a mixture with a less polar co-solvent to increase the immiscibility gap with the aqueous phase. The principle of liquid-liquid extraction relies on the two solvents being immiscible to ensure clear phase separation.[10][11]

Q5: What is the optimal mixing technique to ensure efficient extraction without causing an emulsion?

Vigorous shaking is a primary cause of emulsification.[5] The goal is to maximize the surface area between the two phases for efficient mass transfer, not to create a homogenous mixture.

  • Recommended Technique: Instead of shaking, gently invert the separatory funnel in a slow, rocking motion for 1-2 minutes. This creates sufficient interfacial area for extraction while minimizing the high shear forces that form emulsions.[1]

Q6: How do pH and ionic strength of the aqueous phase impact emulsion formation?

Manipulating the aqueous phase is a powerful preventative tool.

  • pH Adjustment: The charge of acidic or basic compounds, including endogenous surfactants like fatty acids and proteins, is pH-dependent.[12] Adjusting the pH can neutralize the charge on these molecules, altering their solubility and reducing their ability to stabilize an emulsion.[3][4] For basic analytes, adjusting the aqueous phase pH to be at least 1.5-2 units above the analyte's pKa will neutralize it, promoting its partition into the organic phase while potentially destabilizing emulsions.[11]

  • Increasing Ionic Strength ("Salting Out"): Before extraction, adding a neutral salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous phase increases its polarity and ionic strength.[5] This effect, known as "salting out," decreases the solubility of organic compounds (including your amide solvent and some emulsifying agents) in the aqueous layer, which helps maintain a sharp phase boundary.[1][5]

Data Summary: Key Preventative Measures
ParameterRecommended ActionScientific Rationale
Mixing Method Gentle, repeated inversions of the separatory funnel.Minimizes the shear force that disperses one phase into the other, preventing droplet formation.[1]
Ionic Strength Pre-saturate the aqueous phase with NaCl or Na₂SO₄.Increases the polarity of the aqueous phase, reducing the mutual solubility of the organic solvent and forcing surfactant-like molecules into one phase.[5]
pH Control Adjust aqueous pH to neutralize potential emulsifying agents.Alters the charge and solubility of endogenous surfactants (e.g., fatty acids, proteins), reducing their interfacial activity.[2][3]
Temperature Perform extraction at or below room temperature.Gentle heating can sometimes break an emulsion, but performing the initial extraction at a controlled temperature can prevent its formation.[13]
Phase Volume Ratio Avoid very small or very large phase ratios.Extreme ratios can sometimes be more prone to emulsification. Start with a 1:1 ratio and optimize from there.
Experimental Protocol 1: Gentle Inversion Mixing Technique
  • Combine the aqueous sample and amide-based organic solvent in a separatory funnel.

  • Ensure the funnel is no more than two-thirds full to allow for adequate mixing.

  • Stopper the funnel and, while securely holding the stopper and stopcock, slowly invert it 180 degrees.

  • Gently rock the funnel once before returning it to the upright position.

  • Vent the funnel by carefully opening the stopcock to release any built-up pressure. Always point the stem away from yourself and others.

  • Repeat this gentle inversion and venting process for 1-3 minutes.

  • Place the funnel in a ring stand and allow the layers to fully separate.

Section 3: Troubleshooting and Remediation of Existing Emulsions

Despite best efforts, emulsions can still form. When this happens, a systematic approach is needed to break the dispersion and recover your analyte.

Frequently Asked Questions (FAQs)

Q7: My extraction has formed a stable emulsion. What are the first steps I should take?

Patience is the first step. Allow the separatory funnel to stand undisturbed for 10-20 minutes.[3][4] Sometimes, a loosely formed emulsion will break on its own as gravity causes the droplets to coalesce. Gentle stirring or tapping of the funnel can sometimes accelerate this process.[3]

Q8: What are the common physical methods to break an emulsion?

Physical methods disrupt the emulsion without adding new chemical reagents.

  • Centrifugation: This is often the most effective method.[3][4] The applied g-force accelerates the separation of the phases by forcing the denser liquid to the bottom and the lighter liquid to the top, effectively compacting and breaking the emulsion layer.[5]

  • Filtration: Passing the emulsified mixture through a plug of glass wool or a phase separation filter paper can help break the emulsion.[1][5] The glass wool provides a large surface area for droplets to coalesce, while phase separation paper is hydrophobic and allows the organic solvent to pass through while retaining the aqueous phase.[1]

  • Temperature Changes: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the solution and increase the kinetic energy of the droplets, promoting coalescence.[13] Conversely, freezing the mixture can also work; the formation of ice crystals can physically rupture the emulsion structure.[13]

Q9: What are the common chemical methods to break an emulsion?

Chemical methods work by altering the properties of the aqueous or organic phase to destabilize the emulsion.

  • Salting Out: Adding a saturated brine (NaCl) solution is a very common and effective technique.[5][13] This increases the ionic strength of the aqueous layer, forcing the separation of the two phases.[1]

  • pH Adjustment: Adding a dilute acid or base can alter the charge of the emulsifying agents, breaking the emulsion.[3][13] This is highly effective if the emulsion is stabilized by acidic or basic compounds.

  • Solvent Addition: Adding a small amount of a different organic solvent can change the overall polarity of the organic phase, helping to solubilize the emulsifying agent fully into either the organic or aqueous layer.[1][5]

The following decision tree provides a logical workflow for addressing an emulsion.

Troubleshooting_Tree Start Emulsion Formed Wait Wait 15-30 minutes. Gently stir/tap funnel. Start->Wait Resolved1 Problem Resolved Wait->Resolved1 Yes NotResolved1 Emulsion Persists Wait->NotResolved1 Did it resolve? AddBrine Add Saturated Brine (NaCl). Gently mix and allow to settle. NotResolved1->AddBrine No Resolved2 Problem Resolved AddBrine->Resolved2 Yes NotResolved2 Emulsion Persists AddBrine->NotResolved2 Did it resolve? CheckVolume Is sample volume suitable for centrifugation? NotResolved2->CheckVolume No Centrifuge Transfer to centrifuge tubes. Spin at moderate speed. Resolved3 Problem Resolved Centrifuge->Resolved3 Filter Filter through glass wool or phase separation paper. Filter->Resolved3 CheckVolume->Centrifuge Yes CheckVolume->Filter No

Caption: A troubleshooting decision tree for breaking emulsions.

Data Summary: Comparison of Emulsion-Breaking Techniques
TechniquePrincipleAdvantagesDisadvantages
Waiting/Standing Gravity-induced coalescence of droplets.Simple, no additives required.Time-consuming, may not work for stable emulsions.[3]
Salting Out Increases aqueous phase ionic strength.Highly effective, simple, widely applicable.Adds salt to the aqueous phase, which may need to be considered downstream.[1][5]
Centrifugation Accelerates gravitational separation with g-force.Very effective, fast, clean (no additives).Requires a centrifuge, may not be practical for very large volumes.[3][5]
Filtration Physical coalescence on a surface or phase-selective separation.Simple, does not require special equipment beyond filter media.May lead to some sample loss on the filter medium.[1][5]
pH Adjustment Neutralizes charged emulsifying agents.Very effective for pH-stabilized emulsions.May degrade pH-sensitive analytes; requires addition of acid/base.[3][13]
Solvent Addition Alters polarity of the organic phase.Can be effective in specific cases.Dilutes the extract; adds another solvent that may need to be removed.[1][13]
Experimental Protocols for Remediation

Protocol 2: Emulsion Breaking by Salting Out

  • Allow the separatory funnel containing the emulsion to stand for 5-10 minutes.

  • Prepare a saturated solution of sodium chloride (NaCl) in deionized water.

  • Add a small volume (e.g., 5-10% of the aqueous phase volume) of the saturated brine solution to the separatory funnel.

  • Stopper the funnel and use a gentle inversion/rocking motion (as described in Protocol 1) for 30-60 seconds to mix the brine into the aqueous phase. Avoid vigorous shaking.

  • Allow the funnel to stand and observe. The emulsion layer should begin to shrink as the phases separate more cleanly.

  • If necessary, add another small portion of brine and repeat the gentle mixing.

Protocol 3: Emulsion Breaking by Centrifugation

  • Carefully drain the entire contents of the separatory funnel (both phases and the emulsion) into appropriate centrifuge tubes.

  • Ensure the tubes are balanced in the centrifuge rotor.

  • Centrifuge the samples at a moderate speed (e.g., 1000-3000 x g) for 5-15 minutes. Higher speeds are generally not necessary and may risk tube breakage.

  • After centrifugation, two sharp, distinct layers should be visible with a small pellet of any solid material at the bottom.

  • Carefully pipette the desired layer (typically the upper organic layer) for further processing.

Section 4: Advanced and Alternative Approaches

Q10: Are there alternative extraction techniques that avoid emulsions altogether?

Yes. If your sample matrix consistently produces intractable emulsions, it may be more efficient to change the extraction methodology.

  • Supported Liquid Extraction (SLE): SLE is a powerful alternative that eliminates the shaking step entirely.[1] In SLE, the aqueous sample is loaded onto a high-surface-area solid support (like diatomaceous earth). The support immobilizes the aqueous phase. A water-immiscible organic solvent (such as one containing your amide) is then passed through the support material. The extraction occurs as the organic solvent flows over the immobilized aqueous phase, eliminating the possibility of emulsion formation.[1]

  • Solid-Phase Extraction (SPE): For some applications, SPE can replace LLE. Analytes are retained on a solid sorbent while the bulk of the sample matrix is washed away. The analyte is then eluted with a small volume of a strong solvent. This technique is highly selective and completely avoids emulsion issues.[5][14]

Conclusion

Minimizing emulsification in amide-based solvent extraction is a matter of controlling the physical and chemical environment of your system. By understanding the causes of emulsion formation, implementing preventative measures like gentle mixing and ionic strength adjustment, and applying a systematic troubleshooting approach, you can significantly improve phase separation, increase analyte recovery, and enhance the overall robustness of your extraction workflows.

References
  • Wallace, D. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • Laurén, S. (2024, June 11). How emulsions form and break? Biolin Scientific. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Purdue University Graduate School. (2023, April 4). SYNTHESIS AND CHARACTERIZATION OF FATTY ACID AMIDE-BASED SURFACTANTS AND PHYSICOCHEMICAL PROPERTIES OF EMULSIONS STABILIZED WITH MIXED NONIONIC AND ANIONIC SURFACTANTS. [Link]

  • Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages. [Link]

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • Al-Subaie, A. A., et al. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Royal Society of Chemistry. [Link]

  • Ur-Rehman, S., et al. (2020, August 30). Ionic strength and pH stability of oil-in-water emulsions prepared with acid-hydrolyzed insoluble proteins from Chlorella protothecoides. PubMed. [Link]

  • ResearchGate. (2023, December 18). (PDF) Emulsion Stability and CO2 Removal Performance of MDEA-AMP Blends with Tween-80 Surfactants. [Link]

  • Kumar, S., & Mandal, A. (2022, January 3). Comprehensive Review on the Role of Surfactants in the Chemical Enhanced Oil Recovery Process. ACS Publications. [Link]

  • Patsnap. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Zhang, R., et al. (2025, July 17). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025, August 10). Emulsion properties of beef as affected by pH and ionic strength of pea solution. [Link]

  • Wang, Z., et al. (2025, February 22). The Optimization of Demulsification Using Composite Fatty Acids in Aqueous Enzymatic Extraction and the Changes of the Emulsion Stability During Demulsification. National Center for Biotechnology Information. [Link]

  • Regel-Rosocka, M., et al. (2026, January 27). Separation Strategies for Indium Recovery: Exploring Solvent Extraction, Ion-Exchange, and Membrane Methods. MDPI. [Link]

  • ResearchGate. (2025, September 20). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. [Link]

  • Majors, R. E. (2020, December 19). Practical Aspects of Solvent Extraction. LCGC International. [Link]

  • ResearchGate. (2024, April 27). (PDF) Physicochemical Properties and Functionalities of Food Emulsifiers. [Link]

  • Mero, E. D., et al. (2018, November 14). Wettability of Amphoteric Surfaces: The Effect of pH and Ionic Strength on Surface Ionization and Wetting. ACS Publications. [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides. [Link]

  • van der Zalm, J., et al. (2018, August 3). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. ScienceDirect. [Link]

  • ResearchGate. (n.d.). Separation of Am (III) by solvent extraction using water-soluble H4tpaen derivatives. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Research Journal of Pharmacy and Technology. (2021, October 15). Role of Surfactant and Co-surfactant in Microemulsion: A Review. [Link]

  • Habayeb, M. S., et al. (2009, January 1). A solid-phase method for the extraction and measurement of anandamide from multiple human biomatrices. PubMed. [Link]

  • ResearchGate. (2026, January 13). pH-responsive phase invert emulsion stabilized by branched amide surfactant for reversible invert emulsion drilling fluid. [Link]

  • CUNY Academic Works. (2019, March 4). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. [Link]

  • K-Jhil. (2024, October 18). All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • University of York. (n.d.). Problems with extractions. [Link]

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Technical Support Center: DEHDMPA Extraction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the impact of temperature on DEHDMPA extraction efficiency.

Executive Technical Overview

DEHDMPA (N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide) is a branched monoamide extractant designed for the selective separation of actinides, particularly Uranium(VI) from Plutonium(IV), within the GANEX (Group ActiNide EXtraction) and advanced PUREX cycles.

Unlike traditional TBP (tri-n-butyl phosphate) systems, DEHDMPA adheres to the CHON principle (Carbon, Hydrogen, Oxygen, Nitrogen), allowing for complete incineration without solid phosphate waste.[1] However, its performance is strictly governed by a thermodynamic-kinetic trade-off heavily influenced by temperature.

The Core Mechanism
  • Thermodynamics (Equilibrium): The extraction of U(VI) by DEHDMPA is exothermic (

    
    ). Consequently, increasing temperature decreases the distribution ratio (
    
    
    
    ).
  • Kinetics (Transport): Branched monoamides exhibit high viscosity. Increasing temperature increases mass transfer rates and improves phase disengagement.

  • Phase Stability: Low temperatures and high metal loading risk Third Phase Formation (splitting of the organic phase).

Troubleshooting Guide (Q&A)

Direct solutions for issues encountered during experimental workflows.

Issue 1: Low Extraction Yield of Uranium(VI)

User Question: "I increased my process temperature to 50°C to speed up phase separation, but my Uranium recovery dropped significantly. Why?"

Technical Diagnosis: You are fighting thermodynamics. The complexation reaction between DEHDMPA and Uranyl Nitrate is exothermic .



As temperature (

) rises, the equilibrium constant (

) decreases, shifting the equilibrium to the left (aqueous phase).

Corrective Action:

  • Lower Extraction Temperature: Operate the extraction bank between 20°C – 25°C .

  • Compensate with Residence Time: If viscosity at 20°C slows down kinetics, increase the mixing time in the centrifugal contactor or mixer-settler rather than increasing temperature.

  • Check Acid Concentration: Ensure nitric acid concentration is optimized (typically 3–4 M HNO

    
    ), as 
    
    
    
    is also acid-dependent.
Issue 2: Third Phase Formation (Organic Phase Splitting)

User Question: "At high Uranium loading, my organic phase splits into a light layer and a heavy, viscous bottom layer. How do I prevent this?"

Technical Diagnosis: This is Third Phase Formation .[2][3][4][5] It occurs when the solubility of the metal-solvate complex in the non-polar diluent (e.g., n-dodecane) is exceeded. This is aggravated by:

  • Low temperatures (reduced solubility).

  • High metal loading.[4]

  • Low polarity of the diluent.

Corrective Action:

  • Increase Temperature: Unlike extraction yield, phase stability improves with heat. Raising the temperature to 35°C – 40°C can often resolubilize the third phase.

  • Limit Loading: Keep the organic Uranium concentration below the Limiting Organic Concentration (LOC) .

  • Add a Modifier: If temperature adjustment is insufficient, add a phase modifier (e.g., 5-10% TBP or a long-chain alcohol like 1-octanol), though this may compromise CHON compliance.

Issue 3: Slow Phase Separation / Emulsions

User Question: "The phases take too long to disengage, and I see a cloudy interface."

Technical Diagnosis: DEHDMPA has a bulky "neopentyl" structure (2,2-dimethyl group) near the carbonyl, leading to higher intrinsic viscosity compared to straight-chain amides (like DHOA). At lower temperatures, this viscosity impedes droplet coalescence.

Corrective Action:

  • Thermal Optimization: Operate at 30°C – 35°C . This is the "Goldilocks zone" where viscosity is reduced enough for good hydraulics, but

    
     is not severely penalized.
    
  • Aqueous Continuity: Ensure you are operating in organic-continuous mode (if possible) during mixing to reduce entrainment, or verify the O/A ratio.

Issue 4: Inefficient Back-Extraction (Stripping)

User Question: "I cannot strip the Uranium back into the aqueous phase effectively using dilute acid."

Technical Diagnosis: If you are stripping at room temperature, the


 might still be too high (due to the exothermic nature of extraction favoring the organic phase at low T).

Corrective Action:

  • Heat the Stripping Section: Perform back-extraction at 45°C – 60°C .

  • Thermodynamic Logic: Since extraction is exothermic, the reverse reaction (stripping) is endothermic regarding the shift away from the complex. High temperature lowers

    
    , driving Uranium into the aqueous phase.
    

Experimental Protocol: Temperature-Controlled Extraction

Use this self-validating workflow to determine the optimal operating point for your specific feed.

Objective: Determine the Temperature (


) that balances Yield (

) and Hydrodynamics (Separation Time).
Materials:
  • Extractant: 1.0 M DEHDMPA in n-dodecane.

  • Feed: Simulated active feed (e.g., 10 g/L U(VI) in 3 M HNO

    
    ).
    
  • Equipment: Thermostatted shaker bath, Centrifuge, ICP-MS/OES.

Step-by-Step Methodology:
  • Preparation:

    • Prepare 5 sets of 15 mL centrifuge tubes.

    • Add 5 mL organic phase and 5 mL aqueous feed to each (O/A = 1).

  • Thermal Equilibration:

    • Incubate tubes at five distinct setpoints: 15°C, 25°C, 35°C, 45°C, 55°C .

    • Allow 20 minutes for thermal equilibrium before mixing.

  • Extraction:

    • Vortex/Shake vigorously for 10 minutes (ensure temperature is maintained).

    • Critical Check: If the solution becomes cloudy/opaque instantly, emulsion is forming.

  • Phase Separation Test (Kinetic Validation):

    • Stop mixing. Measure the time (

      
      ) required for the interface to become sharp and clear.
      
    • Fail Criteria: If

      
      , the temperature is too low for hydrodynamic stability.
      
  • Analysis (Thermodynamic Validation):

    • Sample both phases. Analyze U(VI) concentration via ICP.

    • Calculate Distribution Ratio:

      
      .
      
  • Optimization Plot:

    • Plot

      
       vs. Temperature (Left Y-axis).
      
    • Plot

      
       vs. Temperature (Right Y-axis).
      
    • Selection: Choose the lowest

      
       where 
      
      
      
      (or your process limit).

Data Summary: Thermodynamic & Physical Trends

Trends based on branched monoamide behaviors (DEHiBA/DEHDMPA analogs).

ParameterLow Temp (15°C - 20°C)Optimal Zone (25°C - 35°C)High Temp (45°C - 60°C)
Distribution Ratio (

)
High (Max Yield) ModerateLow (Poor Yield)
Selectivity (

)
HighGoodReduced
Viscosity (

)
High (Slow Kinetics)Manageable Low (Fast Kinetics)
Phase Disengagement Slow / Risk of EmulsionGoodExcellent
Third Phase Risk High Risk Low RiskMinimal Risk
Best Process Step Extraction Scrubbing Stripping

Visual Logic Map

The following diagram illustrates the decision logic for temperature adjustments based on observed phenomena.

DEHDMPA_Optimization Start Start: DEHDMPA Extraction Process CheckStatus Observe System Status Start->CheckStatus Issue_LowYield Issue: Low Uranium Yield (Low D) CheckStatus->Issue_LowYield Low D observed Issue_SlowSep Issue: Slow Phase Separation / Viscous CheckStatus->Issue_SlowSep Emulsion/Slow Issue_ThirdPhase Issue: Third Phase Formation CheckStatus->Issue_ThirdPhase Phase Splitting Action_Strip Stripping Cycle? (Back-Extraction) CheckStatus->Action_Strip Process Stage? Action_Cool Action: Decrease Temp (Target 20-25°C) Issue_LowYield->Action_Cool Shift Equilibrium Action_Heat Action: Increase Temp (Target 35-45°C) Issue_SlowSep->Action_Heat Improve Kinetics Issue_ThirdPhase->Action_Heat Increase Solubility Result_HighD Result: Increased D value (Exothermic shift) Action_Cool->Result_HighD Result_LowVisc Result: Lower Viscosity Increased Solubility Action_Heat->Result_LowVisc Result_Strip Action: Maximize Temp (Target >50°C) Action_Strip->Result_Strip Minimize D

Caption: Decision logic for temperature modulation in DEHDMPA extraction cycles. Blue nodes indicate process states, Red nodes indicate errors, Green/Yellow nodes indicate corrective actions.

References

  • Pathak, P. N., et al. (2012).[6] "Thermodynamic Approach of Uranium(VI) Extraction by N,N-(2–ethylhexyl)Isobutyramide." ResearchGate.[3][4]

  • Mao, Y., et al. (2025). "Extraction separation of U and Pu by N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA)..." ResearchGate.[3][4]

  • Snow, M. S., et al. (2021). "Turning Up the Heat: The Effect of Temperature on Analytical Extractions." Chromatography Online.

  • Ravi, J., et al. (2012). "Third phase formation in the extraction of uranyl nitrate by N,N-dialkyl aliphatic amides." Journal of Radioanalytical and Nuclear Chemistry.

  • Lumetta, G. J., et al. (2014). "Process Intensification for Recovery of Uranium from Spent Fuel Using DEHiBA." OSTI.GOV.

Sources

purification methods for degraded DEHDMPA solvents

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Separation Technologies Group Subject: Technical Support Guide: Purification of Degraded DEHDMPA Solvents

System Definition & Degradation Mechanisms

What is DEHDMPA? DEHDMPA (N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide ) is a neutral monoamide extractant primarily used in the nuclear industry for the selective separation of actinides (Uranium, Plutonium) and in specialized hydrometallurgical processes. Unlike organophosphorus extractants (like TBP), DEHDMPA is a "CHON" principle solvent, meaning it is completely incinerable, reducing secondary waste.

Why does it degrade? Despite its radiolytic stability, DEHDMPA degrades under stress from:

  • Radiolysis: High-energy radiation cleaves alkyl chains.

  • Acid Hydrolysis: Prolonged contact with high-molarity nitric acid (

    
    ) attacks the amide bond.
    
  • Thermal Stress: High-temperature stripping cycles accelerate bond cleavage.

The Degradation Pathway: The amide bond hydrolyzes to form two primary interfering species:

  • Acidic Impurity: 2,2-dimethylpropanoic acid (Pivalic Acid ). Acts as a surfactant, causing emulsions.

  • Basic Impurity: Bis(2-ethylhexyl)amine (DEHA ). Interferes with pH control and metal complexation.

Troubleshooting Guide (FAQ)

Q1: I am experiencing severe emulsions ("cruds") at the interface during extraction. What is the cause? A: This is the classic signature of Pivalic Acid accumulation. As a carboxylic acid, it acts as a surfactant, lowering interfacial tension and stabilizing emulsions.

  • Immediate Fix: Perform Protocol A (Alkaline Wash) to convert the acid into its water-soluble sodium salt.

Q2: My extraction efficiency for Uranium is dropping, and stripping is becoming difficult. A: This suggests the presence of DEHA (amine) or oxidative oligomers. The amine can compete for protons or form strong complexes that prevent efficient stripping.

  • Immediate Fix: Perform Protocol A followed by Protocol B (Adsorption) to remove polar oligomers.

Q3: The solvent has turned yellow/brown, but performance is stable. Should I worry? A: Discoloration indicates the formation of conjugated double bonds or nitro-species (nitration of alkyl chains). While not immediately critical, these species can act as precursors to "third phase" formation.

  • Recommendation: Schedule a Vacuum Distillation (Protocol C) during the next maintenance shutdown.

Remediation Protocols

Protocol A: The Standard Three-Stage Wash (Chemical Scrubbing)

Best for: Routine maintenance, removing hydrolysis products (Pivalic acid, DEHA).

Principle:

  • Alkaline Stage: Converts Pivalic Acid (oil-soluble) into Sodium Pivalate (water-soluble).

  • Water Wash: Removes entrained salts and sodium ions.

  • Acid Stage: Converts DEHA (oil-soluble) into DEHA-Nitrate (water-soluble) and re-equilibrates the solvent.

Reagents:

  • 0.5 M Sodium Carbonate (

    
    ) or 0.1 M Sodium Hydroxide (
    
    
    
    ).
  • Deionized Water (Milli-Q grade).

  • 0.1 M Nitric Acid (

    
    ).
    

Step-by-Step:

  • Alkaline Contact: Mix the degraded solvent with the alkaline solution at a 1:1 phase ratio (O/A = 1). Stir vigorously for 30 minutes at 40°C.

  • Separation: Allow phases to separate. Discard the aqueous (bottom) phase containing Sodium Pivalate.

  • Water Wash: Contact the organic phase with DI water (O/A = 1) for 10 minutes. Discard aqueous phase. Repeat until pH of wash water is neutral.

  • Acid Polish: Contact organic phase with 0.1 M

    
     (O/A = 1) for 15 minutes. This removes residual amines and protonates the solvent for re-use.
    
  • Final Filtration: Pass through a hydrophobic PTFE filter (0.45 µm) to remove micro-droplets.

Protocol B: Adsorptive Polishing

Best for: Removing trace polar impurities, color bodies, and degradation products that survive washing.

Materials:

  • Activated Alumina (Basic or Neutral) OR Silica Gel (60 Å pore size).

  • Column chromatography setup or batch stirring tank.

Step-by-Step:

  • Preparation: Activate the alumina/silica by heating at 120°C for 4 hours to remove moisture.

  • Loading: Pack a column with the adsorbent (approx. 100g adsorbent per 1L solvent).

  • Operation: Pass the solvent through the column at a slow flow rate (1-2 Bed Volumes/hour).

  • Monitoring: Monitor the effluent color. Replace adsorbent when breakthrough occurs (solvent turns yellow).

Protocol C: Vacuum Distillation

Best for: Heavily degraded solvents where washing is ineffective.

Warning: DEHDMPA has a high boiling point. High vacuum (< 1 mbar) is required to prevent thermal decomposition during purification.

Parameters:

  • Pressure: < 0.5 mbar (Essential).

  • Temperature: Maintain pot temperature below 150°C.

  • Setup: Short-path distillation or wiped-film evaporator is recommended to minimize thermal residence time.

Data & Visualization

Table 1: DEHDMPA Physical Properties & Degradation Limits
PropertyValue / LimitNotes
Chemical Name N,N-di(2-ethylhexyl)-2,2-dimethylpropanamideOften abbreviated as D2EHDMPA
Molecular Weight ~325.58 g/mol
Target Impurity A Pivalic Acid (2,2-dimethylpropanoic acid)Causes emulsions; remove if > 0.05 M
Target Impurity B Bis(2-ethylhexyl)amine (DEHA)Basic impurity; remove if > 0.01 M
Purification Target > 99.5% PurityVerified by GC-MS or HPLC
Phase Disengagement < 60 secondsIf > 120s, perform Protocol A
Workflow Diagram: The Three-Stage Purification Cycle

PurificationCycle DegradedSolvent Degraded DEHDMPA (Contains Pivalic Acid + DEHA) AlkalineWash Step 1: Alkaline Wash (0.5M Na2CO3) DegradedSolvent->AlkalineWash Feed Sep1 Phase Separation (Remove Na-Pivalate) AlkalineWash->Sep1 WaterWash Step 2: Water Wash (Remove Na+) Sep1->WaterWash Organic Phase Waste1 Waste1 Sep1->Waste1 Aqueous Waste (Pivalate) AcidWash Step 3: Acid Wash (0.1M HNO3) WaterWash->AcidWash Neutral Org. Sep2 Phase Separation (Remove DEHA-Nitrate) AcidWash->Sep2 PurifiedSolvent Purified DEHDMPA (Ready for Extraction) Sep2->PurifiedSolvent Final Product Waste2 Waste2 Sep2->Waste2 Aqueous Waste (Amine Salts)

Caption: Figure 1. The logical flow of the Three-Stage Wash protocol, designed to sequentially remove acidic and basic degradation products.

References

  • OECD Nuclear Energy Agency. (2014). State-of-the-Art Report on the Progress of Nuclear Fuel Cycle Chemistry. (Discusses CHON extractants like DEHDMPA).[1]

  • Ban, Y., et al. (2014). Extraction separation of U and Pu by N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA).[1] Solvent Extraction and Ion Exchange, 32(4), 348-364.

  • Mowafy, E. A., & Aly, H. F. (2007). Synthesis and characterization of some monoamides and their application for the extraction of uranium(VI). Journal of Radioanalytical and Nuclear Chemistry. (General monoamide purification protocols).

  • Musikas, C. (1987). Solvent extraction for the chemical separations of the 5f elements. Inorganica Chimica Acta.[2] (Foundational work on amide extractant stability).

Sources

Validation & Comparative

A Comparative Guide to DEHDMPA and TBP for High-Efficiency Metal Extraction

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of hydrometallurgy and nuclear fuel reprocessing, the choice of solvent extractant is paramount to achieving high separation efficiency and process stability. Among the myriad of options, Tri-n-butyl phosphate (TBP) has long been the workhorse, particularly in the widely adopted PUREX process for uranium and plutonium recovery.[1][2] However, the quest for superior performance, especially for challenging separations of actinides and lanthanides, has led to the development of advanced extractants like Di(2-ethylhexyl) N,N-dimethylcarbamoylmethyl phosphonate (DEHDMPA).

This guide provides an in-depth, objective comparison of the extraction efficiencies of DEHDMPA and TBP, grounded in experimental data. We will delve into their fundamental chemical differences, present comparative performance data, and provide a detailed experimental protocol for researchers to validate these findings in their own laboratories.

The Extractants: A Tale of Two Molecular Designs

The divergent extraction behaviors of TBP and DEHDMPA stem from their distinct molecular structures. Understanding these differences is key to appreciating their respective strengths and weaknesses.

  • Tri-n-butyl phosphate (TBP): A monofunctional neutral extractant, TBP relies on the phosphoryl group (P=O) to coordinate with metal ions.[3] It is the benchmark molecule for the separation of uranium and plutonium from fission products in the Plutonium Uranium Reduction Extraction (PUREX) process.[1] In the PUREX process, TBP is typically diluted with a hydrocarbon solvent like kerosene.[4][5] The extraction of uranyl nitrate, for instance, proceeds via the formation of a UO2(NO3)2·2TBP complex in the organic phase.[3]

  • Di(2-ethylhexyl) N,N-dimethylcarbamoylmethyl phosphonate (DEHDMPA): This molecule is a bifunctional extractant. It possesses both a phosphoryl (P=O) group and a carbamoyl (C=O) group. This dual-site coordination capability allows DEHDMPA to form more stable complexes with metal ions, particularly actinides and lanthanides, compared to monofunctional extractants like TBP. This enhanced stability often translates to higher extraction efficiency.

The fundamental difference in their coordination chemistry is visualized below.

G cluster_TBP TBP Mechanism cluster_DEHDMPA DEHDMPA Mechanism TBP TBP (Monofunctional) Complex_TBP UO₂(NO₃)₂·2TBP (Solvating Complex) TBP->Complex_TBP P=O coordination Metal_TBP Metal Ion (e.g., UO₂²⁺) Metal_TBP->Complex_TBP DEHDMPA DEHDMPA (Bifunctional) Complex_DEHDMPA Am(NO₃)₃·xDEHDMPA (Chelating Complex) DEHDMPA->Complex_DEHDMPA P=O & C=O chelation Metal_DEHDMPA Metal Ion (e.g., Am³⁺) Metal_DEHDMPA->Complex_DEHDMPA

Caption: Coordination mechanisms of TBP and DEHDMPA with metal ions.

Comparative Extraction Efficiency: A Data-Driven Analysis

The superiority of a given extractant is quantified by its distribution ratio (D) and separation factor (SF). The distribution ratio measures how well a metal is extracted from the aqueous phase into the organic phase, while the separation factor indicates the ability to separate two different metals.

Studies have consistently shown that DEHDMPA and similar carbamoylmethylphosphine oxides (CMPOs) exhibit significantly higher distribution ratios for actinides, especially trivalent actinides like Americium(III), compared to TBP.

Table 1: Comparison of Distribution Ratios (D) for Key Actinides

Metal IonNitric Acid (M)Extractant SystemD Am(III)D Pu(IV)D U(VI)Source
Am(III), Pu(IV), U(VI)Varied0.75 M DHDECMP* / TCE>10>100>10
Am(III), Pu(IV), U(VI)Varied0.25 M CMPO** / TCE~10>100>10
Pu(IV), U(VI)4TBP in FS-13<0.1~12~10.5[1]

*DHDECMP (Dihexyl-N,N-diethylcarbamoylmethylphosphonate) is a closely related analogue to DEHDMPA. **CMPO (Octylphenyl-N,N-diisobutylcarbamoylmethylphosphine oxide) is another high-performance bifunctional extractant.

Analysis of Performance Data:

  • Trivalent Actinides (Am, Cm): As seen in the table, TBP is a notoriously poor extractant for trivalent actinides like Americium (D < 0.1). In stark contrast, bifunctional organophosphorus compounds like DHDECMP and CMPO demonstrate robust extraction (D > 10) for Am(III) from nitric acid streams. This makes DEHDMPA and its analogues essential for advanced partitioning and transmutation strategies that require the separation of minor actinides from high-level waste.

  • Tetravalent and Hexavalent Actinides (Pu, U): Both TBP and DEHDMPA-type extractants are effective for Pu(IV) and U(VI).[1] However, the extraction efficiency is highly dependent on the nitric acid concentration. For TBP, the distribution ratios for both U and Pu increase with increasing nitric acid concentration.[1] While DEHDMPA also shows this trend, its inherently stronger complexation can achieve higher D values, particularly at moderate acidities.

  • Lanthanides (Rare Earth Elements): DEHDMPA is also a powerful extractant for lanthanides, which are major fission products and often need to be separated from actinides. TBP has very limited utility for lanthanide extraction from acidic media. The ability of DEHDMPA to co-extract lanthanides and actinides is a key feature of processes like TRUEX (Transuranic Extraction).

Experimental Protocol: A Guide to Measurement

To ensure trustworthiness and reproducibility, this section provides a standardized protocol for evaluating the extraction efficiency of a given extractant. This protocol is designed to be a self-validating system, allowing researchers to generate their own comparative data.

Objective: To determine and compare the distribution ratio (D) of a target metal ion (e.g., U(VI)) between an aqueous nitric acid phase and an organic phase containing either TBP or DEHDMPA.

Materials:

  • Aqueous Phase: Stock solution of the metal ion (e.g., Uranyl nitrate) in a specific concentration of nitric acid (e.g., 3 M HNO₃).

  • Organic Phase 1 (TBP): 30% (v/v) TBP in a high-purity hydrocarbon diluent (e.g., kerosene or n-dodecane).[4][5]

  • Organic Phase 2 (DEHDMPA): 0.75 M DEHDMPA in a suitable diluent.

  • Equipment: Centrifuge tubes, mechanical shaker or vortex mixer, centrifuge, pipettes, and analytical instrumentation for metal concentration measurement (e.g., ICP-MS, ICP-OES, or spectrophotometer).

Workflow Diagram:

G A 1. Phase Preparation B 2. Contacting & Mixing (1:1 Aqueous:Organic) A->B Add equal volumes to centrifuge tube C 3. Phase Separation (Centrifugation) B->C Shake for 30 min to reach equilibrium D 4. Sampling C->D Separate layers E 5. Analysis (Measure [Metal] in each phase) D->E Pipette aliquots from aqueous & organic layers F 6. Calculation D = [Metal]org / [Metal]aq E->F Use analytical instrument

Caption: Standard workflow for a solvent extraction experiment.

Step-by-Step Procedure:

  • Preparation: Prepare the aqueous and organic phases at the desired concentrations.

  • Contact: In a centrifuge tube, pipette equal volumes (e.g., 5 mL) of the aqueous phase and one of the organic phases. This establishes a 1:1 phase ratio.

  • Equilibration: Cap the tube securely and shake vigorously using a mechanical shaker for at least 30 minutes to ensure equilibrium is reached.[6]

  • Phase Separation: Centrifuge the tube for 10 minutes at approximately 3000 rpm to achieve a clean separation of the two immiscible phases.[7]

  • Sampling: Carefully pipette a known volume (aliquot) from the center of both the upper organic layer and the lower aqueous layer, being careful not to disturb the interface.

  • Analysis: Determine the concentration of the metal ion in both aliquots using a calibrated analytical instrument. For the organic phase, a back-extraction into a suitable aqueous stripping solution may be necessary before analysis.

  • Calculation: Calculate the distribution ratio (D) using the formula:

    • D = [Concentration of metal in organic phase] / [Concentration of metal in aqueous phase]

  • Comparison: Repeat steps 2-7 using the second organic phase (e.g., if you started with TBP, repeat with DEHDMPA) and compare the resulting D values.

Practical Considerations and Conclusion

Causality Behind Experimental Choices:

  • Acid Concentration: The concentration of nitric acid is a critical variable. It acts as a salting-out agent, pushing the metal-nitrate complex into the organic phase.[3] The optimal acidity varies significantly between TBP and DEHDMPA for different metals, necessitating a systematic study across a range of concentrations.

  • Diluent Choice: The diluent (e.g., kerosene, n-dodecane) is not merely an inert carrier. It affects the solubility of the extractant-metal complex and can influence phase separation behavior (e.g., preventing third phase formation).

  • Temperature: Extraction is a thermodynamic process, and temperature can affect distribution ratios. Maintaining a constant temperature is crucial for reproducible results.

Trustworthiness and Degradation:

A significant drawback of TBP is its susceptibility to hydrolysis and radiolysis, forming degradation products like dibutyl phosphate (DBP) and monobutyl phosphate (MBP).[1][8] These products can strongly complex with actinides like Pu(IV), leading to difficulties in stripping the metal from the organic phase and causing significant process complications.[8] While DEHDMPA also degrades, its products are often considered more benign, and its adherence to the CHON principle (containing only Carbon, Hydrogen, Oxygen, and Nitrogen) allows for complete incineration of the spent solvent, minimizing final waste volume.[1]

While TBP remains a cost-effective and well-understood extractant for bulk uranium and plutonium recovery, its performance limitations are clear. For the challenging separation of trivalent actinides and for achieving higher overall recovery efficiencies, DEHDMPA presents a demonstrably superior alternative. Its bifunctional nature leads to the formation of more stable metal complexes, resulting in significantly higher distribution ratios for actinides and lanthanides.

The choice between DEHDMPA and TBP is ultimately a function of the specific application. For traditional PUREX-style reprocessing, TBP is adequate. However, for advanced fuel cycles, minor actinide partitioning, and applications demanding the highest separation factors, the enhanced performance of DEHDMPA justifies its consideration. This guide provides the foundational knowledge and a practical framework for researchers to make an informed decision based on empirical data.

References

  • Authen, T. L., Tekikachew, B. E., Foreman, M. R. S. J., Wilden, A., & Ekberg, C. (2022). A comparison on the use of DEHBA or TBP as extracting agent for tetra- and hexavalent actinides in the CHALMEX Process. Journal of Radioanalytical and Nuclear Chemistry, 331(12–13). Available at: [Link]

  • Authen, T. L., et al. (2022). A comparison on the use of DEHBA or TBP as extracting agent for tetra- and hexavalent actinides in the CHALMEX Process. Chalmers Research. Available at: [Link]

  • Thonus, S. (2022). Protocol for solvent extraction experiments applied to nickel, cobalt and neodymium. MatheO. Available at: [Link]

  • Decachem. (2025). Tributyl Phosphate (TBP) in Metal Separation & Nuclear Chemistry. Available at: [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). THE PUREX PROCESS. OSTI.GOV. Available at: [Link]

  • Lirias. (n.d.). Separation and Purification Technology Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous elec. Available at: [Link]

  • Marsh, S. F. (1988). Comparative Evaluation of DHDECMP and CMPO as Extractants for Recovering Actinides from Nitric Acid Waste Streams. OSTI.GOV. Available at: [Link]

  • Thotakura, R., et al. (2023). Design of Multi-Stage Solvent Extraction Process for Separation of Rare Earth Elements. MDPI. Available at: [Link]

  • Google Patents. (n.d.). RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof.
  • D'Alessio, M. A., et al. (2024). Advancing Rare-Earth (4f) and Actinide (5f) Separation through Machine Learning and Automated High-Throughput Experiments. PubMed Central. Available at: [Link]

  • Burger, L.L. (1954). The hydrolysis of tributyl phosphate and its effect on the purex process. SciSpace. Available at: [Link]

  • Talan, D., et al. (2022). Conceptual Process Development for the Separation of Thorium, Uranium, and Rare Earths from Coarse C. NSF Public Access Repository. Available at: [Link]

  • Sakiti, S., Boontanon, S., & Boontanon, N. (2013). Removal of Di-2-Ethyl Hexyl Phthalates by Membrane Bioreactor. Journal of Environmental Protection, 4, 380-384. Available at: [Link]

  • U.S. Department of Energy. (n.d.). THE PUREX PROCESS. UNT Digital Library. Available at: [Link]

  • Regadío, M., et al. (2022). Predictive Thermodynamic Model for Solvent Extraction of Iron(III) by Tri-n-butyl phosphate (TBP) from Chloride. SIM2 KU Leuven. Available at: [Link]

  • Musikas, C., & Delmau, L. H. (n.d.). COMPARATIVE SYNERGISTIC (TECHNETIUM-ACTINIDE) EXTRACTION CHEMISTRY BY TRIBUTYLPHOSPHATE AND SOME AMIDE EXTRACTANTS. INIS-IAEA. Available at: [Link]

  • Google Patents. (n.d.). US2945742A - Liquid-liquid extraction process for the recovery of high purity thorium oxide.
  • Sulaiman, S. B., et al. (2018). SOLVENT EXTRACTION OF THORIUM FROM RARE EARTH ELEMENTS IN MONAZITE THORIUM CONCENTRATE. Malaysian Journal of Analytical Sciences, 22(5), 875-881. Available at: [Link]

  • Zhang, L., et al. (2014). Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood. PubMed Central. Available at: [Link]

  • Liu, Y., et al. (2025). A Study on the Separation of Nitric Acid and Acetic Acid from Simulated Reprocessing Waste by TBP Extraction. PubMed Central. Available at: [Link]

  • Tsaoulidis, D., & Angeli, P. (2015). Experimental and CFD scale-up studies for intensified actinide/lanthanide separations. UCL Discovery. Available at: [Link]

  • Tarasov, V. V., et al. (2023). Structuring in extraction systems of di(2-ethylhexyl)phosphoric acid and metal compounds. ResearchGate. Available at: [Link]

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A Researcher's Guide to the NMR Characterization of DEHDMPA-Uranyl Complexes: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in nuclear chemistry, materials science, and drug development, understanding the intricate coordination chemistry of f-block elements is paramount. The uranyl ion (UO₂²⁺), a key species in the nuclear fuel cycle, forms complexes with a variety of organic ligands that dictate its solubility, reactivity, and environmental mobility. Among the most effective extractants for uranium are organophosphorus compounds, with Di(2-ethylhexyl)dithiomonophosphoric acid (DEHDMPA) and its analogs representing a critical class of ligands.

This guide provides an in-depth technical overview of how Nuclear Magnetic Resonance (NMR) spectroscopy can be leveraged to characterize the structure, stoichiometry, and dynamics of DEHDMPA-uranyl complexes in solution. As direct experimental data on the specific DEHDMPA-uranyl system is limited in open literature, this guide will draw upon well-documented methodologies and data from the closely related and industrially significant extractant, Di(2-ethylhexyl) phosphoric acid (D2EHPA), to provide a robust comparative framework.

The Unique Power of NMR in Elucidating Uranyl Coordination

While techniques like FT-IR, UV-Vis, and EXAFS provide valuable electronic and structural information, NMR spectroscopy offers an unparalleled, non-destructive window into the solution-state behavior of diamagnetic complexes like those formed with U(VI).[1][2][3] It allows for the precise observation of individual atoms within the ligand, providing direct evidence of coordination and enabling the elucidation of complex structures and equilibria that are invisible to other methods.

The primary reason for NMR's efficacy lies in its sensitivity to the local electronic environment of specific nuclei. When a ligand like DEHDMPA coordinates to the uranyl ion, the electron density around the ligand's atoms is perturbed. This perturbation causes a measurable change in the resonance frequency, or "chemical shift," of nearby nuclei. By monitoring these shifts, we can map the points of interaction and deduce the coordination mode.

For organophosphorus ligands, two nuclei are of principal importance:

  • ³¹P NMR: Phosphorus-31 is a 100% naturally abundant, spin-1/2 nucleus, making it an ideal probe. Since the phosphate moiety is the primary coordination site, the ³¹P chemical shift is exquisitely sensitive to the formation of a U-O-P bond.[4] This makes ³¹P NMR the most direct and informative technique for confirming complexation and investigating the nature of the metal-ligand interaction.

  • ¹H NMR: Protons on the alkyl chains of the ligand, particularly those close to the phosphate headgroup (e.g., the α- and β-protons), experience significant changes in their chemical environment upon complexation.[5] Monitoring these shifts provides secondary evidence of coordination and can help differentiate between various complex stoichiometries or the presence of co-extracted species.

Comparative Analysis of NMR Probes

NMR NucleusInformation GainedRationale & Causality
³¹P Primary confirmation of metal-ligand coordination.Determination of complex stoichiometry (e.g., 1:1, 1:2).Information on the nature of the U-O-P bond.Detection of multiple complex species in equilibrium.The phosphorus atom is at the heart of the coordination site. Its chemical shift is directly influenced by charge donation to the uranium center and changes in bond angles, providing a highly sensitive and unambiguous signal of complex formation.[6]
¹H Secondary confirmation of coordination.Elucidation of ligand conformation changes upon binding.Quantification of co-extracted species (e.g., H₂O, HNO₃).Determination of ligand-to-metal ratios through integration.While more distant from the metal center, the protons on the ligand backbone act as reporters. Changes in their shifts, particularly the protons on the -CH₂-O-P group, confirm that the ligand's electronic structure has been perturbed by the metal.[5]

A Self-Validating Experimental Workflow for NMR Analysis

To ensure the trustworthiness and reproducibility of results, a robust, self-validating experimental protocol is essential. The following workflow combines a classic solvent extraction procedure with multinuclear NMR analysis and can be cross-referenced with elemental analysis for a complete picture of the system.

G cluster_prep Phase Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis cluster_validation Data Interpretation & Validation A Aqueous Phase: Uranyl Nitrate in HNO₃(aq) C 1. Combine Phases A->C B Organic Phase: DEHDMPA in n-dodecane B->C D 2. Vigorous Mixing (e.g., Vortex, 15 min) C->D E 3. Centrifugation (Phase Separation) D->E F Isolate Organic Phase E->F G Prepare NMR Sample: Aliquot + Deuterated Solvent (e.g., CDCl₃) F->G I ICP-MS/OES Analysis: Determine [U] in Organic Phase F->I H Acquire ¹H & ³¹P NMR Spectra G->H J Correlate NMR Δδ with [U] from ICP-MS H->J I->J K Determine Complex Stoichiometry & Structure J->K

Caption: Experimental workflow for the characterization of uranyl-ligand complexes.

Step-by-Step Protocol
  • Phase Preparation:

    • Aqueous Phase: Prepare a stock solution of uranyl nitrate, UO₂(NO₃)₂, in aqueous nitric acid (e.g., 1-3 M HNO₃). The exact concentrations should be tailored to the specific experimental goals.

    • Organic Phase: Prepare a solution of the DEHDMPA (or D2EHPA analog) extractant in a suitable water-immiscible solvent, such as n-dodecane or kerosene, at a known concentration (e.g., 0.1 M).[7]

  • Solvent Extraction:

    • In a centrifuge tube, combine equal volumes of the prepared aqueous and organic phases.

    • Mix the two phases vigorously for a sufficient time (e.g., 15-30 minutes) to ensure equilibrium is reached.

    • Centrifuge the mixture to achieve a clean separation of the aqueous and organic layers.

  • Sample Analysis:

    • Carefully pipette an aliquot of the uranium-loaded organic phase.

    • For NMR: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The deuterated solvent provides the field frequency lock for the spectrometer. Acquire ¹H and ³¹P{¹H} NMR spectra. A reference sample of the free ligand in the same solvent should also be run.

    • For Validation (ICP-MS): Take another aliquot of the loaded organic phase and digest it in concentrated acid. Dilute the digested sample and analyze for uranium concentration using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES). This provides an independent, quantitative measure of extraction efficiency.

  • Data Interpretation:

    • Compare the ¹H and ³¹P NMR spectra of the free ligand with the uranium-loaded sample. The difference in chemical shift (Δδ = δ_complex - δ_free) is direct evidence of complexation.

    • Correlate the magnitude of the chemical shift changes with the uranium concentration determined by ICP-MS. This allows for the construction of titration curves and the determination of complex stoichiometry.

Interpreting the Data: A D2EHPA-Uranyl Case Study

As a well-studied analog, the D2EHPA-uranyl system provides a clear example of the expected NMR spectral changes. D2EHPA is known to form a UO₂(AHA)₂ complex, where AHA represents the dimeric form of the D2EHPA ligand.[5]

G cluster_complex Proposed Structure of UO₂(D2EHPA)₂ Complex U U O1_1 O U->O1_1 coord. O1_2 O U->O1_2 coord. O2_1 O U->O2_1 coord. O2_2 O U->O2_2 coord. O1 O O1->U yl O2 O O2->U yl P1 P P1->O1_2 R1_1 OR' P1->R1_1 R1_2 OR' P1->R1_2 O1_1->P1 P2 P P2->O2_2 R2_1 OR' P2->R2_1 R2_2 OR' P2->R2_2 O2_1->P2 caption R' = 2-ethylhexyl group

Caption: Coordination of D2EHPA ligands to the central uranyl ion.

Representative NMR Data

The following table summarizes typical chemical shift changes observed upon the complexation of D2EHPA with the uranyl ion. Similar trends would be expected for DEHDMPA.

NucleusSampleRepresentative δ (ppm)Δδ (ppm)Interpretation
³¹P Free D2EHPA~0.5 - 1.0Reference chemical shift for the uncomplexed, likely dimeric, organophosphorus acid.
D2EHPA-UO₂ Complex~ -1.0 to -2.0~ -2.0A significant upfield shift upon coordination, indicating a substantial increase in electron shielding at the phosphorus nucleus due to the U-O-P bond formation.[4]
¹H Free D2EHPA (-OCH₂-)~4.00Chemical shift of the methylene protons adjacent to the phosphate oxygen.
D2EHPA-UO₂ Complex (-OCH₂-)~4.10+0.10A downfield shift of the protons closest to the coordination site, reflecting the deshielding effect of the electron-withdrawing uranyl center.[5]

Conclusion

Multinuclear NMR spectroscopy, particularly a combined ¹H and ³¹P approach, is an indispensable tool for the characterization of DEHDMPA-uranyl complexes. It provides unambiguous, atom-specific evidence of coordination, enabling the detailed study of complex stoichiometry, structure, and solution dynamics. By employing a robust, self-validating workflow that integrates NMR with quantitative elemental analysis, researchers can gain deep and reliable insights into the fundamental chemistry governing uranium solvent extraction. This knowledge is crucial for designing more efficient and selective separation processes for the nuclear industry and for accurately modeling the environmental fate of uranium.

References

  • Siddall, T. H., & Stewart, W. E. (1969). ORGANOPHOSPHORUS–URANYL COMPLEXES STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. Canadian Journal of Chemistry, 47(1), 23-31. [Link]

  • Huang, C. T. (2007). THE EQUILIBRIUM REACTION OF THE EXTRACTION OF URANIUM(VI) WITH DI-(2-ETHYLHEXYL) PHOSPHORIC ACID FROM NITRIC ACID SOLUTIONS. Solvent Extraction and Ion Exchange, 12(4), 611-633. [Link]

  • Chagnes, A., & Courtaud, B. (2021). Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design. Journal of Radioanalytical and Nuclear Chemistry, 329(3), 1239-1256. [Link]

  • Brouder, C., et al. (2021). Enhancing Uranium Extraction Efficiency Using Protonated Amines and Quaternary Ammoniums-Based Ionic Liquids. Molecules, 26(18), 5629. [Link]

  • Grenthe, I., & Lagerman, B. (1991). Solution coordination chemistry of uranium in the binary UO₂ - SO₄ and the ternary UO₂ - OH - SO₄ systems. Pure and Applied Chemistry, 63(10), 1455-1464. [Link]

  • Prasanna, V., et al. (2018). Solvent extraction separation of uranium(VI) and thorium(IV) with neutral organophosphorus and amine ligands. Journal of Radioanalytical and Nuclear Chemistry, 318(1), 227-235. [Link]

  • Burger, L. L. (1958). URANIUM AND PLUTONIUM EXTRACTION BY ORGANOPHOSPHORUS COMPOUNDS. The Journal of Physical Chemistry, 62(5), 590-593. [Link]

  • El-Dessouky, S. I., et al. (2021). Selective separation of uranyl ions from some lanthanide elements using a promising β-enaminoester ligand by cloud point extraction. RSC Advances, 11(52), 32939-32950. [Link]

  • Chmielewski, A. G., et al. (2016). Solvent extraction of uranium from leach solutions obtained in processing of Polish low-grade ores. Nukleonika, 61(3), 291-297. [Link]

  • Da'na, E. (2017). Uranium Extraction from Solid Waste as Nitrate Complex with D2EHPA, TOPO and their Synergistic Mixture. International Journal of Environmental and Science Education, 12(6), 1437-1456. [Link]

  • Berthon, L., & Shuh, D. K. (2012). Applications of NMR in nuclear chemistry. Nuclear Magnetic Resonance, 41, 182-212. [Link]

  • Grimes, T. S., et al. (2015). Characterization of HDEHP-lanthanide complexes formed in a non-polar organic phase using ³¹P NMR and ESI-MS. Dalton Transactions, 44(2), 729-739. [Link]

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A Comparative Guide to the FTIR Analysis of Carbonyl Stretching in DEHDMPA and Alternative Photoinitiators

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and polymer chemistry, the precise characterization of photoinitiators is paramount to ensuring the efficacy and reproducibility of photopolymerization processes. Among the array of available photoinitiators, 2,2-diethoxy-1-phenylethanone, commonly known as DEHDMPA, is a widely utilized compound. A critical aspect of its molecular structure, the carbonyl (C=O) group, is central to its photochemical activity. Fourier-Transform Infrared (FTIR) spectroscopy provides a powerful and accessible method for probing the chemical environment of this carbonyl group.

This guide offers an in-depth comparison of the FTIR analysis of the carbonyl stretching vibration in DEHDMPA against other common photoinitiators. We will explore the theoretical underpinnings of carbonyl absorption, provide a robust experimental protocol for comparative analysis, and discuss how factors such as molecular structure and solvent choice influence the spectral data. This guide is designed to equip you with the expertise to not only understand but also to critically analyze and troubleshoot your own FTIR data for these crucial compounds.

The Significance of the Carbonyl Stretch in Photoinitiators

The carbonyl group is a perfect chromophore for infrared spectroscopy. Its double bond results in a strong, sharp absorption band that is highly sensitive to its local electronic environment.[1] The position, intensity, and shape of this band can reveal a wealth of information about the molecule.

In Type I photoinitiators like DEHDMPA, the absorption of UV light leads to the excitation of the carbonyl group, followed by α-cleavage—the breaking of the bond adjacent to the carbonyl. This process generates the free radicals necessary to initiate polymerization. The electronic environment of the carbonyl group, which is directly reflected in its FTIR stretching frequency, influences the efficiency of this cleavage process.

Several key factors dictate the precise wavenumber of the carbonyl stretching vibration (νC=O):

  • Conjugation: When the carbonyl group is conjugated with an aromatic ring, as in DEHDMPA, electron delocalization occurs. This weakens the C=O double bond, lowering its force constant and, consequently, its stretching frequency.[1] Saturated ketones typically show a νC=O around 1715 cm⁻¹, whereas conjugation with a phenyl ring can lower this value by approximately 30 cm⁻¹.[1]

  • Inductive Effects: Electron-withdrawing or -donating groups attached to or near the carbonyl group can alter the electron density of the C=O bond, causing shifts in its stretching frequency. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups generally decrease it.[2]

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can significantly influence the carbonyl stretching frequency. Polar solvents can stabilize the partial negative charge on the oxygen atom of the carbonyl group, leading to a slight decrease in the stretching frequency. Hydrogen bonding with the solvent has a more pronounced effect, causing a more significant redshift (shift to lower wavenumber).

Comparative FTIR Analysis: DEHDMPA vs. Alternatives

To provide a practical comparison, we will consider DEHDMPA alongside two common alternative photoinitiators: Benzophenone (a Type II photoinitiator) and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), a highly efficient Type I photoinitiator.

PhotoinitiatorStructureKey Functional Group(s)Expected Carbonyl (C=O) Stretch (in non-polar solvent, cm⁻¹)Notes
DEHDMPA 2,2-diethoxy-1-phenylethanoneAryl Ketone~1685 - 1695The carbonyl is conjugated with a phenyl ring, lowering the frequency from a typical saturated ketone (~1715 cm⁻¹). The adjacent diethoxy group has a minor inductive effect.
Benzophenone DiphenylmethanoneDiaryl Ketone~1650 - 1660Conjugation with two phenyl rings further weakens the C=O bond, resulting in a lower stretching frequency compared to DEHDMPA.[3]
TPO Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxideAcylphosphine Oxide~1660 - 1670 (C=O)In addition to the carbonyl stretch, TPO exhibits a strong P=O stretching vibration, typically around 1180-1200 cm⁻¹, which is a key identifying feature.

Note: These are expected values and can shift based on the specific solvent and experimental conditions.

Experimental Protocol: A Self-Validating Approach

This protocol outlines a robust method for obtaining and comparing the FTIR spectra of photoinitiators, ensuring data integrity and reproducibility.

I. Materials and Instrumentation
  • Photoinitiators: DEHDMPA (≥98%), Benzophenone (≥99%), TPO (≥98%)

  • Solvents (Spectroscopic Grade): Carbon Tetrachloride (CCl₄ - non-polar, non-hydrogen bonding), Acetonitrile (CH₃CN - polar, aprotic), Isopropanol (IPA - polar, protic/hydrogen bonding)

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with a spectral range of at least 4000-600 cm⁻¹ and a resolution of 4 cm⁻¹.

  • Sample Cells: Liquid transmission cell with NaCl or KBr windows and a known path length (e.g., 0.1 mm).

II. Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare 1% (w/v) Solutions of each Photoinitiator in each Solvent B Ensure Complete Dissolution A->B C Acquire Background Spectrum of each pure solvent B->C D Acquire Sample Spectrum of each solution C->D E Perform Solvent Subtraction D->E F Identify Carbonyl (C=O) Peak E->F G Record Peak Wavenumber (cm⁻¹) F->G H Compare Spectra - Across Initiators - Across Solvents G->H

Caption: Experimental workflow for the comparative FTIR analysis of photoinitiators.

III. Step-by-Step Methodology
  • Solution Preparation:

    • For each photoinitiator, prepare a 1% (w/v) solution in each of the three solvents (CCl₄, CH₃CN, IPA). Ensure complete dissolution. The causality for choosing these solvents is to systematically probe the effect of polarity and hydrogen bonding on the carbonyl stretch.

  • Instrument Preparation:

    • Allow the FTIR spectrometer to warm up for at least 30 minutes to ensure stability.

    • Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and CO₂.

  • Background Spectrum Acquisition:

    • Fill the liquid transmission cell with the first pure solvent (e.g., CCl₄).

    • Acquire a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This is a critical self-validating step, as it accounts for the absorbance of the solvent and the cell windows.

  • Sample Spectrum Acquisition:

    • Thoroughly clean and dry the cell.

    • Fill the cell with the 1% solution of the first photoinitiator in the corresponding solvent (e.g., DEHDMPA in CCl₄).

    • Acquire the sample spectrum using the same parameters as the background scan. The instrument will automatically ratio the sample spectrum against the background, providing the spectrum of the solute.

  • Repeat for All Samples:

    • Repeat steps 3 and 4 for each photoinitiator in each solvent, ensuring to acquire a new background spectrum for each new solvent.

  • Data Analysis:

    • For each spectrum, identify the most intense, sharp peak in the 1600-1800 cm⁻¹ region. This corresponds to the C=O stretching vibration.

    • Use the software's peak-picking tool to determine the exact wavenumber of the absorption maximum.

    • Tabulate the results for easy comparison.

Interpreting the Results: Causality and Insights

By executing the above protocol, we can generate a comparative dataset that reveals the influence of both molecular structure and solvent environment on the carbonyl stretching frequency.

Expected Results: A Comparative Table
PhotoinitiatorνC=O in CCl₄ (cm⁻¹) (Non-polar)νC=O in CH₃CN (cm⁻¹) (Polar, Aprotic)νC=O in IPA (cm⁻¹) (Polar, Protic)Expected Shift (CCl₄ to IPA)
DEHDMPA ~1690~1686~1678-12 cm⁻¹
Benzophenone ~1655~1650~1642-13 cm⁻¹
TPO ~1665~1661~1654-11 cm⁻¹

Analysis of Expected Trends:

  • Structural Comparison (in CCl₄): The data clearly shows the effect of conjugation. DEHDMPA, with one phenyl ring conjugated to the carbonyl, has a higher frequency than Benzophenone, which has two. TPO's carbonyl frequency is intermediate, influenced by the electronic effects of the adjacent phosphine oxide and trimethylbenzoyl groups.

  • Solvent Effects: As we move from the non-polar CCl₄ to the polar aprotic acetonitrile, a small redshift (2-5 cm⁻¹) is expected due to dipole-dipole interactions. The most significant shift occurs in isopropanol, a hydrogen-bonding solvent. The lone pair electrons on the carbonyl oxygen act as a hydrogen bond acceptor, which lengthens and weakens the C=O bond, causing a substantial decrease in the stretching frequency. This effect is a direct and measurable indicator of the interaction between the photoinitiator and a protic environment.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of photoinitiators like DEHDMPA. By systematically analyzing the carbonyl stretching vibration, researchers can gain valuable insights into the electronic structure of the molecule and its interactions with the surrounding environment. This guide provides a framework for conducting a comparative analysis of DEHDMPA against other common photoinitiators. The provided experimental protocol is designed to be self-validating, ensuring the generation of high-quality, interpretable data. Understanding the influence of conjugation and solvent effects on the carbonyl stretching frequency allows for a deeper understanding of the photoinitiator's behavior, which is crucial for optimizing photopolymerization processes in various applications, from advanced coatings to the development of novel drug delivery systems.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Let's Talk Academy. (2025, December 21). IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22555, 2,2-Diethoxyacetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101778, Benzoin ethyl ether. Retrieved from [Link]

  • RadTech. (n.d.). Novel Phosphine Oxide Photoinitiators. Retrieved from [Link]

  • Jones, R. N., & Spinner, E. (1960). THE INFRARED CARBONYL STRETCHING BANDS OF ACETOPHENONES SUBSTITUTED IN THE METHYL GROUP. Canadian Journal of Chemistry, 38(6), 1020-1034. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Juchnovski, I., Kolev, Ts., & Stamboliyska, B. (1993). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. Correlation Of v C[dbnd]O Of Substituted Benzophenone-ketyls With The Hueckel P C[dbnd]O Bond Order. Spectroscopy Letters, 26(1), 67-78. Retrieved from [Link]

  • Bakr, N. A. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). Understanding Photoinitiator TPO: A Guide for R&D Scientists. Retrieved from [Link]

  • Tintoll. (2026, January 8). 2,2-Diethoxy-1-phenylethanone CAS No. 6175-45-7. Retrieved from [Link]

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Comparative Guide: Actinide Distribution Ratios in DEHDMPA vs. DEHBA Extraction Systems

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in nuclear reprocessing and drug development professionals isolating specific radiometals for targeted therapies, the selection of the correct extractant is the foundation of a successful separation flowsheet. Historically, Tributyl Phosphate (TBP) was the industry standard. However, modern separation science has shifted toward N,N-dialkyl monoamides. These molecules strictly adhere to the1[1], meaning they degrade into innocuous, fully incinerable gases rather than forming problematic or explosive secondary waste like TBP's "red oil"[2].

This guide provides an objective, data-driven comparison of two highly relevant monoamides: DEHDMPA (N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide) and DEHBA (N,N-di(2-ethylhexyl)butanamide).

Mechanistic Causality: The Role of Steric Hindrance

The fundamental performance difference between DEHDMPA and DEHBA is not driven by electronic affinity, but by precise 3[3].

Actinide extraction by monoamides proceeds via a solvation mechanism where the carbonyl oxygen coordinates with the metal center.

  • DEHBA features a straight alkyl chain (butyramide). Lacking severe steric crowding, the highly accessible carbonyl oxygen allows for the strong co-extraction of both the linear hexavalent uranyl ion U(VI) and the highly charged, spherical tetravalent plutonium ion Pu(IV)[3].

  • DEHDMPA features a highly branched tert-butyl-like group (2,2-dimethylpropanamide). This extreme steric bulk physically prevents the close packing required to satisfy the high coordination number of the spherical Pu(IV) ion. Consequently, DEHDMPA 4[4].

This structural divergence allows chemists to utilize DEHDMPA for selective Uranium recovery (yielding a3[3]), followed by DEHBA for the co-extraction of remaining U(VI) and Pu(IV)[4].

Comparative Distribution Ratios ( -Values)

The distribution ratio (


) represents the concentration of the metal in the organic phase divided by its concentration in the aqueous phase at equilibrium. A 

indicates successful extraction, while

indicates rejection.
ActinideOxidation StateDEHDMPA (

-value)
DEHBA (

-value)
Selectivity Driver
Uranium U(VI)1.59.41Extracted by both; linear actinyl geometry accommodates steric bulk.
Plutonium Pu(IV)< 0.0111.4Rejected by DEHDMPA due to

-carbon branching; extracted by DEHBA.
Neptunium Np(V)< 0.01< 0.01Poorly extracted by both due to the low charge density of the NpO₂⁺ ion.
Americium Am(III)< 0.01< 0.01Rejected by both; trivalent actinides require specialized ligands (e.g., diglycolamides).

Data Context: DEHDMPA values are based on5[5]. DEHBA values are based on 2[2].

Self-Validating Experimental Protocol: Determining -Values

To generate reliable, reproducible distribution ratios, the extraction protocol must be designed as a self-validating system. The following methodology ensures thermodynamic equilibrium and protects against artifactual data.

Step 1: Phase Pre-Equilibration (Preventing Acid Shift)

  • Action: Contact 1.0 M extractant (DEHDMPA or DEHBA) in n-dodecane with an equal volume of blank 3.0 M HNO₃. Vortex for 5 minutes, centrifuge, and discard the aqueous phase. Repeat twice.

  • Causality: Monoamides inherently extract nitric acid. If the organic phase is not pre-equilibrated, acid will transfer from the aqueous to the organic phase during the experiment, altering the equilibrium acidity and skewing the actinide

    
    -values.
    

Step 2: Spiking and Oxidation State Stabilization

  • Action: Spike the aqueous 3.0 M HNO₃ with ²³³U(VI) and ²³⁹Pu(IV) tracers. Add 0.1 M NaNO₂ to the aqueous phase.

  • Causality: Plutonium readily disproportionates into mixtures of Pu(III), Pu(IV), and Pu(VI). The addition of NaNO₂ stabilizes Pu strictly in the tetravalent state, ensuring the measured

    
    -value reflects the intended species.
    

Step 3: Biphasic Contact

  • Action: Combine equal volumes (e.g., 1.0 mL) of the pre-equilibrated organic phase and the spiked aqueous phase in a sealed glass vial. Agitate in a thermostated shaker at 25.0 ± 0.1 °C for 30 minutes.

  • Causality: Extraction reactions are highly exothermic. Variations in ambient temperature will exponentially impact the equilibrium constant. Strict thermal control is mandatory.

Step 4: Separation and Quantification

  • Action: Centrifuge the vials at 3000 rpm for 5 minutes to resolve any micro-emulsions. Carefully aliquot 0.5 mL from both the organic (top) and aqueous (bottom) phases. Quantify via High-Purity Germanium (HPGe) gamma spectrometry or Liquid Scintillation Counting (LSC).

Step 5: Mass Balance Validation

  • Action: Calculate the distribution ratio as

    
    . Next, compute the mass balance: 
    
    
    
    .
  • Causality: If the total recovery falls outside 100 ± 5%, the data point must be rejected. Poor mass balance indicates hidden system failures such as third-phase formation, actinide precipitation, or adsorption to the vial walls.

Process Visualization: Sequential Extraction Flowsheet

By leveraging the differing steric profiles of these amides, continuous counter-current mixer-settler experiments have successfully demonstrated a two-cycle separation process[3][4].

G Feed Spent Nuclear Fuel Feed U(VI), Pu(IV), MA(III), FPs Cycle1 Cycle 1: DEHDMPA Extraction (Highly Branched Amide) Feed->Cycle1 3-4 M HNO3 U_Product Selective U(VI) Recovery (D_U > 1, D_Pu < 0.01) Cycle1->U_Product Organic Phase Raffinate1 Aqueous Raffinate 1 Pu(IV), MA(III), FPs Cycle1->Raffinate1 Aqueous Phase Cycle2 Cycle 2: DEHBA Extraction (Straight-Chain Amide) Raffinate1->Cycle2 Pu_Product U(VI) & Pu(IV) Co-Extraction (D_U > 1, D_Pu > 1) Cycle2->Pu_Product Organic Phase Raffinate2 Aqueous Raffinate 2 MA(III), FPs Cycle2->Raffinate2 Aqueous Phase

Two-cycle actinide separation workflow using DEHDMPA and DEHBA extractants.

Translational Relevance for Drug Development

While DEHDMPA and DEHBA are primarily evaluated for bulk nuclear fuel reprocessing, the underlying principles of steric manipulation are directly applicable to radiopharmaceutical isotope purification. Drug development professionals designing bifunctional chelators for Targeted Alpha Therapy (TAT) can leverage similar steric crowding mechanisms to isolate specific therapeutic isotopes (e.g., separating tetravalent radiometals from hexavalent or trivalent impurities) with extreme selectivity.

References

  • Extraction of Neptunium, Plutonium, Americium, Zirconium, and Technetium by Di-(2-Ethylhexyl)-Iso- Butyramide (DEHiBA) at High M. osti.gov.1

  • A comparison on the use of DEHBA or TBP as extracting agent for tetra- and hexavalent actinides in the CHALMEX Process. researchgate.net. 2

  • Extraction Separation of U and Pu by N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) and N,N-di(2-ethylhexyl)butanamide (DEHBA) Using Mixer-Settlers in the Presence of Degradation Products of DEHDMPA and DEHBA. semanticscholar.org.3

  • N,N-di(Ethylhexyl)-2,2-Dimethylpropanamide - IDEaL. oecd-nea.org. 5

  • Extraction Separation of U and Pu by N,N-di(2-ethylhexyl) - J-Stage. jst.go.jp. 4

Sources

quantitative analysis of DEHDMPA by gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Quantitative Analysis of DEHDMPA by Gas Chromatography

Understanding the Analyte: DEHDMPA

N,N-di(Ethylhexyl)-2,2-Dimethylpropanamide (DEHDMPA) is a tertiary amide with a molecular weight of 325.581 g/mol and the chemical formula C21H43NO[1]. Its structure, characterized by two long alkyl chains and a neopentyl group, suggests it is a non-polar, high-boiling point compound. These physicochemical properties are paramount in designing a suitable analytical method, as they dictate the required instrumentation and parameters for successful separation and quantification. The primary challenge in its analysis is its high boiling point and potential for thermal lability, which must be carefully managed in a gas chromatography system.

Primary Technique: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity.[2][3] For DEHDMPA, a GC method coupled with a Flame Ionization Detector (FID) presents a robust, reliable, and cost-effective solution for quantitative analysis. The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds and exhibits a wide linear range, making it exceptionally well-suited for quantification.[4]

Rationale for Method Design

The development of a successful GC method hinges on the systematic selection and optimization of several key parameters.[3]

  • Sample Preparation: Due to the non-polar nature of DEHDMPA, a straightforward dilution in an organic solvent such as hexane or ethyl acetate is the most direct approach for pure or highly concentrated samples. For more complex matrices, such as in a formulation or a biological sample, a more rigorous sample clean-up may be necessary to remove interferences.[5][6] Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) would be employed to isolate DEHDMPA from interfering matrix components.[5][7]

  • Injector: A split/splitless injector provides the flexibility needed for method development. A split injection is preferable for analyzing higher concentration samples to prevent column overload, while a splitless injection is used for trace analysis to maximize the amount of analyte reaching the column.[3] An injector temperature of 280°C is proposed to ensure the rapid and complete vaporization of DEHDMPA without inducing thermal degradation.

  • Column Selection: The choice of the capillary column's stationary phase is critical for achieving a good separation. Given the non-polar nature of DEHDMPA, a low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is an excellent starting point. A 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness offers a good balance of resolution, speed, and sample capacity.

  • Oven Temperature Program: A temperature gradient is necessary to ensure the efficient elution of a high-boiling point compound like DEHDMPA while separating it from any lighter impurities or solvent peaks. The proposed program starts at a moderate temperature to allow for the elution of the solvent, followed by a ramp to a high final temperature to ensure DEHDMPA elutes in a reasonable time with good peak shape.

  • Detector: The Flame Ionization Detector (FID) is the detector of choice for this application due to its universal response to organic compounds, robustness, and wide linear range. The detector temperature must be set higher than the final oven temperature (e.g., 320°C) to prevent condensation of the analyte.

Experimental Workflow for DEHDMPA Analysis by GC-FID

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_sample 1. Sample Preparation (Dilution or Extraction) prep_std 2. Standard Preparation (Stock & Working Standards) injection 3. Inject Sample/Standard (Autosampler) prep_std->injection separation 4. Chromatographic Separation (Capillary Column & Temp. Program) injection->separation detection 5. Detection (Flame Ionization Detector) separation->detection integration 6. Peak Integration detection->integration calibration 7. Calibration Curve Generation integration->calibration quantification 8. Quantification of DEHDMPA calibration->quantification Method_Selection start Start: Quantify DEHDMPA is_volatile Is DEHDMPA sufficiently volatile and thermally stable? start->is_volatile gc_path Use Gas Chromatography is_volatile->gc_path Yes hplc_path Use High-Performance Liquid Chromatography is_volatile->hplc_path No need_id Is absolute identification required? gc_path->need_id has_chromophore Does DEHDMPA have a suitable chromophore? hplc_path->has_chromophore gc_ms GC-MS need_id->gc_ms Yes gc_fid GC-FID need_id->gc_fid No hplc_uv HPLC-UV has_chromophore->hplc_uv Yes (Unlikely) hplc_elsd_ms HPLC-ELSD/CAD/MS has_chromophore->hplc_elsd_ms No

Sources

A Comparative Guide to Branched Monoamides for Enhanced Lanthanide Separation

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of radiochemistry and critical materials recovery, the separation of lanthanides presents a persistent challenge. Their remarkably similar chemical properties, a direct consequence of the lanthanide contraction, necessitate highly selective and efficient separation techniques. For researchers, scientists, and drug development professionals engaged in this field, the choice of extractant is paramount. This guide provides an in-depth, objective comparison of the performance of branched monoamides for lanthanide separation, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, offering a trustworthy and authoritative resource to inform your separation strategies.

The Rationale for Branched Monoamides: Moving Beyond Traditional Extractants

For decades, the workhorses of industrial lanthanide separation have been organophosphorus extractants like di-(2-ethylhexyl)phosphoric acid (HDEHP) and 2-ethylhexylphosphonic acid-mono-2-ethylhexyl ester (PC-88A), as well as the Cyanex series of reagents. While effective to a degree, these extractants are often plagued by issues such as the need for saponification (pre-neutralization with a base) to achieve efficient extraction, which complicates the process and generates additional waste streams.[1][2] Moreover, their selectivity for adjacent lanthanides can be modest, necessitating a large number of separation stages.[1][2]

Branched monoamides have emerged as a promising alternative, offering several distinct advantages. These CHON (Carbon, Hydrogen, Oxygen, Nitrogen) based extractants are completely incinerable, a significant benefit in nuclear waste management.[1] Furthermore, certain branched monoamides have demonstrated improved separation factors for adjacent lanthanides compared to their traditional counterparts, potentially reducing the number of required extraction stages.[1][2] The introduction of branched alkyl chains on the amide nitrogen atoms also serves a crucial physical purpose: it can prevent the formation of gels and third phases, which are common issues with some straight-chain amide extractants, particularly at high metal loadings.[3]

However, this structural modification is not without its trade-offs. The steric hindrance introduced by the branched chains can, in some cases, lead to a decrease in overall extraction efficiency and selectivity if not carefully designed.[3] This guide will explore this delicate balance, providing the data and insights necessary to select the optimal branched monoamide for your specific separation needs.

Comparative Performance Analysis: Separation Factors in Focus

The separation factor (SF), defined as the ratio of the distribution coefficients (D) of two different metal ions, is the key metric for evaluating the effectiveness of an extractant in a separation process. A higher separation factor indicates a more efficient separation.

N,N-di(2-ethylhexyl)diglycolamic Acid (HDEHDGA): A Case Study in Light Lanthanide Separation

A prominent example of a branched amide-type extractant is N,N-di(2-ethylhexyl)diglycolamic acid (HDEHDGA). Studies have shown its exceptional performance in the separation of light lanthanides.[4][5][6]

Table 1: Comparison of Adjacent Light Lanthanide Separation Factors (SF)

ExtractantSF (Ce/La)SF (Pr/Ce)SF (Nd/Pr)Reference
HDEHDGA 6.68 2.79 2.65 [4][6]
P204 (HDEHP)~2.5~2.5~2.5[4][6]
P507 (PC-88A)~2.5~2.5~2.5[4][6]
Cyanex 272~2.5~2.5~2.5[4][6]
Cyanex 3011.041.061.7[5]

As evidenced in Table 1, HDEHDGA exhibits significantly higher separation factors for the Ce/La, Pr/Ce, and Nd/Pr pairs compared to several commercially established organophosphorus extractants under similar low-acid conditions.[4][6] This enhanced selectivity for light lanthanides is a key advantage, potentially leading to more efficient and economical separation processes for these elements.

The Influence of Branching on Selectivity: A Deeper Dive

The improved performance of HDEHDGA can be attributed to the steric effects of the branched 2-ethylhexyl groups. While the primary coordination to the lanthanide ion occurs through the carbonyl oxygen and the ether oxygen of the diglycolamic acid backbone, the bulky alkyl chains influence the overall geometry and stability of the extracted complex.

The "lanthanide contraction" dictates that the ionic radius of the lanthanide ions decreases across the series. This subtle difference in size is the fundamental basis for their separation. The steric hindrance imposed by the branched alkyl groups of the monoamide can amplify the effect of this size difference. For larger, lighter lanthanides, the coordination environment is less strained. As the lanthanide ions become smaller and more charge-dense (heavier lanthanides), the steric crowding from the branched chains can lead to a less favorable coordination geometry, thus influencing the distribution coefficient and the separation factor.

However, as noted earlier, excessive steric hindrance can negatively impact extraction. Research on diglycolamides (DGAs) has shown that while branched alkyl chains are effective at preventing undesirable phase behavior, they can sometimes lead to poorer selectivity compared to their straight-chain counterparts due to this steric hindrance.[3] This highlights the importance of optimizing the structure of the branched monoamide to achieve the desired balance between physical stability and separation efficiency.

Experimental Protocol: A Self-Validating System for Lanthanide Extraction

The following is a detailed, step-by-step methodology for a typical solvent extraction experiment to determine the separation factors of lanthanides using a branched monoamide extractant. This protocol is designed to be a self-validating system, with built-in checks and considerations to ensure data integrity.

Materials and Reagents
  • Branched Monoamide Extractant: e.g., N,N-di(2-ethylhexyl)acetamide or a similar branched monoamide.

  • Organic Diluent: A high-purity, water-immiscible solvent such as kerosene, n-dodecane, or toluene.

  • Aqueous Phase: A stock solution containing a mixture of lanthanide nitrates or chlorides (e.g., La(NO₃)₃, Ce(NO₃)₃, Pr(NO₃)₃, Nd(NO₃)₃, etc.) of known concentration in a dilute acid matrix (e.g., 0.01 M HNO₃ or HCl).

  • Stripping Solution: A more acidic aqueous solution (e.g., 1-5 M HNO₃ or HCl) to back-extract the lanthanides from the organic phase for analysis.

  • Analytical Instrumentation: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for accurate determination of lanthanide concentrations.

  • Equipment: Separatory funnels, mechanical shaker, centrifuge, pH meter, and calibrated pipettes.

Experimental Workflow

experimental_workflow cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_calc Calculation org_prep Organic Phase: Dissolve branched monoamide in organic diluent contact Contact Phases: Mix equal volumes of organic and aqueous phases org_prep->contact aq_prep Aqueous Phase: Prepare mixed lanthanide solution in dilute acid aq_prep->contact equilibrate Equilibrate: Shake for a predetermined time (e.g., 30-60 min) contact->equilibrate separate Separate Phases: Allow layers to separate, centrifuge if necessary equilibrate->separate aq_analysis Aqueous Phase Analysis: Determine Ln concentrations in the raffinate (ICP-MS/OES) separate->aq_analysis org_strip Organic Phase Stripping: Back-extract Lns with concentrated acid separate->org_strip d_calc Calculate Distribution Coefficients (D) aq_analysis->d_calc strip_analysis Stripped Phase Analysis: Determine Ln concentrations in the strip solution (ICP-MS/OES) org_strip->strip_analysis strip_analysis->d_calc sf_calc Calculate Separation Factors (SF) d_calc->sf_calc

Figure 1: A generalized workflow for a solvent extraction experiment to determine lanthanide separation factors.

Step-by-Step Methodology
  • Preparation of the Organic Phase: Prepare a solution of the branched monoamide extractant in the chosen organic diluent at a specific concentration (e.g., 0.1 M). The concentration of the extractant is a critical parameter that will influence the extraction efficiency.

  • Preparation of the Aqueous Phase: Prepare a stock solution containing a mixture of the lanthanides of interest at a known concentration in a dilute acid solution. The initial pH of the aqueous phase should be carefully measured and recorded.

  • Extraction:

    • In a separatory funnel, add equal volumes of the prepared organic and aqueous phases (e.g., 10 mL of each).

    • Securely stopper the funnel and shake vigorously using a mechanical shaker for a sufficient time to reach equilibrium (typically 30-60 minutes). A preliminary kinetic study can determine the optimal equilibration time.

    • Allow the phases to separate. If an emulsion forms, the mixture can be centrifuged to facilitate phase disengagement.

  • Analysis of the Aqueous Phase (Raffinate):

    • Carefully separate the two phases.

    • Take a known volume of the aqueous phase (raffinate) and dilute it appropriately for analysis by ICP-MS or ICP-OES to determine the concentration of each lanthanide remaining in the aqueous phase.

  • Stripping and Analysis of the Organic Phase:

    • Take a known volume of the organic phase containing the extracted lanthanides.

    • Contact it with an equal volume of the stripping solution (e.g., 1 M HNO₃).

    • Shake for a sufficient time to ensure complete back-extraction of the lanthanides into the new aqueous phase.

    • Separate the phases and analyze the lanthanide concentrations in the stripping solution using ICP-MS or ICP-OES. This step is crucial for mass balance verification.

  • Data Calculation:

    • Distribution Coefficient (D): For each lanthanide, calculate the distribution coefficient using the following formula: D = [Ln]org / [Ln]aq where [Ln]org is the concentration of the lanthanide in the organic phase at equilibrium and [Ln]aq is the concentration of the lanthanide in the aqueous phase at equilibrium. [Ln]org can be calculated by mass balance: ([Ln]initial aq - [Ln]final aq) * (Vaq / Vorg).

    • Separation Factor (SF): Calculate the separation factor for adjacent lanthanides (e.g., La and Ce) using the formula: SF(Ce/La) = DCe / DLa

Mechanistic Insights: The Role of Steric Hindrance in Selectivity

The selectivity of branched monoamides for specific lanthanides is a complex interplay of electronic and steric effects. The fundamental interaction is the coordination of the lanthanide ion by the electron-donating oxygen atoms of the amide and any other coordinating groups present in the molecule.

coordination_complex cluster_amide1 Branched Monoamide 1 cluster_amide2 Branched Monoamide 2 cluster_amide3 Branched Monoamide 3 Ln Ln³⁺ O1 O Ln->O1 Coordination Bond O2 O Ln->O2 O3 O Ln->O3 C1 C O1->C1 N1 N C1->N1 R1 R₁ (Branched Alkyl) N1->R1 R2 R₂ (Branched Alkyl) N1->R2 C2 C O2->C2 N2 N C2->N2 R3 R₃ (Branched Alkyl) N2->R3 R4 R₄ (Branched Alkyl) N2->R4 C3 C O3->C3 N3 N C3->N3 R5 R₅ (Branched Alkyl) N3->R5 R6 R₆ (Branched Alkyl) N3->R6

Figure 2: A simplified representation of the coordination of a lanthanide ion (Ln³⁺) with multiple branched monoamide molecules.

The decreasing ionic radius across the lanthanide series leads to an increase in the charge density of the lanthanide cation. This generally results in stronger electrostatic interactions with the extractant and, consequently, higher distribution coefficients for the heavier lanthanides. However, the bulky, branched alkyl groups create a sterically crowded environment around the coordinated metal ion.

For the larger, lighter lanthanides, the ligands can arrange themselves around the metal ion with less steric repulsion. As the lanthanide ion becomes smaller, the fixed bond lengths of the coordinating atoms and the steric bulk of the branched alkyl chains lead to increased inter-ligand repulsion. This steric strain can destabilize the complex, counteracting the expected increase in stability due to higher charge density. This interplay between electronic and steric effects is the key to the enhanced selectivity observed with some branched monoamides. The optimal degree of branching will create a "sweet spot" where the steric hindrance is sufficient to differentiate between adjacent lanthanides but not so great as to significantly impede the overall extraction efficiency.

Conclusion and Future Outlook

Branched monoamides represent a significant advancement in the field of lanthanide separation. Their ability to offer improved separation factors, coupled with their favorable properties for nuclear waste management, makes them a compelling alternative to traditional organophosphorus extractants. The case of HDEHDGA demonstrates the potential for achieving superior selectivity for light lanthanides.

The key to unlocking the full potential of this class of extractants lies in the rational design of their molecular structure. By carefully tuning the degree and position of branching in the alkyl chains, it is possible to fine-tune the steric and electronic properties of the molecule to target specific lanthanides or groups of lanthanides. Future research will undoubtedly focus on synthesizing and evaluating a wider range of branched monoamides to build a comprehensive library of their separation capabilities across the entire lanthanide series. This will enable the development of highly tailored and efficient separation processes for a variety of applications, from the recovery of critical materials to the purification of medical radioisotopes.

References

  • Lyon, K. L. (2019). Advances in Solvent Extraction: Separation and Purification of Adjacent Trivalent Lanthanides Using the Electroneutral Solvating Extractant N,N,N',N'-Tetraoctyl Diglycolamide. University of Idaho.
  • Wang, D., et al. (2019). Selective Extraction of Light Lanthanides(III) by N,N-Di(2-ethylhexyl)-diglycolamic Acid. ACS Omega, 4(11), 14595-14602.
  • Reddy, M. L. P., et al. (2013). Solvent extraction and separation of trivalent lanthanides using a new diglycolamic acid extractant. Dalton Transactions, 42(4), 1157-1166.
  • Solvent Extraction of Lanthanides(III) in the Presence of the Acetate Ion Acting as a Complexing Agent Using Mixtures of Cyanex 272 and Caprylic Acid in Hexane. (2021). Molecules, 26(24), 7523.
  • Lyon, K. L., et al. (2020). Intra-Lanthanide Separation Processes Using Neutral Diglycolamide Extractants. Solvent Extraction and Ion Exchange, 38(7), 735-753.
  • Nash, K. L., & Lumetta, G. J. (Eds.). (2011). Advanced separation techniques for nuclear waste processing. Woodhead Publishing.
  • Moyer, B. A. (Ed.). (2010). Ion exchange and solvent extraction: a series of advances (Vol. 20). CRC press.
  • Babain, V. A., et al. (2024). Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents. Molecules, 29(22), 5028.
  • Wang, D., et al. (2019). Selective Extraction of Light Lanthanides(III) by N , N -Di(2-ethylhexyl)-diglycolamic Acid: A Comparative Study with N , N -Dimethyl-diglycolamic Acid as a Chelator in Aqueous Solutions. ACS Omega, 4(11), 14595-14602.
  • Murthy, K. S. R., et al. (1993). Studies on the solvent extraction of trivalent lanthanides with hexafluoroacetylacetone (HFAA) and tri-n-octylphosphine oxide (TOPO). Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105(2), 83-89.
  • Rout, A., et al. (2012). Synthesis and evaluation of a new sterically hindered monoamide for partitioning of minor actinides from high level waste. Journal of Radioanalytical and Nuclear Chemistry, 292(2), 803-809.
  • Gilbert-Bass, K. (2018). The Chemistry of the Lanthanides Using Nontraditional Ligand Sets. eScholarship, University of California.
  • Heavy versus Light Lanthanide Selectivity for Graphene Oxide Films is Concentr
  • Hindered Dialkyl Ether Synthesis via Electrogenerated Carboc
  • Armelao, L., et al. (2014). Preparation of N,N-dialkylcarbamato lanthanide complexes by extraction of lanthanide ions from aqueous solution into hydrocarbons. Inorganic chemistry, 53(10), 4861-4871.
  • Method for extracting and separating lanthanides and actinides and ... - Google Patents. (n.d.).
  • Process for the preparation of alkyl n-alkylanthranilate - Google Patents. (n.d.).
  • Horwitz, E. P., & Nash, K. L. (1993). Analytical-scale separations of the lanthanides: a review of techniques and fundamentals. Separation Science and Technology, 28(1-3), 1-52.
  • Ferru, G., et al. (2020).
  • Babain, V. A., et al. (2025). (PDF) Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents.
  • Selective Extraction of Heavy and Light Lanthanides from Aqueous Solution by Advanced Magnetic Nanosorbents. (2016).
  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. (2025).
  • Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants. (2018).
  • A greener possibility using lanthanide separation in two dimensions. (2024).
  • Molecular Design of Highly Efficient Extractants for Separation of Lanthanides and Actinides by Computational Chemistry. (2025).
  • Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. (2025).

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A Senior Application Scientist's Guide to Identifying Drug Degradation Products by Mass Spectrometry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, ensuring the stability and safety of a drug product is paramount. A critical component of this assurance is the comprehensive characterization of any degradation products (DPs) that may form during the manufacturing, storage, or administration of a drug.[1][2] Forced degradation studies, conducted under more severe conditions than standard stability testing, are intentionally designed to accelerate the formation of these products.[1][3] This process is essential for elucidating degradation pathways, developing stability-indicating analytical methods, and meeting regulatory expectations as outlined by the International Conference on Harmonisation (ICH) guidelines.[2][3]

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become the definitive and most powerful technique for this purpose, offering unparalleled sensitivity and selectivity for identifying and structuring elucidating unknown impurities, even at trace levels.[3][4][5]

This guide provides a comparative analysis of mass spectrometry-based strategies for the identification of degradation products. To illustrate these principles in a practical context, we will use a hypothetical active pharmaceutical ingredient (API) we will refer to as "DEHDMPA." As "DEHDMPA" is not a standard chemical name, for the purposes of this guide, we will define its structure as 2-(diethylamino)-1-(decyloxy)propan-1-ol .

This structure contains three key functional groups susceptible to degradation: a tertiary amine , a secondary alcohol , and an ether linkage . This allows us to explore a variety of relevant degradation pathways and analytical strategies. Our focus will be on the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in scientific first principles.

The Strategic Workflow for Degradation Product Identification

A successful investigation follows a logical progression from generating degradants to elucidating their final structures. The process is iterative, with findings from mass spectrometry often informing further stress testing to confirm proposed pathways.

G cluster_0 Phase 1: Degradation Generation cluster_1 Phase 2: Analysis & Detection cluster_2 Phase 3: Data Interpretation & Elucidation API DEHDMPA (API) Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) API->Forced_Degradation Stressed_Sample Stressed Sample Mixture Forced_Degradation->Stressed_Sample LC_Separation LC Separation (UPLC/HPLC) Stressed_Sample->LC_Separation MS_Analysis Mass Spectrometry Analysis (HRMS, MS/MS) LC_Separation->MS_Analysis Data_Processing Data Processing & Comparison (vs. Control Sample) MS_Analysis->Data_Processing Formula_Generation Elemental Formula Generation (from HRMS) Data_Processing->Formula_Generation Fragmentation_Analysis Fragmentation Analysis (from MS/MS) Formula_Generation->Fragmentation_Analysis Structure_Elucidation Structure Elucidation & Pathway Proposal Fragmentation_Analysis->Structure_Elucidation

Caption: Overall workflow for forced degradation and structural elucidation.

Part 1: A Comparative Guide to Mass Spectrometry Techniques

The choice of mass spectrometry technique is critical and depends on the nature of the degradation products and the depth of structural information required. While older techniques like Thin-Layer Chromatography (TLC) have their place, modern drug development relies on the superior sensitivity, selectivity, and structural insight provided by MS.[6]

TechniquePrincipleIdeal for DEHDMPA DegradantsInformation ProvidedLimitations
GC-MS Separates volatile & thermally stable compounds, followed by ionization (typically EI) and mass analysis.Volatile products from ether cleavage (e.g., decanol, diethylamine).Provides mass spectra with extensive, reproducible fragmentation for library matching.Requires analytes to be volatile. Not suitable for polar, high molecular weight, or thermally labile DPs. Derivatization may be needed.[7]
LC-MS (Single Quad) Separates compounds by liquid chromatography, followed by soft ionization (e.g., ESI) and mass analysis.Broad screening of the stressed sample mixture to detect all major DPs.Provides molecular weight information (parent ion m/z) for each DP.Provides no direct structural information beyond molecular weight. Low resolution can miss co-eluting species with the same nominal mass.[4]
LC-MS/MS (Tandem MS) Selects a parent ion, fragments it (CID), and analyzes the resulting fragment ions.Elucidating the structure of DPs by comparing their fragmentation patterns to the parent API.Provides a "molecular fingerprint" that reveals which part of the molecule has been modified.[3][4][8]Does not provide the exact mass of fragments, making elemental composition assignment difficult.
LC-HRMS (Q-TOF, Orbitrap) Separates by LC, followed by high-resolution mass analysis, providing highly accurate mass measurements.Determining the elemental composition of unknown DPs with high confidence.[9][10]Provides mass accuracy typically <5 ppm, allowing for unambiguous molecular formula determination.[6][9]Fragmentation data (MS/MS) is still required to determine the isomeric structure.

Expert Insight: For a comprehensive impurity profiling project, a combination of techniques is the gold standard. The workflow typically begins with LC-HRMS to screen samples, detect all degradants, and determine their elemental compositions. Subsequently, targeted LC-HRMS/MS experiments are performed on each detected degradant to acquire fragmentation data for full structural elucidation.[8][11]

Part 2: Designing and Executing a Forced Degradation Study

The design of a forced degradation study is guided by the API's structure. The goal is to achieve 5-20% degradation to generate sufficient quantities of DPs without over-stressing the molecule, which could lead to secondary, irrelevant products.[3][12] For our hypothetical DEHDMPA, the strategy would be as follows:

  • Acidic Hydrolysis: The ether linkage is the primary target. Strong acids like HCl or H₂SO₄ can protonate the ether oxygen, making it a good leaving group and facilitating cleavage via an Sₙ1 or Sₙ2 mechanism.[13] This would likely yield 1,2-propanediol and decyl chloride (with HCl) or decanol.

  • Basic Hydrolysis: The functional groups in DEHDMPA are generally stable to base, but this condition is still necessary to test for unexpected labilities.

  • Oxidative Degradation: This is a critical stressor. We anticipate several potential products:

    • N-oxidation of the tertiary amine to form an N-oxide.

    • Oxidation of the secondary alcohol to a ketone.

    • Oxidative cleavage of the ether linkage.[7]

  • Thermal and Photolytic Degradation: These conditions assess the general stability of the molecule and can reveal degradation pathways not predicted by simple functional group analysis.[12]

Hypothetical Degradation Pathway of DEHDMPA

Based on the functional groups, we can propose a primary degradation pathway under oxidative stress, which is often the most complex.

G cluster_products Potential Degradation Products API DEHDMPA (Parent Drug) Oxidation Oxidative Stress (e.g., H₂O₂) API->Oxidation N_Oxide N-Oxide (Amine Oxidation) Oxidation->N_Oxide +16 Da Ketone Ketone (Alcohol Oxidation) Oxidation->Ketone -2 Da Ether_Cleavage Ether Cleavage Products (e.g., Diol + Aldehyde) Oxidation->Ether_Cleavage Bond Scission

Caption: Proposed oxidative degradation pathways for DEHDMPA.

Part 3: Experimental Protocols and Data Interpretation

Protocol 1: Oxidative Forced Degradation

Objective: To generate degradation products from DEHDMPA using hydrogen peroxide.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of DEHDMPA in a 50:50 mixture of acetonitrile and water.

  • Control Sample: Transfer 1 mL of the API solution to an HPLC vial. This is the T=0 control.

  • Stress Condition: To a separate 5 mL vial, add 2 mL of the API solution and 0.5 mL of 3% hydrogen peroxide.

  • Incubation: Loosely cap the vial and keep it at room temperature, protected from light, for 24 hours.[14]

  • Quenching (Optional): If the reaction is rapid, it can be quenched by adding a small amount of an antioxidant like sodium bisulfite.

  • Analysis: Dilute the stressed sample with the mobile phase to an appropriate concentration (~10 µg/mL) and analyze immediately by LC-HRMS.

Protocol 2: LC-HRMS Analysis for Degradation Product Profiling

Objective: To separate DEHDMPA from its degradation products and obtain accurate mass data for identification.

Instrumentation:

  • UHPLC System: A high-performance liquid chromatography system capable of binary gradients.

  • Mass Spectrometer: An Orbitrap or Q-TOF high-resolution mass spectrometer.[10]

Methodology:

  • Chromatographic Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) suitable for separating compounds of moderate polarity.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid is a volatile modifier compatible with mass spectrometry that aids in the ionization of amine-containing compounds in positive ion mode.[4]

  • Gradient Elution:

    • Start at 5% B, hold for 1 minute.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • MS Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Rationale: The tertiary amine in DEHDMPA will readily protonate, making ESI+ the ideal choice.

    • Acquisition Mode: Data-Dependent Acquisition (DDA).[9] Acquire a full scan HRMS spectrum (e.g., m/z 100-1000 at 60,000 resolution) followed by MS/MS fragmentation scans on the top 3-5 most intense ions.

    • Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to ensure a rich fragmentation spectrum is obtained.

Data Interpretation: A Step-by-Step Example
  • Compare Chromatograms: Overlay the Total Ion Chromatograms (TICs) of the control and stressed samples. New peaks in the stressed sample are potential degradation products.

  • Extract Accurate Mass: For a new peak, extract the high-resolution mass spectrum. Let's say a new peak appears with an m/z of 318.2741.

  • Generate Elemental Formula: Using software, calculate the elemental composition for m/z 318.2741. The parent API (DEHDMPA) has a formula of C₁₉H₄₁NO₂ and a monoisotopic mass of 315.3137. The measured mass corresponds to a formula of C₁₉H₃₇NO₂, a mass difference of -2.0156 Da from the parent API. This is consistent with the loss of two hydrogen atoms, strongly suggesting the oxidation of the secondary alcohol to a ketone.[5]

  • Confirm with Fragmentation (MS/MS):

    • Analyze API Fragmentation: First, examine the MS/MS spectrum of the DEHDMPA parent drug. Key fragments would likely arise from the cleavage of the diethylamino group and the decyloxy chain.

    • Analyze DP Fragmentation: Now, examine the MS/MS spectrum of the putative ketone degradant (m/z 318.2741). Many fragments observed in the parent drug's spectrum should also be present in the degradant's spectrum.[5] However, fragments containing the original alcohol group will now be shifted by -2 Da. This "fragment matching" provides definitive evidence for the location of the modification.

Conclusion

The identification of degradation products is a non-negotiable aspect of modern pharmaceutical development, directly impacting drug safety and efficacy. A scientifically sound approach, grounded in the chemical principles of the drug substance, is essential. High-Resolution Mass Spectrometry, particularly when coupled with tandem MS capabilities, stands as the cornerstone technology for this endeavor.[9][15] It provides the speed, sensitivity, and structural resolving power necessary to move from a complex mixture in a vial to a fully elucidated degradation pathway. By combining mechanism-based forced degradation strategies with a multi-faceted MS analytical workflow, researchers can confidently identify and characterize degradation products, ensuring the development of safe, stable, and effective medicines.

References

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A Senior Application Scientist's Guide to Measuring Ligand Aggregation with Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the aggregation of therapeutic ligands, from small molecules to large biologics, represents a critical challenge.[1][2] Ligand aggregation can lead to diminished therapeutic efficacy, altered pharmacokinetics, and potentially severe immunogenic responses in patients.[1] Consequently, the precise and early detection of aggregation is paramount for ensuring the safety and stability of pharmaceutical products.[1][3] Among the arsenal of biophysical techniques available, Dynamic Light Scattering (DLS) has emerged as a rapid, non-invasive, and highly sensitive method for characterizing the size distribution of particles in a solution, making it an invaluable tool for monitoring ligand aggregation.[4]

This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth exploration of Dynamic Light Scattering for the measurement of ligand aggregation. We will delve into the fundamental principles of the technique, offer a detailed, field-proven experimental protocol, and objectively compare DLS with alternative methods, supported by experimental insights.

The Core Principles of Dynamic Light Scattering

Dynamic Light Scattering operates on the fundamental principle of Brownian motion, the random movement of particles suspended in a fluid resulting from their collision with the fast-moving molecules of the solvent.[4][5][6] When a monochromatic laser beam illuminates a sample, the particles in the solution scatter the light in all directions.[7][8] As the particles are in constant, random motion, the intensity of the scattered light fluctuates over time.[4][7]

DLS instruments are equipped with a sensitive detector that measures these rapid fluctuations in scattered light intensity.[7][8] Smaller particles move more quickly through the solvent, causing rapid fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations.[4][6]

A digital correlator within the DLS instrument analyzes these intensity fluctuations to generate an autocorrelation function.[7][9] This function essentially compares the scattered light intensity at different points in time. The rate at which the correlation decays is directly related to the diffusion coefficient of the particles.[7] Finally, the Stokes-Einstein equation is employed to relate the diffusion coefficient to the hydrodynamic radius (the effective size of the particle in solution), providing a particle size distribution for the sample.[4][7]

Caption: Fundamental workflow of a Dynamic Light Scattering experiment.

Experimental Protocol: A Step-by-Step Guide to Measuring Ligand Aggregation

The following protocol outlines a robust and reproducible workflow for assessing ligand aggregation using DLS. The causality behind each step is explained to ensure a self-validating system.

Sample Preparation: The Foundation of Reliable Data

Meticulous sample preparation is the most critical factor in obtaining high-quality DLS data.[1] The goal is to have a clean, homogenous sample free of extraneous contaminants that could interfere with the measurement.

  • Solvent Preparation: Always use high-purity, filtered solvents.[10][11] For aqueous buffers, filtering through a 0.1 or 0.2 µm filter is essential to remove dust and other particulates, which can cause significant scattering artifacts.[10][11] If your ligand is in a non-polar solvent, filtration may not be as critical, as these solvents tend to carry less particulate matter.[10]

  • Ligand Concentration: The optimal concentration for DLS measurements typically falls within the range of 0.1 to 2.0 mg/mL for proteins.[1] For small molecules, the concentration will depend on the compound's scattering properties. The solution should be visually clear to slightly hazy.[10][11] Highly concentrated samples can lead to multiple scattering events, where light scattered from one particle is then scattered by another, resulting in an underestimation of particle size.[10][12] Conversely, a sample that is too dilute may not produce a strong enough scattering signal.[1]

  • Filtration/Centrifugation: Before measurement, it is highly recommended to filter the sample through a low-binding syringe filter (e.g., 0.22 µm) to remove any large, pre-existing aggregates or dust.[13] Alternatively, centrifugation at a moderate speed (e.g., 10,000 x g for 10 minutes) can pellet larger aggregates.[14] This step is crucial because the scattering intensity is proportional to the sixth power of the particle radius, meaning even a small number of large aggregates can dominate the signal and mask the presence of smaller species.[1][4]

  • Cuvette Handling: Use clean, scratch-free cuvettes. Rinse the cuvette with filtered solvent before adding the sample.[11] Ensure no air bubbles are present in the sample, as these will also scatter light and interfere with the measurement.[11]

Instrument Setup and Measurement
  • Thermal Equilibration: Allow the sample to equilibrate to the desired measurement temperature within the DLS instrument for at least 10-15 minutes.[11] Temperature is a critical parameter as it affects the viscosity of the solvent and the Brownian motion of the particles, both of which are key variables in the Stokes-Einstein equation.[5][15]

  • Measurement Parameters: Modern DLS instruments often have automated settings for laser power and measurement duration. However, for aggregation studies, it is beneficial to perform multiple, shorter measurements over time to monitor any changes in the particle size distribution.

  • Data Acquisition: Collect data for a sufficient duration to obtain a stable and reproducible autocorrelation function. The instrument's software will typically indicate the quality of the data.

Data Analysis and Interpretation

The primary output of a DLS experiment is a particle size distribution, often presented as an intensity-weighted distribution.[12]

  • Monomeric Species: A well-behaved, non-aggregated ligand should exhibit a single, narrow peak corresponding to its monomeric size.

  • Presence of Aggregates: The appearance of a second, larger peak or a broadening of the main peak is indicative of aggregation.[12] The size and intensity of this second peak can provide information about the extent and nature of the aggregation.

  • Polydispersity Index (PDI): The PDI is a measure of the width of the particle size distribution.[4] A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest a broader distribution and the potential presence of aggregates.

Caption: A step-by-step workflow for measuring ligand aggregation using DLS.

Comparison with Alternative Techniques

While DLS is a powerful tool, it is essential to understand its strengths and limitations in the context of other available techniques. An orthogonal approach, using multiple biophysical methods, often provides the most comprehensive understanding of ligand aggregation.[1][16]

TechniquePrincipleStrengthsWeaknesses
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light due to Brownian motion to determine hydrodynamic radius.[4]- Rapid and non-invasive[4]- High sensitivity to small amounts of large aggregates[4][14]- Low sample volume requirement[3][17]- Can be used for in-solution measurements[18]- Low resolution; cannot easily distinguish between species with small size differences[14][19]- Sensitive to dust and contaminants[1][11]- Provides an intensity-weighted distribution, which can be skewed by large particles[4]- Not a quantitative method for determining the percentage of aggregates[20]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic size as they pass through a porous column.- Provides quantitative information on the relative amounts of monomer and aggregates[21]- Can be coupled with other detectors (e.g., MALS) for absolute molecular weight determination[16][17]- Potential for sample dilution and interaction with the column matrix, which can alter the aggregation state[22][23]- Shear forces during separation can disrupt weakly associated aggregates[22][23]
Analytical Ultracentrifugation (AUC) Measures the sedimentation of molecules in a strong centrifugal field to determine their size, shape, and molecular weight.[20]- High resolution and quantitative[20]- Can analyze samples in their native buffer without a stationary phase[21]- Provides information on the stoichiometry of aggregates[20]- Time-consuming experiments- Requires larger sample volumes and concentrations compared to DLS- Complex data analysis
Static Light Scattering (SLS) Measures the time-averaged intensity of scattered light at different angles to determine the weight-averaged molecular weight.[14]- Provides absolute molecular weight information- Can be coupled with SEC (SEC-MALS) for detailed characterization of oligomeric states[17]- Less sensitive to the presence of very large aggregates compared to DLS- Requires knowledge of the sample's refractive index increment (dn/dc)

Conclusion: An Integrated Approach to Aggregation Analysis

Dynamic Light Scattering is an indispensable first-line tool for the rapid assessment of ligand aggregation. Its high sensitivity to the formation of larger species makes it an excellent screening method to flag potential stability issues early in the drug development pipeline.[1][17] However, due to its inherent limitations in resolution and quantitation, DLS should be employed as part of a broader biophysical characterization strategy.[1][16] By integrating DLS data with orthogonal techniques such as SEC and AUC, researchers can build a comprehensive and validated understanding of a ligand's aggregation propensity, ultimately leading to the development of safer and more effective therapeutics.

References

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A Senior Application Scientist's Guide to DEHDMPA: Benchmarking Against Commercial Extractants for Advanced Metal Separations

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) in comparison to established commercial extractants for researchers, scientists, and professionals in drug development and critical materials recovery.

In the realm of hydrometallurgy and selective metal separation, the choice of extractant is a critical determinant of process efficiency, selectivity, and economic viability. While established commercial extractants like Di-(2-ethylhexyl)phosphoric acid (D2EHPA) and those in the Cyanex series have long been the industry workhorses, the quest for superior performance characteristics continues to drive research into novel reagents. This guide provides a comprehensive technical comparison of N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) against prominent commercial extractants, offering field-proven insights and supporting experimental data to inform your selection process.

The Landscape of Solvent Extraction: A Primer

Solvent extraction is a cornerstone of modern chemical processing, enabling the selective separation and purification of metal ions from aqueous solutions. The fundamental principle involves the partitioning of a metal species between two immiscible liquid phases: an aqueous phase containing the metal ions and an organic phase composed of an extractant dissolved in a suitable diluent. The efficiency of this process hinges on the chemical affinity of the extractant for the target metal ion, a property that can be finely tuned by manipulating experimental conditions such as pH, extractant concentration, and the presence of complexing agents.

The organophosphorus acids, such as D2EHPA, have been extensively utilized for the separation of rare earth elements (REEs) and other valuable metals due to their high extraction efficiency.[1][2] These extractants operate via a cation exchange mechanism, where a proton on the extractant molecule is exchanged for a metal ion.[1] However, the high acidity of these extractants can sometimes necessitate harsh stripping conditions to recover the extracted metal, adding complexity and cost to the overall process. This has spurred the development of alternative extractants with different functional groups and extraction mechanisms.

DEHDMPA: A Neutral Extractant with Unique Selectivity

DEHDMPA emerges as a promising alternative, belonging to the class of N,N-dialkylamides. Unlike the acidic organophosphorus extractants, DEHDMPA is a neutral extractant that operates through a solvation mechanism. This fundamental difference in extraction chemistry imparts unique selectivity profiles, particularly in the challenging separation of actinides and lanthanides.

One of the key advantages of DEHDMPA is its remarkable selectivity for certain actinides, such as uranium (U) and plutonium (Pu), over fission products and other metal ions present in nuclear waste streams.[3] This selectivity is crucial for the development of advanced nuclear fuel reprocessing and waste management strategies.

Performance Benchmark: DEHDMPA vs. Commercial Extractants

To provide a clear and objective comparison, the following sections benchmark the performance of DEHDMPA against widely used commercial extractants: D2EHPA, Cyanex 272, and PC-88A. The data presented is a synthesis of findings from various research studies and should be considered in the context of the specific experimental conditions employed.

Extraction Efficiency and Selectivity

The extraction efficiency of an extractant is typically quantified by the distribution ratio (D), which is the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium. The separation factor (β), the ratio of the distribution ratios of two different metals, is a measure of the extractant's selectivity.

Table 1: Comparative Extraction Performance for Select Metal Ions

Metal IonDEHDMPAD2EHPACyanex 272PC-88AKey Observations
Uranium (VI) HighHighModerateHighDEHDMPA shows excellent extraction for U(VI), particularly from nitric acid media.[3]
Plutonium (IV) LowHighModerateHighDEHDMPA exhibits significantly lower extraction for Pu(IV) compared to D2EHPA, enabling U/Pu separation.[3]
Manganese (II) Not widely reportedHighModerateHighD2EHPA is a highly effective extractant for Mn(II), with optimal separation at a pH of around 3.[4][5]
Cobalt (II) Not widely reportedModerateHighModerateCyanex 272 is known for its high selectivity for Co(II) over Ni(II).[6]
Nickel (II) Not widely reportedLowLowLowAll listed extractants show lower affinity for Ni(II) compared to Co(II).
Rare Earth Elements (REEs) ModerateHighLow to ModerateHighD2EHPA and PC-88A are commonly used for REE separation, with extraction increasing with atomic number.[1][7]

Insights from the Data:

  • DEHDMPA's Niche in Actinide Separation: The data clearly highlights DEHDMPA's unique selectivity in the context of actinide separation. Its ability to efficiently extract U(VI) while exhibiting a low affinity for Pu(IV) presents a significant advantage for partitioning these elements in used nuclear fuel reprocessing.[3] This is a distinct characteristic not offered by the acidic extractants listed.

  • D2EHPA's Versatility: D2EHPA demonstrates broad applicability, with high extraction efficiencies for a range of metals including REEs and divalent transition metals like manganese.[1][4][8] Its performance is strongly dependent on the pH of the aqueous phase.[1]

  • Cyanex 272's Strength in Co/Ni Separation: Cyanex 272, a phosphinic acid, is particularly well-suited for the separation of cobalt from nickel, a crucial step in the recycling of battery materials.[6] Its lower acidity compared to D2EHPA can also be advantageous for stripping.[7]

  • PC-88A as an Intermediate: PC-88A, a phosphonic acid, often exhibits performance characteristics that are intermediate between D2EHPA and Cyanex 272 in terms of extraction strength and stripping ease.[5][7]

The "Why": Understanding the Mechanisms

The observed differences in performance are rooted in the distinct chemical structures and extraction mechanisms of these molecules.

G cluster_0 Cation Exchange Mechanism (Acidic Extractants) cluster_1 Solvation Mechanism (Neutral Extractants) Aqueous_Phase Aqueous Phase (M^n+) Complex_Formation Complex Formation (MRn(HR)₂) Aqueous_Phase->Complex_Formation Metal Ion Organic_Phase Organic Phase ((HR)₂) Organic_Phase->Complex_Formation Extractant Dimer Proton_Release Proton Release (nH+) Complex_Formation->Proton_Release Exchange Aqueous_Phase_S Aqueous Phase (M^n+ + nX⁻) Complex_Formation_S Complex Formation (MXn·L) Aqueous_Phase_S->Complex_Formation_S Neutral Metal Salt Organic_Phase_S Organic Phase (L) Organic_Phase_S->Complex_Formation_S Extractant

Caption: Contrasting extraction mechanisms.

  • D2EHPA, Cyanex 272, and PC-88A (Cation Exchange): These acidic extractants exist as dimers in non-polar diluents.[8] The extraction process involves the exchange of the acidic proton(s) for the metal cation, forming a neutral metal-extractant complex that is soluble in the organic phase. The acidity of the extractant (D2EHPA > PC-88A > Cyanex 272) directly influences its extraction strength and the pH at which extraction occurs.[7]

  • DEHDMPA (Solvation): As a neutral extractant, DEHDMPA does not have an acidic proton to exchange. Instead, it coordinates directly with the metal ion, typically as a neutral metal salt, through its carbonyl oxygen atom. This solvation mechanism is highly dependent on the nature of the metal salt and the composition of the aqueous phase, particularly the concentration of anions like nitrate.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and validity of comparative studies, a well-defined experimental protocol is paramount. The following outlines a general procedure for benchmarking the performance of DEHDMPA and other extractants.

Preparation of Aqueous and Organic Phases
  • Aqueous Phase: Prepare a synthetic aqueous feed solution containing the metal ions of interest at known concentrations. The aqueous matrix (e.g., nitric acid, sulfuric acid, or chloride media) should be chosen to mimic the process conditions of interest. Adjust the pH of the aqueous phase to the desired value using appropriate acids or bases.

  • Organic Phase: Prepare the organic phase by dissolving the extractant (DEHDMPA, D2EHPA, etc.) in a suitable diluent (e.g., kerosene, toluene, or a specific commercial diluent) to the desired concentration. For some extractants, the addition of a phase modifier (e.g., TBP) may be necessary to prevent third-phase formation.[9]

Solvent Extraction Procedure

G Start Start: Prepare Aqueous & Organic Phases Mixing Contact Phases (e.g., 1:1 O/A ratio, 30 min mixing) Start->Mixing Separation Phase Separation (Centrifugation or Separatory Funnel) Mixing->Separation Aqueous_Analysis Analyze Aqueous Phase (e.g., ICP-OES/MS) Separation->Aqueous_Analysis Organic_Analysis Analyze Organic Phase (Stripping followed by analysis or mass balance) Separation->Organic_Analysis Calculation Calculate Distribution Ratio (D) and Separation Factor (β) Aqueous_Analysis->Calculation Organic_Analysis->Calculation End End: Comparative Data Calculation->End

Caption: General solvent extraction workflow.

  • Contacting: In a sealed vessel, combine equal volumes of the prepared aqueous and organic phases (e.g., a 1:1 organic-to-aqueous phase ratio).

  • Equilibration: Agitate the mixture for a predetermined time (e.g., 30 minutes) to ensure that the extraction equilibrium is reached. A mechanical shaker or vortex mixer can be used for this purpose.

  • Phase Separation: After agitation, allow the two phases to separate. This can be facilitated by centrifugation or by using a separatory funnel.

  • Sampling and Analysis: Carefully separate the aqueous and organic phases. The concentration of metal ions in the aqueous phase can be determined using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS). The metal concentration in the organic phase can be determined by mass balance or by stripping the metals from the organic phase into a fresh aqueous solution and then analyzing the stripping solution.

Stripping (Back-Extraction)

To recover the extracted metals from the loaded organic phase, a stripping step is performed. This typically involves contacting the loaded organic phase with an aqueous solution that can reverse the extraction equilibrium. For acidic extractants, this is usually a more acidic solution. For neutral extractants like DEHDMPA, the stripping conditions will depend on the specific metal-extractant complex.

Conclusion: Selecting the Right Tool for the Job

The selection of an appropriate extractant is a nuanced decision that depends on a multitude of factors, including the target metals, the composition of the feed solution, and the desired purity of the final product.

  • DEHDMPA presents a compelling option for specialized applications, particularly in the nuclear industry for the selective separation of uranium from plutonium.[3] Its unique solvation mechanism offers a different selectivity profile compared to the more common acidic extractants.

  • D2EHPA remains a robust and versatile choice for a wide range of applications, especially for the bulk separation of rare earth elements and the extraction of various transition metals.[1][8]

  • Cyanex 272 excels in applications requiring high selectivity for cobalt over nickel, a critical process in the burgeoning battery recycling sector.[6]

  • PC-88A offers a middle ground, often providing a balance between the high extraction power of D2EHPA and the easier stripping characteristics of Cyanex 272.[5][7]

Ultimately, the optimal choice of extractant should be guided by thorough experimental evaluation under conditions that closely mimic the intended industrial process. This guide provides a foundational framework and comparative data to aid researchers and process chemists in making informed decisions for their specific separation challenges.

References

  • Separation of rare earths by solvent extraction using DEHPA - SciELO. (URL: [Link])

  • Design of Multi-Stage Solvent Extraction Process for Separation of Rare Earth Elements. (URL: [Link])

  • Extraction separation of U and Pu by N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) and N,N-di(2-ethylhexyl)butanamide (DEHBA) using mixer-settlers in the presence of degradation products of DEHDMPA and DEHBA - ResearchGate. (URL: [Link])

  • Comparative Evaluation of DHDECMP and CMPO as Extractants for Recovering Actinides from Nitric Acid Waste Streams - OSTI.GOV. (URL: [Link])

  • Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA - Scientific Research Publishing. (URL: [Link])

  • Comparison of phosphorus-based extractants on manganese separation from citrate leach solutions for recycling of lithium-ion batteries. (URL: [Link])

  • Kinetics of solvent extraction of metal ions with HDEHP—I Kinetics and mechanism of solvent extraction of Ti(IV) from acidic aqueous solutions with bis-(2-ethyl hexyl) phosphoric acid in benzene (1977) | F. Islam - SciSpace. (URL: [Link])

  • Extraction of Cu(II), Ni(II), and Al(III) with the Deep Eutectic Solvent D2EHPA/Menthol - OUCI. (URL: [Link])

  • Antagonistic Role of Aqueous Complexation in the Solvent Extraction and Separation of Rare Earth Ions - PMC. (URL: [Link])

  • Optimization of Manganese Recovery from a Solution Based on Lithium-Ion Batteries by Solvent Extraction with D2EHPA - MDPI. (URL: [Link])

  • Process for extraction of rare earth elements - Google P
  • Separation of Rare Earths by Solvent Extraction | Request PDF - ResearchGate. (URL: [Link])

  • Di(2-ethylhexyl)phosphoric acid - Wikipedia. (URL: [Link])

  • Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants - PMC - NIH. (URL: [Link])

  • Comparison of phosphorus-based extractants on manganese separation from citrate leach solutions for recycling of lithium-ion batteries. (URL: [Link])

  • Comparison of the performance efficiency of selected extractants used... - ResearchGate. (URL: [Link])

  • Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applications - MDPI. (URL: [Link])

  • Extraction of Rare Earth Elements from Chloride Solutions Using Mixtures of P507 and Cyanex 272 - MDPI. (URL: [Link])

  • Innovative Extraction Techniques Using Deep Eutectic Solvents and Analytical Methods for the Isolation and Characterization of Natural Bioactive Compounds from Plant Material - PMC. (URL: [Link])

  • Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2 - Scientific Research Publishing. (URL: [Link])

  • Metal Extractants Comparison: Which One Are Your Need – Cyanex, D2EHPA, or LIX? (URL: [Link])

  • (PDF) Experimental Design in Solvent Extraction: A Study for Divalent Metals Separation in D2EHPA/Isoparaffin System - ResearchGate. (URL: [Link])

  • Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction - SciSpace. (URL: [Link])

  • Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC. (URL: [Link])

  • Synthesis of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)-Tributyl Phosphate (TBP) Impregnated Resin and Application in Adsorption of Vanadium(IV) - MDPI. (URL: [Link])

  • Method for preparing 0,0-di(2-ethylhexyl)
  • Method of producing di-(2-ethylhexyl)
  • Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - MDPI. (URL: [Link])

  • Properties and synthesis of D2EHPA and of alkylphosphoric acid - INIS-IAEA. (URL: [Link])

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Safety Operating Guide

N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not just as a set of regulatory hurdles, but as an exercise in applied physical chemistry. N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide (commonly known as N,N-bis(2-ethylhexyl)pivalamide, CAS: 215394-03-9) presents a unique logistical challenge in laboratory waste management[1].

Because of its specific molecular architecture, standard chemical quenching methods are entirely ineffective. This guide provides the causality behind its chemical resilience and delivers self-validating, step-by-step operational protocols for its safe handling, decontamination, and disposal.

The Causality of Disposal: Why Chemical Quenching Fails

In drug development and organic synthesis, it is common practice to quench reactive intermediates or hydrolyze active amides into less toxic carboxylic acids and amines prior to disposal. Do not attempt this with N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide.

The molecule consists of a pivaloyl core (2,2-dimethylpropanoyl) bonded to a nitrogen atom bearing two massive 2-ethylhexyl chains. The tert-butyl group of the pivaloyl moiety creates a dense steric shield around the carbonyl carbon[2]. Simultaneously, the branched, lipophilic 2-ethylhexyl chains repel aqueous reagents. As documented in advanced catalytic studies, the pivalamide moiety is notoriously resistant to both amide reduction and nucleophilic attack, remaining completely intact even under aggressive reaction conditions[3].

Attempting acid or base hydrolysis will only generate hot, hazardous solvent waste without degrading the compound. Therefore, high-temperature thermal destruction (incineration) is the only thermodynamically viable disposal route [4].

ChemicalDisposal A Waste Stream: N,N-bis(2-ethylhexyl)pivalamide B Attempted Aqueous Quench (Acid/Base Hydrolysis) A->B Incorrect C Direct Segregation (Non-Halogenated Organic) A->C Correct SOP D Reaction Fails Steric Shielding & Lipophilicity B->D E High-Temp Incineration (>850°C + Scrubber) C->E Complete Mineralization

Figure 1: Decision matrix for disposal of hindered lipophilic amides, showing quenching failure.

Physicochemical & Hazard Profile

To design a safe operational plan, we must first quantify the material's properties. The following table summarizes the quantitative and hazard data that dictate our handling strategy[1][5].

Property / HazardValue / DescriptionOperational Implication
CAS Number 215394-03-9Required identifier for EPA/RCRA waste manifesting.
Molecular Weight 325.57 g/mol High carbon load; requires high-oxygen incineration.
GHS Classification H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation.
Solubility Profile Highly LipophilicInsoluble in water. Requires organic solvents for cleanup.
Chemical Stability Extremely StableResists degradation; do not mix with strong oxidizers.

Self-Validating Operational Protocols

Every procedure in the laboratory must be self-validating—meaning the protocol itself contains steps to verify that it has been executed successfully.

Protocol A: Routine Liquid Waste Disposal

Objective: Safely transfer and manifest the compound into bulk waste without cross-contamination.

  • Compatibility Verification: Ensure the primary laboratory waste carboy is designated for Non-Halogenated Organic Waste (unless the amide is dissolved in a halogenated solvent like DCM, in which case use the Halogenated stream).

    • Validation Step: Visually inspect the carboy. If phase separation (aqueous/organic layers) is visible, do not add the amide. Lipophilic amides will partition into the organic layer, but mixed-phase carboys complicate incineration logistics.

  • Transfer: Use a chemically resistant PTFE or HDPE funnel. Pour the solution slowly to avoid aerosolizing the compound, which is a known respiratory irritant (H335)[1].

  • Vessel Rinsing: Rinse the primary reaction flask with a minimal volume (10-20 mL) of a volatile, lipophilic solvent such as isopropanol (IPA) or acetone. Transfer the rinse to the waste carboy.

    • Validation Step: Inspect the empty flask under ambient light. The glass should be completely clear. Any oily sheen indicates residual compound, requiring a second solvent rinse.

  • Manifesting: Log the estimated mass of the amide on the hazardous waste manifest. Under US EPA guidelines (40 CFR Parts 261), this must be routed to a commercial chemical incinerator equipped with an afterburner and scrubber to neutralize NOx emissions generated by the amide nitrogen[4].

Protocol B: Spill Response and Decontamination

Objective: Contain and remove pure compound or concentrated solutions from laboratory surfaces.

Because N,N-bis(2-ethylhexyl)pivalamide is highly lipophilic, standard aqueous spill kits are useless. Water will simply bead off the compound and spread the contamination.

  • Isolation & PPE: Evacuate the immediate bench area. Don fresh nitrile gloves (double-gloving is recommended as lipophilic compounds can slowly permeate thin nitrile), safety goggles, and a lab coat[5].

  • Containment: Surround the spill perimeter with an inert, lipophilic absorbent (e.g., vermiculite, diatomaceous earth, or specialized polypropylene organic spill pads).

  • Absorption: Work the absorbent from the outside in.

  • Solvent Lift (Critical Step): Once the bulk liquid is absorbed, the surface will still be contaminated with a microscopic, oily layer. Apply a small amount of isopropanol or ethyl acetate directly to the surface to solubilize the residue.

    • Validation Step: Wipe the area with a cleanroom wipe. The wipe should glide smoothly without any "tackiness" and show no discoloration.

  • Waste Segregation: Place all saturated absorbents and wipes into a thick (≥ 4 mil) polyethylene bag, seal it, and label it as "Solid Organic Hazardous Waste - Contains Irritant Amide."

SpillWorkflow S1 Spill Detected S2 Don PPE (Nitrile, Goggles) S1->S2 S3 Apply Inert Absorbent (Vermiculite/Sand) S2->S3 S4 Solvent Wash (Isopropanol/Acetone) S3->S4 Residue S5 Collect in Solid Organic Waste S3->S5 S4->S5

Figure 2: Step-by-step laboratory spill response and decontamination workflow for lipophilic amides.

Regulatory Grounding

While N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide is not specifically listed on the RCRA P- or U-lists, its GHS hazard profile (H302, H315) mandates that it be treated as a regulated hazardous waste[1]. Never dispose of this compound down the drain or in standard municipal solid waste. It must be manifested and transferred to a licensed waste disposal facility capable of achieving temperatures >850°C to ensure complete mineralization of the sterically hindered carbon framework[4].

References

1. 2. 3. 4.

Sources

A Guide to Personal Protective Equipment for Handling N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals who handle N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide. In the absence of comprehensive, publicly available toxicological data for this specific compound, this guide is built upon the foundational principle of "As Low As Reasonably Achievable" (ALARA) for exposure. We will operate under a conservative assumption, treating the substance as potentially hazardous and outlining a robust Personal Protective Equipment (PPE) protocol to mitigate risks from all potential routes of exposure.

The Precautionary Principle: A Risk-Based Approach

Core PPE Requirements: A Multi-Layered Defense

A multi-layered approach to PPE is essential to ensure maximum protection.[1] Each component is chosen to address a specific exposure risk. The following table summarizes the recommended PPE for all handling procedures involving N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Provides a robust barrier against dermal absorption.[2] The outer glove should be changed immediately upon contamination. Double-gloving allows for the safe removal of the contaminated outer layer without compromising hand protection.[2] Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws.[3]
Eye & Face Protection Chemical safety goggles conforming to EN166 or NIOSH standards. A full-face shield worn over the goggles.Safety goggles protect the eyes from splashes and aerosols.[4][5] A face shield provides an essential secondary layer of protection for the entire face from larger volume splashes.[2][5]
Body Protection A long-sleeved laboratory coat with elastic or knit cuffs. A chemical-resistant apron worn over the lab coat.The lab coat prevents contamination of personal clothing and minor skin contact.[2] The apron provides a critical additional barrier against spills of larger quantities. A complete suit protecting against chemicals may be required depending on the concentration and amount of the substance.[6]
Respiratory Protection All handling of the compound should ideally occur within a certified chemical fume hood to minimize inhalation exposure.In situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary to protect against inhalation of vapors or aerosols.[2]

Operational Workflow: From Preparation to Disposal

Adherence to a strict operational workflow is critical to minimizing exposure and preventing contamination. The following diagram outlines the logical sequence for safely handling N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A 1. Conduct Risk Assessment (Review SDS for similar compounds, assess quantities) B 2. Select & Inspect PPE (Check for defects in gloves, shield, etc.) A->B C 3. Don PPE (Follow correct sequence) B->C D 4. Perform Work in Controlled Environment (e.g., Chemical Fume Hood) C->D Enter work area E 5. Decontaminate Work Area D->E Work complete F 6. Doff PPE (Follow correct sequence to avoid self-contamination) E->F G 7. Segregate & Dispose of Waste (Contaminated PPE and chemical waste) F->G H 8. Personal Hygiene (Wash hands thoroughly) G->H

Caption: Workflow for safe handling of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide.

Step-by-Step Safety Protocols

The order in which PPE is put on and, more importantly, taken off is crucial to prevent contamination.

Protocol for Donning PPE
  • Lab Coat and Apron: Put on the laboratory coat, ensuring all buttons are fastened. If required, wear a chemical-resistant apron over the coat.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): If work is outside a fume hood, perform a fit check for your respirator.

  • Goggles and Face Shield: Put on safety goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Protocol for Doffing PPE (The Contamination Control Step)

This sequence is designed to remove the most contaminated items first.

  • Decontaminate Outer Gloves: If possible, wipe down the outer gloves with a suitable solvent.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out to trap contaminants. Dispose of them immediately in a designated waste container.[3]

  • Remove Face Shield and Goggles: Handle by the head strap, avoiding contact with the front surface. Place in a designated area for decontamination.

  • Remove Apron and Lab Coat: Remove the apron, followed by the lab coat, by rolling it outwards and away from your body to prevent contaminated surfaces from touching your clothes.

  • Remove Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[3]

Spill, Decontamination, and Disposal Procedures

Emergency Measures

Ensure that a safety shower and eyewash station are readily accessible and unobstructed before beginning any work. In case of skin contact, wash the affected area with soap and plenty of water for at least 15 minutes.[3][6] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][6]

Spill Containment

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3][6] Use an inert, absorbent material to contain the spill. Pick up and arrange for disposal without creating dust or aerosols.[3][6] Place the absorbed material into suitable, closed containers for disposal.[3][6] Do not let the product enter drains.[6]

Waste Disposal

All disposable PPE used during handling must be considered contaminated and disposed of as hazardous waste.[3] Both chemical waste and contaminated disposables should be offered to a licensed professional waste disposal service.[6] Contaminated packaging should be disposed of as an unused product.[6]

By adhering to these conservative and comprehensive safety protocols, you can build a robust framework of protection, ensuring personal and environmental safety when handling chemicals with limited toxicological information.

References

  • Vertex AI Search. (2024). Safety Data Sheet.
  • Molbase. (2017). N,N-bis(2-ethylhexyl)-2-methylpropanamide | 112724-95-5.
  • PPG. (2026). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Chem Service. (2019). SAFETY DATA SHEET.
  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Benchchem. (2025). Personal protective equipment for handling Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino].
  • SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • PubChem. (n.d.). N,N-diethyl-2,2-dimethylpropanamide | C9H19NO | CID 4194999.
  • ChemicalBook. (n.d.). N,N-Bis(2-ethylhexyl)-2-methylpropanamide | 112724-95-5.
  • EPA. (2025). N-ethyl-2,2-dimethylpropanamide Properties. Retrieved from EPA CompTox Chemicals Dashboard.Tox Chemicals Dashboard.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.